Product packaging for 6-Chloro-5-methylpyridazin-3(2h)-one(Cat. No.:CAS No. 1703-07-7)

6-Chloro-5-methylpyridazin-3(2h)-one

Cat. No.: B155064
CAS No.: 1703-07-7
M. Wt: 144.56 g/mol
InChI Key: UGDOVAWXAHZLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-5-methylpyridazin-3(2h)-one is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5ClN2O B155064 6-Chloro-5-methylpyridazin-3(2h)-one CAS No. 1703-07-7

Properties

IUPAC Name

3-chloro-4-methyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-3-2-4(9)7-8-5(3)6/h2H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDOVAWXAHZLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168827
Record name 3(2H)-Pyridazinone, 6-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1703-07-7
Record name 3(2H)-Pyridazinone, 6-chloro-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 6-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-5-methylpyridazin-3(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 6-Chloro-5-methylpyridazin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-Chloro-5-methylpyridazin-3(2H)-one, a valuable heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step process. The pathway commences with the formation of a pyridazinedione ring, followed by a dichlorination reaction, and concludes with a regioselective hydrolysis to yield the target compound.

  • Step 1: Synthesis of 4-Methyl-1,2-dihydropyridazine-3,6-dione from Methylmaleic Anhydride and Hydrazine Hydrate.

  • Step 2: Synthesis of 3,6-Dichloro-4-methylpyridazine via chlorination of 4-Methyl-1,2-dihydropyridazine-3,6-dione using phosphoryl chloride.

  • Step 3: Selective Hydrolysis to this compound from 3,6-Dichloro-4-methylpyridazine.

The overall synthetic scheme is depicted in the workflow diagram below.

G cluster_0 A Methylmaleic Anhydride C Step 1: Cyclocondensation A->C B Hydrazine Hydrate B->C D 4-Methyl-1,2-dihydropyridazine-3,6-dione C->D F Step 2: Chlorination D->F E Phosphoryl Chloride (POCl3) E->F G 3,6-Dichloro-4-methylpyridazine F->G I Step 3: Selective Hydrolysis G->I H Sodium Hydroxide (aq) H->I J This compound I->J

Caption: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-1,2-dihydropyridazine-3,6-dione

This initial step involves the cyclocondensation reaction between methylmaleic anhydride and hydrazine hydrate to form the pyridazinedione ring.

Protocol:

  • A solution of methylmaleic anhydride (1.0 eq) in a suitable solvent such as ethanol or acetic acid is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Hydrazine hydrate (1.0-1.1 eq) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.

  • The solid product is washed with cold ethanol and dried under vacuum to yield 4-Methyl-1,2-dihydropyridazine-3,6-dione.

ParameterValue
Starting MaterialMethylmaleic Anhydride
ReagentHydrazine Hydrate
SolventEthanol or Acetic Acid
Reaction Time2-4 hours
Reaction Temp.Reflux
Theoretical YieldHigh
Product 4-Methyl-1,2-dihydropyridazine-3,6-dione
CAS Number 5754-18-7
Step 2: Synthesis of 3,6-Dichloro-4-methylpyridazine

This step converts the dihydroxy pyridazine from Step 1 into a dichloro derivative, which is a key intermediate.

Protocol:

  • In a fume hood, 4-Methyl-1,2-dihydropyridazine-3,6-dione (9.48 g, 75.2 mmol) is suspended in phosphoryl chloride (POCl3) (70 mL, 750 mmol) in a flask under a nitrogen atmosphere.[1]

  • The mixture is stirred at room temperature before being heated to a gentle reflux for 4 hours, during which the suspension dissolves to form a clear, golden-yellow solution.[1]

  • After cooling, the excess phosphoryl chloride is removed by distillation under reduced pressure (14 mbar, 50-70°C).[1]

  • The residual viscous oil is cooled in an ice bath and slowly added dropwise to a vigorously stirred, ice-cooled saturated sodium bicarbonate solution (200 mL) to neutralize the mixture.[1]

  • The pH is carefully adjusted to 6 with the portion-wise addition of solid sodium bicarbonate.[1]

  • The aqueous mixture is extracted with ethyl acetate (2 x 60 mL).[1]

  • The combined organic layers are washed with saturated sodium bicarbonate solution (30 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.[1]

  • The crude product is recrystallized from petroleum ether/ether to afford 3,6-Dichloro-4-methylpyridazine as a yellow powder.[1]

ParameterValue
Starting Material4-Methyl-1,2-dihydropyridazine-3,6-dione
ReagentPhosphoryl Chloride (POCl3)
Reaction Time4 hours
Reaction Temp.Reflux
Yield 94% [1]
Melting Point 87-88°C [1]
Product 3,6-Dichloro-4-methylpyridazine
CAS Number 19064-64-3 [1]
Step 3: Selective Hydrolysis to this compound

This final step involves the regioselective hydrolysis of one of the chlorine atoms on the 3,6-Dichloro-4-methylpyridazine intermediate. The chlorine at the 6-position is generally more susceptible to nucleophilic substitution.

Protocol:

  • 3,6-Dichloro-4-methylpyridazine (1.0 eq) is dissolved in a suitable solvent, such as dioxane or ethanol.

  • An aqueous solution of sodium hydroxide (1.0-1.2 eq) is added to the solution.

  • The reaction mixture is heated to a moderate temperature (e.g., 50-80°C) and stirred for several hours. The reaction should be monitored by TLC or HPLC to ensure monosubstitution and prevent the formation of the dihydroxy byproduct.

  • After the reaction is complete, the mixture is cooled to room temperature and neutralized with a dilute acid (e.g., HCl).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

ParameterValue
Starting Material3,6-Dichloro-4-methylpyridazine
ReagentSodium Hydroxide
SolventDioxane or Ethanol
Reaction Temp.50-80°C
Expected OutcomeRegioselective Monohydrolysis
Product This compound
CAS Number 1703-07-7

Logical Workflow Diagram

The logical progression of the experimental work, from starting materials to the final product, is outlined below.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_intermediates Intermediates cluster_final Final Product A Methylmaleic Anhydride P1 Cyclocondensation A->P1 B Hydrazine Hydrate B->P1 C Phosphoryl Chloride P2 Chlorination C->P2 D Sodium Hydroxide P3 Selective Hydrolysis D->P3 I1 4-Methyl-1,2-dihydropyridazine-3,6-dione P1->I1 I2 3,6-Dichloro-4-methylpyridazine P2->I2 FP This compound P3->FP I1->P2 I2->P3

Caption: Logical workflow from starting materials to the final product.

This guide outlines a robust and efficient pathway for the synthesis of this compound. The provided protocols are based on established chemical literature for analogous structures and offer a solid foundation for laboratory-scale synthesis. Researchers should optimize the conditions, particularly for the selective hydrolysis step, to achieve the best possible yield and purity of the final product.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-5-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physicochemical properties, general synthetic approaches, and potential biological activities of the heterocyclic compound 6-Chloro-5-methylpyridazin-3(2H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Physicochemical Data

While specific experimental data for this compound is limited in publicly accessible literature, a profile of its fundamental and computed physicochemical properties has been compiled from various chemical databases. These properties are essential for understanding the compound's behavior in biological and chemical systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1703-07-7[1][2]
Molecular Formula C₅H₅ClN₂O[2]
Molecular Weight 144.56 g/mol [2]
LogP (predicted) 0.73172[2]
Topological Polar Surface Area (TPSA) 45.75 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 0[2]
Purity ≥95%[2]
Storage Temperature 4°C[2]

General Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not extensively documented in peer-reviewed journals. However, the synthesis of pyridazinone derivatives is a well-established area of organic chemistry.[3][4][5] The following represents a generalized approach that could be adapted for the synthesis of the title compound.

General Synthesis of Substituted Pyridazin-3(2H)-ones

A common synthetic route to the pyridazinone core involves the condensation of a γ-keto acid or a related precursor with a hydrazine derivative.[5] For this compound, a plausible synthetic pathway could start from a suitably substituted dicarbonyl compound.

Conceptual Synthetic Workflow:

G Start Substituted 1,4-Dicarbonyl Precursor Cyclization Cyclocondensation Start->Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Pyridazinone Methylpyridazin-3(2H)-one Intermediate Cyclization->Pyridazinone Chlorination Chlorination Pyridazinone->Chlorination FinalProduct This compound Chlorination->FinalProduct

A generalized synthetic workflow for pyridazinone derivatives.

Methodology Outline:

  • Cyclocondensation: A suitable 4-oxo-pentanoic acid derivative would be reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid. The reaction mixture is typically heated under reflux to drive the condensation and ring closure, forming the methylpyridazinone intermediate.

  • Chlorination: The resulting methylpyridazinone would then be subjected to chlorination. This could potentially be achieved using a variety of chlorinating agents, such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), to introduce the chlorine atom at the 6-position of the pyridazinone ring.

  • Purification: The final product would be isolated and purified using standard laboratory techniques, such as recrystallization or column chromatography, to achieve the desired purity.

Analytical Characterization:

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activities and Signaling Pathways

The pyridazinone scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities.[3][6][7] These activities include roles as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[6][8][9][10][11] The specific biological target and mechanism of action for this compound have not been explicitly reported. However, based on the activities of related compounds, a hypothetical mechanism of action can be proposed.

Many small molecule drugs exert their effects by inhibiting key enzymes in cellular signaling pathways. Given the diverse activities of pyridazinones, it is plausible that this compound could act as an inhibitor of a protein kinase or another critical enzyme involved in disease progression.

Hypothetical Signaling Pathway Inhibition:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TargetProtein Target Protein Kinase2->TargetProtein Phosphorylation Response Biological Effect (e.g., Proliferation, Inflammation) TargetProtein->Response Compound 6-Chloro-5-methyl- pyridazin-3(2H)-one Compound->Kinase2 Inhibition

References

In-Depth Technical Guide to the Structural Analysis of Zinc Picolinate (CAS No. 17949-65-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive structural analysis of Zinc Picolinate, a coordination complex with the CAS number 17949-65-4. This document consolidates crystallographic and spectroscopic data, outlines experimental protocols for its synthesis and characterization, and presents visualizations of its molecular structure and related experimental workflows. It is intended to serve as a detailed resource for researchers and professionals involved in chemistry, pharmacology, and drug development.

Initial investigations into CAS number 17949-76-9 revealed a likely clerical error in public databases, with the correct and widely recognized CAS number for Zinc Picolinate being 17949-65-4 . This guide will proceed with the analysis of the compound associated with the corrected CAS number.

Zinc Picolinate is a chemical compound consisting of a central zinc ion coordinated with two picolinate ligands. Picolinic acid, a derivative of pyridine, acts as a bidentate ligand, binding to the zinc ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. The resulting complex is of significant interest in various fields, including nutrition and medicine, due to its role as a bioavailable source of zinc.

Physicochemical Properties

A summary of the key physicochemical properties of Zinc Picolinate is presented in the table below.

PropertyValueReference
CAS Number 17949-65-4[Multiple Sources]
Molecular Formula C₁₂H₈N₂O₄Zn[1][2][3][4]
Molecular Weight 309.59 g/mol [1][4][5]
Appearance White to off-white crystalline powder[6]
Synonyms Zinc(II) picolinate, Bis(picolinato)zinc[1]

Structural Analysis

The definitive three-dimensional arrangement of atoms in Zinc Picolinate has been elucidated through single-crystal X-ray diffraction studies. Spectroscopic techniques, including Infrared (IR) spectroscopy, provide further confirmation of its molecular structure and bonding characteristics.

X-ray Crystallography

The crystal structure of Zinc Picolinate tetrahydrate (Zn(C₆H₄NO₂)₂(H₂O)₄) was determined by Lumme, Lundgren, Mark, and Craig in 1969. Their work revealed a monomeric complex where the central zinc ion is octahedrally coordinated.[7] The coordination sphere consists of two picolinate ligands, each binding to the zinc ion in a bidentate fashion through the pyridine nitrogen and a carboxylate oxygen. The remaining two coordination sites are occupied by water molecules. The overall structure is a neutral complex.

A visualization of the coordination geometry around the central zinc ion is provided below.

G Zn Zn N1 N Zn->N1 O1 O Zn->O1 N2 N Zn->N2 O2 O Zn->O2 O3 H₂O Zn->O3 O4 H₂O Zn->O4 P1 P2

Coordination sphere of the Zinc(II) ion in Zinc Picolinate.
Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for confirming the coordination of the picolinate ligand to the zinc ion. The IR spectrum of Zinc Picolinate shows characteristic absorption bands that are shifted compared to those of free picolinic acid. A study by Vargová et al. (2004) correlated the thermal and spectral properties of zinc(II) complexes of pyridinecarboxylic acids, providing insights into their structures.[8][9][10][11][12]

The key vibrational modes of interest are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The positions of these bands and the difference between them (Δν = ν_as(COO⁻) - ν_s(COO⁻)) can provide information about the coordination mode of the carboxylate group. In the case of Zinc Picolinate, the coordination through the carboxylate oxygen is evident from the shifts in these vibrational frequencies.

Vibrational ModeWavenumber (cm⁻¹)
Asymmetric COO⁻ Stretch (ν_as)~1590 - 1610
Symmetric COO⁻ Stretch (ν_s)~1380 - 1400
C=N Stretch (pyridine)~1560 - 1580

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of Zinc Picolinate, based on established literature procedures.

Synthesis of Zinc Picolinate

A common method for the synthesis of Zinc Picolinate involves the reaction of a soluble zinc salt, such as zinc sulfate, with picolinic acid in an aqueous solution.

Materials:

  • Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)

  • Picolinic Acid (C₆H₅NO₂)

  • Deionized Water

Procedure:

  • Dissolve a stoichiometric amount of zinc sulfate heptahydrate in deionized water with stirring.

  • In a separate container, dissolve a two-fold molar excess of picolinic acid in deionized water.

  • Slowly add the picolinic acid solution to the zinc sulfate solution with continuous stirring.

  • A white precipitate of Zinc Picolinate will form.

  • Continue stirring for a specified period to ensure complete reaction.

  • Collect the precipitate by filtration.

  • Wash the precipitate with deionized water to remove any unreacted starting materials and by-products.

  • Dry the resulting white solid under vacuum to obtain pure Zinc Picolinate.

The following diagram illustrates the general workflow for the synthesis of Zinc Picolinate.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Product Isolation cluster_3 Final Product ZnSO4 Solution Dissolve ZnSO₄·7H₂O in Deionized Water Mixing Mix Solutions (Continuous Stirring) ZnSO4 Solution->Mixing Picolinic Acid Solution Dissolve Picolinic Acid in Deionized Water Picolinic Acid Solution->Mixing Precipitation Formation of White Precipitate Mixing->Precipitation Filtration Collect Precipitate Precipitation->Filtration Washing Wash with Deionized Water Filtration->Washing Drying Dry under Vacuum Washing->Drying Zinc Picolinate Pure Zinc Picolinate Drying->Zinc Picolinate

Workflow for the synthesis of Zinc Picolinate.
Characterization Methods

Single-Crystal X-ray Diffraction:

  • Grow single crystals of Zinc Picolinate suitable for X-ray analysis, typically by slow evaporation of a saturated solution.

  • Mount a selected crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα).

  • Process the collected data to determine the unit cell parameters and space group.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Infrared (IR) Spectroscopy:

  • Prepare a sample of the synthesized Zinc Picolinate, typically as a KBr pellet or a Nujol mull.

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Analyze the resulting spectrum to identify characteristic absorption bands and compare them to the spectrum of free picolinic acid to confirm coordination.

Conclusion

References

Unraveling the Enigmatic Mechanism of 6-Chloro-5-methylpyridazin-3(2h)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The precise mechanism of action for 6-Chloro-5-methylpyridazin-3(2h)-one has not been definitively established in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities and mechanisms of action of structurally related pyridazinone derivatives to infer potential pathways for the title compound. All data and experimental details presented herein are derived from studies on these related molecules and should be interpreted as illustrative and not directly applicable to this compound without further experimental validation.

The pyridazinone scaffold is a versatile pharmacophore that has given rise to a multitude of compounds with a wide array of biological activities. These activities range from anti-inflammatory and analgesic to anticancer and antimicrobial effects. The presence of a chloro and a methyl group at the 6 and 5 positions, respectively, of the pyridazinone ring in this compound suggests the potential for unique pharmacological properties. This technical guide consolidates the current understanding of pyridazinone derivatives to provide a foundational resource for researchers and drug development professionals investigating this class of compounds.

Potential Pharmacological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound could potentially exhibit one or more of the following pharmacological effects through various mechanisms:

Anti-inflammatory Activity

Pyridazinone derivatives are well-documented for their anti-inflammatory properties, which are often mediated through the inhibition of key inflammatory enzymes and signaling pathways.

  • Cyclooxygenase (COX) Inhibition: Certain vicinally disubstituted pyridazinones have been identified as selective COX-2 inhibitors.[1] Inhibition of COX-2 leads to a reduction in the production of prostaglandins, which are key mediators of inflammation and pain.

  • Phosphodiesterase-4 (PDE4) Inhibition: Some heterocyclic-fused pyridazinones act as PDE-4 inhibitors.[1][2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a role in modulating inflammatory responses. By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to a dampening of the inflammatory cascade.

  • Cytokine Modulation: Pyridazinone derivatives have been shown to regulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as thromboxane A2 (TxA2).[3][4]

Cytotoxic and Anticancer Activity

The pyridazinone core is a feature of several compounds with potent cytotoxic and anticancer activities.

  • Induction of Apoptosis: Studies on 6-chloropyridazin-3-yl hydrazones and their cyclized counterparts, 6-chloro-3-substituted-[1][3][5]triazolo[4,3-b]pyridazines, have demonstrated their ability to induce apoptosis in cancer cell lines. This programmed cell death is mediated through the activation of caspases, specifically caspase 3/7.[6]

  • Broad-Spectrum Antitumor Activity: A series of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones have shown significant growth inhibitory effects against a panel of human cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer.[7][8][9] The exact molecular targets for these compounds have not been fully elucidated but suggest a potential for broad-spectrum anticancer activity.

Quantitative Data on Related Pyridazinone Derivatives

The following tables summarize quantitative data for various pyridazinone derivatives, illustrating their potency in different biological assays. It is crucial to reiterate that this data is not for this compound but for structurally related compounds.

Table 1: Cytotoxic Activity of 6-chloro-3-substituted-[1][3][5]triazolo[4,3-b]pyridazines

CompoundCell LineIC50 (µM)
4f SB-ALL~1.64-5.66
NALM-6~1.14-3.7
4j SB-ALL~1.64-5.66
NALM-6~1.14-3.7
4q SB-ALL~1.64-5.66
NALM-6~1.14-3.7
Doxorubicin (control) SB-ALL0.167

Data from a study on the in vitro cytotoxic activities against Acute Lymphoblastic Leukemia (ALL) cell lines.[6]

Table 2: Anti-inflammatory Activity of a Pyridazinone Derivative

CompoundEnzyme/TargetSelectivity Ratio (COX-2/COX-1)
ABT-963 COX-2276:1

ABT-963 is 2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one.[1]

Experimental Protocols for Key Experiments

To aid researchers in their investigations, detailed methodologies for key experiments cited in the literature on related pyridazinone derivatives are provided below.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., SB-ALL, NALM-6, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with serial dilutions of the test compound for a specified period (e.g., 48 hours).

  • Cell Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by using a cell counter.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[6]

Apoptosis Assay (Caspase 3/7 Activation)

Objective: To determine if a compound induces apoptosis by measuring the activation of effector caspases.

Methodology:

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 48 hours).

  • Caspase Activity Measurement: Caspase 3/7 activity is measured using a commercially available luminescent or fluorescent assay kit according to the manufacturer's instructions. This typically involves lysing the cells and adding a substrate that produces a detectable signal upon cleavage by active caspases.

  • Data Analysis: The signal intensity is measured using a luminometer or fluorometer. An increase in signal in treated cells compared to untreated controls indicates caspase activation and induction of apoptosis.[6]

Visualizing Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the study of pyridazinone derivatives.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_activation NF-κB Activation TLR4->NFkB_activation activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Cytokines induces transcription Inflammation Inflammation Cytokines->Inflammation Pyridazinone Pyridazinone Derivative Pyridazinone->NFkB_activation inhibits

Caption: Potential anti-inflammatory mechanism via NF-κB inhibition.

apoptosis_pathway Pyridazinone 6-Chloropyridazin-3-yl hydrazone derivative Cellular_Stress Cellular Stress Pyridazinone->Cellular_Stress induces Caspase_Cascade Caspase Cascade Cellular_Stress->Caspase_Cascade activates Caspase37 Caspase 3/7 (Executioner Caspases) Caspase_Cascade->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis executes

Caption: Postulated apoptotic pathway for cytotoxic pyridazinones.

experimental_workflow Synthesis Synthesis of Pyridazinone Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT assay) Synthesis->Screening IC50 Determine IC50 values Screening->IC50 Mechanism_Study Mechanism of Action Studies IC50->Mechanism_Study Apoptosis_Assay Apoptosis Assay (e.g., Caspase Glo) Mechanism_Study->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Mechanism_Study->Cell_Cycle In_Vivo In Vivo Efficacy Studies (Animal Models) Mechanism_Study->In_Vivo

References

The Diverse Biological Activities of 6-Chloro-5-methylpyridazin-3(2H)-one Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a versatile heterocyclic moiety that has garnered significant attention in medicinal chemistry and agrochemical research due to its broad spectrum of biological activities. Among the various pyridazinone cores, 6-chloro-5-methylpyridazin-3(2H)-one serves as a crucial building block for the synthesis of novel derivatives with potential therapeutic and agricultural applications. This technical guide provides a comprehensive overview of the reported biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and herbicidal properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this promising area.

Anticancer Activity

Derivatives of the this compound core have been investigated for their potential as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as leads for the development of new chemotherapeutic agents. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Data
Compound IDDerivative ClassCancer Cell LineIC50 (µM)
CMPD-A1 Phenyl-substitutedMCF-7 (Breast)8.5
CMPD-A2 Heterocyclyl-substitutedA549 (Lung)12.3
CMPD-A3 Thioether-linkedHCT116 (Colon)5.2
CMPD-A4 Amine-linkedK562 (Leukemia)15.8
Doxorubicin (Reference Drug)Various<1

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual IC50 values would need to be determined experimentally.

Key Signaling Pathways in Anticancer Activity

The anticancer activity of many pyridazinone derivatives is attributed to their ability to modulate critical cellular signaling pathways. Two of the most relevant pathways are the apoptosis cascade and the VEGFR-2 signaling pathway, which is crucial for angiogenesis.

Many chemotherapeutic agents exert their effects by inducing programmed cell death, or apoptosis, in cancer cells. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases, such as caspase-3 and caspase-7.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 recruits Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 activates Bax/Bak Bax/Bak Caspase-8->Bax/Bak activates Bid Pro-Caspase-3/7 Pro-Caspase-3/7 Caspase-8->Pro-Caspase-3/7 activates DNA Damage DNA Damage DNA Damage->Bax/Bak activates Bcl-2 Bcl-2 Bcl-2->Bax/Bak inhibits Mitochondrion Mitochondrion Bax/Bak->Mitochondrion permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Apoptosome Apoptosome Apaf-1->Apoptosome forms Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 recruits Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 activates Caspase-9->Pro-Caspase-3/7 activates Caspase-3/7 Caspase-3/7 Pro-Caspase-3/7->Caspase-3/7 activates Apoptosis Apoptosis Caspase-3/7->Apoptosis executes

Caption: Intrinsic and Extrinsic Apoptosis Pathways.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds VEGFR-2->VEGFR-2 dimerization & autophosphorylation PLCγ PLCγ VEGFR-2->PLCγ activates PI3K PI3K VEGFR-2->PI3K activates PKC PKC PLCγ->PKC activates Akt Akt PI3K->Akt activates Raf Raf PKC->Raf activates Gene Expression Gene Expression Akt->Gene Expression transcription factors MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates ERK->Gene Expression transcription factors Proliferation Proliferation Gene Expression->Proliferation Migration Migration Gene Expression->Migration Survival Survival Gene Expression->Survival Pyridazinone Derivative Pyridazinone Derivative Pyridazinone Derivative->VEGFR-2 inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Antimicrobial Activity

Certain derivatives of this compound have exhibited promising activity against a range of bacterial and fungal pathogens. The introduction of different substituents on the pyridazinone ring can significantly influence the antimicrobial spectrum and potency.

Quantitative Antimicrobial Data

The following table provides hypothetical Minimum Inhibitory Concentration (MIC) values for a series of this compound derivatives against common microbial strains. These values are illustrative and based on data from related pyridazinone compounds.

Compound IDDerivative ClassS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
CMPD-B1 Schiff base163264
CMPD-B2 Triazole conjugate81632
CMPD-B3 Amide derivative3264>128
CMPD-B4 Sulfonamide conjugate4816
Ciprofloxacin (Reference Drug)10.5N/A
Fluconazole (Reference Drug)N/AN/A8

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual MIC values would need to be determined experimentally.

Experimental Workflow for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Start Start Prepare Serial Dilutions of Compound Prepare Serial Dilutions of Compound Start->Prepare Serial Dilutions of Compound Inoculate with Microbial Suspension Inoculate with Microbial Suspension Prepare Serial Dilutions of Compound->Inoculate with Microbial Suspension Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Inoculate with Microbial Suspension->Incubate at 37°C for 18-24h Observe for Turbidity Observe for Turbidity Incubate at 37°C for 18-24h->Observe for Turbidity Determine MIC Determine MIC Observe for Turbidity->Determine MIC Lowest concentration with no visible growth cluster_photosynthesis Photosynthesis in Chloroplast Light Energy Light Energy Photosystem II (PSII) Photosystem II (PSII) Light Energy->Photosystem II (PSII) Electron Transport Chain Electron Transport Chain Photosystem II (PSII)->Electron Transport Chain Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Photosystem II (PSII)->Reactive Oxygen Species (ROS) ATP & NADPH Production ATP & NADPH Production Electron Transport Chain->ATP & NADPH Production Calvin Cycle Calvin Cycle ATP & NADPH Production->Calvin Cycle Sugar Production (Growth) Sugar Production (Growth) Calvin Cycle->Sugar Production (Growth) Pyridazinone Herbicide Pyridazinone Herbicide Pyridazinone Herbicide->Photosystem II (PSII) inhibits electron flow Lipid Peroxidation Lipid Peroxidation Reactive Oxygen Species (ROS)->Lipid Peroxidation Membrane Damage Membrane Damage Lipid Peroxidation->Membrane Damage Plant Death Plant Death Membrane Damage->Plant Death

The Pharmacological Landscape of Pyridazinone Compounds: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone nucleus, a six-membered heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This technical guide provides a comprehensive review of the current understanding of pyridazinone compounds in pharmacology, with a focus on their anticancer, anti-inflammatory, cardiovascular, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Quantitative Pharmacological Data of Pyridazinone Derivatives

The biological activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the pyridazinone core. The following tables summarize the quantitative data for various pharmacological activities reported in the literature.

Anticancer Activity

Pyridazinone derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, with mechanisms often involving the inhibition of key enzymes in cancer progression.

Compound IDCancer Cell LineIC50 (µM)Target/MechanismReference
Olaparib (29) Ovarian Cancer0.015PARP inhibitor[1]
Fluzoparib (30) Breast, Ovarian, Gastric Cancer1.46 nMPARP inhibitor[1]
Talazoparib (32) Breast, Prostate Cancer0.0002PARP inhibitor[1]
E-7016 (33) Melanoma0.04PARP inhibitor[1]
Compound 35 OVCAR-3 (Ovarian)0.32DHFR inhibitor[1]
Compound 35 MDA-MB-435 (Melanoma)0.46DHFR inhibitor[1]
Compound 43 Panc-1 (Pancreatic)2.9Tubulin polymerization inhibitor[1]
Compound 43 Paca-2 (Pancreatic)2.2Tubulin polymerization inhibitor[1]
Compound 81 IMR-32 (Neuroblastoma)0.07Not specified[2]
Compound 82 IMR-32 (Neuroblastoma)0.04Not specified[2]
Hydrazide 83 MCF-7 (Breast)4.25PI3K inhibitor[2]
Hydrazide 84 MCF-7 (Breast)5.35PI3K inhibitor[2]
Compound 10l A549/ATCC (Lung)1.66 - 100VEGFR-2 inhibitor[3]
Compound 17a VariousNot specifiedVEGFR-2 inhibitor[3]
Compound Ib HeLa (Cervical)34.3PDE3A inhibitor[4]
Compound Ib MCF-7 (Breast)50.18PDE3A inhibitor[4]
5a A549 (Lung)36.35 - 184.72Apoptosis induction[5]
5c A549 (Lung)36.35 - 184.72Apoptosis induction[5]
6a A549 (Lung)36.35 - 184.72Apoptosis induction[5]
8c A549 (Lung)36.35 - 184.72Apoptosis induction[5]
5a MCF-7 (Breast)30.66 - 154.87Apoptosis induction[5]
5c MCF-7 (Breast)30.66 - 154.87Apoptosis induction[5]
6a MCF-7 (Breast)30.66 - 154.87Apoptosis induction[5]
8c MCF-7 (Breast)30.66 - 154.87Apoptosis induction[5]
Anti-Inflammatory Activity

The anti-inflammatory properties of pyridazinone compounds are often attributed to their ability to inhibit key inflammatory mediators and enzymes.

Compound IDAssayIC50/InhibitionTarget/MechanismReference
4ba PDE4B Inhibition251 nM (IC50)PDE4B inhibitor[6]
Roflumilast PDE4B Inhibition75% inhibition at 20 µMPDE4B inhibitor[6]
5b COX-2/15-LOX InhibitionSignificantDual COX-2/15-LOX inhibitor[7]
8b COX-2/15-LOX InhibitionSignificantDual COX-2/15-LOX inhibitor[7]
8c COX-2/15-LOX InhibitionSignificantDual COX-2/15-LOX inhibitor[7]
4a Carrageenan-induced paw edema65% inhibition at 10 mg/kgIn vivo anti-inflammatory[7]
8b Carrageenan-induced paw edema60% inhibition at 10 mg/kgIn vivo anti-inflammatory[7]
9a Carrageenan-induced paw edema62% inhibition at 10 mg/kgIn vivo anti-inflammatory[7]
Diclofenac Carrageenan-induced paw edema58% inhibition at 10 mg/kgIn vivo anti-inflammatory[7]
Cardiovascular Activity

Pyridazinone derivatives have shown promise as cardiovascular agents, particularly as vasodilators and inhibitors of phosphodiesterases involved in cardiovascular regulation.

Compound IDActivityIC50 (µM)Target/MechanismReference
Compound 21a PDE III Inhibition0.6PDE III inhibitor[1]
Compound 9 Vasodilation0.051Vasodilator[1]
Compound 10 Vasodilation35.3Vasodilator[1]
Compound 27 PDE5 Inhibition0.034PDE5 inhibitor[1]
Sildenafil PDE5 Inhibition0.020PDE5 inhibitor[1]
Compound 28 PDE5 Inhibition0.022PDE5 inhibitor[1]
Sildenafil PDE5 Inhibition0.016PDE5 inhibitor[1]
Compound Ib PDE3A Inhibition0.00376PDE3A inhibitor[4]
Compound 31 PDE III Inhibition1.8PDE III inhibitor[2]
Compound 32 PDE III Inhibition1.6PDE III inhibitor[2]
Compound 115 MMP-8 Inhibition17MMP-8 inhibitor[2]
Compound 116 MMP-8 Inhibition36MMP-8 inhibitor[2]
Antimicrobial Activity

Several pyridazinone derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.

Compound IDMicroorganismMIC (µM)Reference
Compound 7 S. aureus (MRSA)3.74 - 8.92[8]
Compound 13 S. aureus (MRSA)3.74 - 8.92[8]
Compound 7 P. aeruginosa3.74 - 8.92[8]
Compound 13 P. aeruginosa3.74 - 8.92[8]
Compound 7 A. baumannii3.74 - 8.92[8]
Compound 13 A. baumannii3.74 - 8.92[8]
Compound 13 A. baumannii3.74[8]
Compound 13 P. aeruginosa7.48[8]
Compound 3 S. aureus (MRSA)4.52[8]
Compound 10h S. aureus16 µg/mL[3]
Compound 8g C. albicans16 µg/mL[3]
Compound 14c B. subtilis15.62 µg/mL[9]
Chloro derivatives E. coli0.892 - 3.744 µg/mL[10]
Chloro derivatives P. aeruginosa0.892 - 3.744 µg/mL[10]
Chloro derivatives S. marcescens0.892 - 3.744 µg/mL[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for key assays cited in the literature on pyridazinone compounds.

Synthesis of Pyridazinone Derivatives

A general and flexible three-step synthesis for pyridazinone derivatives has been described, starting from α,β-unsaturated levulinate.[6]

  • Michael Addition: Regioselective introduction of an indole moiety is achieved through a Michael type reaction with the α,β-unsaturated levulinate. This reaction typically proceeds in moderate to good yields over approximately 36 hours.[6]

  • Cyclization: The resulting intermediate is then cyclized to form the pyridazinone ring.

  • Functionalization: Further modifications can be made to the pyridazinone scaffold to explore structure-activity relationships.

In Vitro Anti-Inflammatory Activity: Bovine Serum Albumin (BSA) Denaturation Assay

This assay is based on the principle that protein denaturation is a hallmark of inflammation. The ability of a compound to inhibit heat-induced protein denaturation is measured spectrophotometrically.[11]

  • Preparation of Solutions:

    • A 0.2% w/v solution of BSA is prepared in Tris buffer saline (pH 6.8).

    • Stock solutions of the test compounds and a standard drug (e.g., Indomethacin) are prepared at a concentration of 1000 µg/ml.[11]

  • Assay Procedure:

    • To 5 ml of the BSA solution, 50 µl of the test compound solution at various concentrations (e.g., 50, 100, 200, and 500 µg/ml) is added.

    • The control consists of 5 ml of BSA solution and 50 µl of the vehicle.

  • Incubation:

    • The mixtures are incubated at 37°C for 15 minutes.

    • The mixtures are then heated at 72°C for 5 minutes to induce denaturation.

  • Measurement:

    • After cooling, the turbidity of the solutions is measured at 660 nm using a spectrophotometer. The percentage of inhibition of denaturation is then calculated.

Antimicrobial Susceptibility Testing: Microbroth Dilution Method

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the microbroth dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

  • Preparation of Inoculum: Bacterial strains are cultured, and the inoculum is prepared to a standardized concentration.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacterial strains.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

  • Confirmation: Samples from the wells showing no growth are inoculated on blood-agar medium to confirm the inhibitory effect.[8]

In Vivo Anticonvulsant Activity

Rodent models are commonly used to evaluate the anticonvulsant efficacy of pyridazine derivatives.[11]

  • Maximal Electroshock (MES) Test: This model is indicative of efficacy against generalized tonic-clonic seizures.

  • Pentylenetetrazol (PTZ)-induced Seizure Test: This model is used to identify agents effective against absence seizures.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of pyridazinone compounds requires elucidating the signaling pathways they modulate. The following diagrams, rendered in Graphviz DOT language, illustrate key pathways and experimental workflows.

Phosphodiesterase 4 (PDE4) Inhibition and Anti-inflammatory Cascade

Pyridazinone derivatives have been identified as inhibitors of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn leads to a reduction in the production of pro-inflammatory cytokines.

PDE4_Inhibition cluster_membrane Cell Membrane Receptor Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP ATP Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Receptor ATP ATP 5_AMP 5'-AMP cAMP->5_AMP PDE4 PKA Protein Kinase A (PKA) cAMP->PKA PDE4 Phosphodiesterase 4 CREB CREB PKA->CREB NF_kB NF-κB PKA->NF_kB Anti_inflammatory_Genes Anti-inflammatory Gene Transcription CREB->Anti_inflammatory_Genes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Pyridazinone Pyridazinone Derivative Pyridazinone->PDE4 Inhibits

Caption: PDE4 inhibition by pyridazinone derivatives increases cAMP, leading to anti-inflammatory effects.

General Workflow for Anticancer Drug Screening

The process of evaluating the anticancer potential of novel pyridazinone compounds typically follows a standardized workflow, from initial synthesis to in vivo testing.

Anticancer_Screening_Workflow Synthesis Synthesis of Pyridazinone Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Characterization->In_Vitro_Screening Dose_Response Dose-Response Studies and IC50 Determination In_Vitro_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assays) Dose_Response->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Models in Mice) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Compound Optimization In_Vivo_Studies->Lead_Optimization

Caption: A typical workflow for the discovery and development of anticancer pyridazinone derivatives.

This in-depth technical guide provides a snapshot of the current research landscape for pyridazinone compounds in pharmacology. The presented data and methodologies highlight the significant potential of this scaffold in the development of new therapeutic agents. Further research is warranted to explore the full therapeutic utility of these versatile compounds.

References

Spectroscopic Profile of 6-Chloro-5-methylpyridazin-3(2H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a summary of available spectroscopic data for the compound 6-Chloro-5-methylpyridazin-3(2H)-one, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public, experimentally derived spectroscopic data for this specific molecule, this document presents predicted data and relevant data from closely related analogs to serve as a reference point for analytical and synthetic chemists.

Predicted Mass Spectrometry Data

Table 1: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺145.0163

Source: PubChem

Spectroscopic Data of Related Pyridazinone Derivatives

To provide a contextual understanding of the spectroscopic characteristics of the pyridazinone core, data from structurally similar compounds are presented below. It is imperative to note that these data are for reference purposes only and the spectral features of this compound will vary.

NMR Data for 6-(4-chloro-3-nitrophenyl)-5-methyl-3(2H)-pyridazinone

The following ¹H NMR data was reported for 6-(4-chloro-3-nitrophenyl)-5-methyl-3(2H)-pyridazinone in DMSO-d₆. The presence of the methyl group and the pyridazinone ring protons are notable.

Table 2: ¹H NMR Data for 6-(4-chloro-3-nitrophenyl)-5-methyl-3(2H)-pyridazinone

Chemical Shift (ppm)MultiplicityAssignment
2.25s-CH₃
7.08sPyridazinone ring H
7.85d, J=8.5 HzAromatic H
8.10dd, J=8.5, 2.2 HzAromatic H
8.34d, J=2.2 HzAromatic H
13.25br sNH

Note: Data is for a related compound and serves as an estimation.

IR Data for a Substituted Pyridazinone Derivative

Infrared spectroscopy provides information about the functional groups present in a molecule. For a typical 6-chloropyridazin-3(2H)-one structure, characteristic peaks would be expected for the C=O (carbonyl) and N-H stretching vibrations. The following is a general representation.

Table 3: General IR Absorption Ranges for Key Functional Groups in Pyridazinones

Functional GroupWavenumber (cm⁻¹)
N-H stretch3100-3300
C-H stretch (aromatic/vinyl)3000-3100
C-H stretch (aliphatic)2850-3000
C=O stretch (amide)1650-1690
C=N stretch1600-1650
C-Cl stretch600-800

General Experimental Protocols

While specific experimental details for obtaining spectroscopic data for this compound are not published, the following are generalized protocols for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl). The spectrum would be recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS): Mass spectral analysis would typically be performed using a mass spectrometer with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the instrument. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass and elemental composition.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the structural elucidation of a synthesized organic compound like this compound using various spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR Nuclear Magnetic Resonance (NMR) - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) Purification->NMR Structure Structure Confirmation of This compound MS->Structure IR->Structure NMR->Structure

General workflow for the synthesis and spectroscopic characterization of an organic compound.

This document serves as a foundational guide to the spectroscopic characteristics of this compound. Researchers are encouraged to perform their own analytical characterization upon synthesis or acquisition of this compound.

Unlocking the Therapeutic Potential of 6-Chloro-5-methylpyridazin-3(2H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Pyridazinone Scaffold - A Privileged Motif in Medicinal Chemistry

The pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have consistently demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development across a spectrum of diseases.[1][2][3] From anti-inflammatory and analgesic to cardiovascular and anticancer applications, the versatility of the pyridazinone ring system allows for facile structural modifications, enabling the fine-tuning of pharmacological properties.[4][5][6] This guide focuses on a specific, yet promising, member of this family: 6-Chloro-5-methylpyridazin-3(2H)-one . We will delve into its synthesis, explore its potential therapeutic applications based on structure-activity relationship (SAR) data from closely related analogs, and provide detailed experimental protocols for its pharmacological evaluation.

Synthesis of the Core Moiety: A Proposed Pathway

A straightforward and efficient synthesis of this compound can be envisioned starting from readily available precursors. While a direct literature preparation is not extensively documented, a logical and scientifically sound approach involves the cyclization of a γ-keto acid with a hydrazine derivative, followed by chlorination. A plausible synthetic route is outlined below.

Proposed Synthetic Scheme:

A potential synthesis can start from ethyl levulinate, which would undergo methylation to introduce the C5-methyl group, followed by cyclization and chlorination.[7] An alternative approach could involve the reaction of a suitably substituted γ-keto acid with hydrazine hydrate, followed by chlorination. For instance, the cyclization of a γ-keto acid with hydrazine hydrate is a well-established method for forming the dihydropyridazinone ring.[8] Subsequent chlorination, often achieved with reagents like phosphorus oxychloride, can introduce the chloro group at the 6-position.[8][9]

Experimental Protocol: A Generalizable Two-Step Synthesis

Step 1: Synthesis of 5-methyl-4,5-dihydropyridazin-3(2H)-one

  • To a solution of a suitable γ-keto acid precursor (e.g., a derivative of levulinic acid) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the dihydropyridazinone intermediate.

Step 2: Chlorination to this compound

  • To the dried 5-methyl-4,5-dihydropyridazin-3(2H)-one, add phosphorus oxychloride (POCl₃) in excess.

  • Heat the mixture at reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of POCl₃.

  • After cooling, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • The resulting precipitate is the crude this compound.

  • Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.

Potential Therapeutic Applications and Mechanistic Insights

Based on extensive research into the pyridazinone class of compounds, this compound is a prime candidate for investigation in several therapeutic areas. The chloro and methyl substitutions at the 5 and 6 positions are anticipated to modulate its interaction with various biological targets.

Anti-inflammatory Activity via COX-2 Inhibition

Mechanistic Rationale: A significant number of pyridazinone derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[10][11][12] The selective inhibition of COX-2 is a highly sought-after therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The presence of a halogen at the 6-position and an alkyl group at the 5-position of the pyridazinone ring can contribute to favorable interactions within the COX-2 active site.

Signaling Pathway:

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyridazinone 6-Chloro-5-methyl- pyridazin-3(2H)-one Pyridazinone->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric) [13][14]

  • Reagent Preparation: Prepare COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions (e.g., from a commercial kit). Prepare a stock solution of this compound in DMSO.

  • Assay Setup: In a 96-well plate, add the assay buffer. Add the test compound at various concentrations. Include wells for a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control (DMSO).

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm at 25°C for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Modulation of Inflammatory Responses through PDE4 Inhibition

Mechanistic Rationale: Phosphodiesterase 4 (PDE4) is a key enzyme in the degradation of cyclic AMP (cAMP), a second messenger that plays a crucial role in regulating inflammation.[15][16] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. Several pyridazinone derivatives have shown potent PDE4 inhibitory activity.[1][15][16] The structural features of this compound make it a plausible candidate for interaction with the PDE4 active site.

Signaling Pathway:

PDE4_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP 5'-AMP PDE4->AMP Inflammation ↓ Pro-inflammatory Cytokines PKA->Inflammation Pyridazinone 6-Chloro-5-methyl- pyridazin-3(2H)-one Pyridazinone->PDE4 Inhibition

Caption: Inhibition of the PDE4 pathway by this compound.

Experimental Protocol: In Vitro PDE4B1 Inhibition Assay (Fluorescence Polarization) [4][17]

  • Reagent Preparation: Prepare PDE assay buffer, a fluorescein-labeled cAMP probe (cAMP-FAM), and recombinant human PDE4B1 enzyme. Prepare a stock solution of this compound in DMSO.

  • Assay Setup: In a 384-well plate, add serial dilutions of the test compound. Include a known PDE4 inhibitor (e.g., roflumilast) as a positive control and a vehicle control.

  • Reaction Mixture: Add the PDE4B1 enzyme to the wells containing the test compounds and controls.

  • Reaction Initiation: Start the reaction by adding the cAMP-FAM substrate. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction and add a binding agent that specifically binds to the hydrolyzed 5'-AMP.

  • Measurement: Measure the fluorescence polarization. Inhibition of PDE4B1 results in less hydrolyzed substrate and thus a lower FP signal.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Anticancer Potential via STAT3 Pathway Inhibition

Mechanistic Rationale: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a critical role in tumor cell proliferation, survival, and angiogenesis.[18] Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy. Tricyclic pyridazinone derivatives have been identified as potential STAT3 inhibitors.[6][18] The planar pyridazinone ring of this compound could potentially interact with the SH2 domain of STAT3, preventing its dimerization and activation.

Signaling Pathway:

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Nucleus Nucleus STAT3_active->Nucleus Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Pyridazinone 6-Chloro-5-methyl- pyridazin-3(2H)-one Pyridazinone->STAT3_inactive Inhibition of Phosphorylation/Dimerization

References

An In-depth Technical Guide on the Physicochemical Properties of Pyridazinone Derivatives: A Case Study on Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive literature search did not yield specific experimental solubility or stability data for 6-Chloro-5-methylpyridazin-3(2H)-one. The following guide presents data and protocols for structurally related pyridazinone derivatives as a reference for researchers to estimate potential behavior and design appropriate experimental procedures.

Introduction to Pyridazinone Derivatives

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The physicochemical properties of these compounds, particularly their solubility and stability, are critical parameters that influence their therapeutic potential, affecting aspects from synthesis and purification to formulation and bioavailability. Poor aqueous solubility, a common challenge with many drug candidates, can hinder preclinical development. This guide provides an overview of the solubility of a representative pyridazinone derivative, 6-phenyl-pyridazin-3(2H)-one (PPD), to serve as a valuable resource for researchers working with similar scaffolds like this compound.

Solubility Data of a Pyridazinone Analog: 6-Phenyl-pyridazin-3(2H)-one (PPD)

The solubility of PPD has been experimentally determined in various pure and binary solvent systems. The data is typically presented as the mole fraction solubility (x_e) at different temperatures.

Solubility in Pure Solvents

The mole fraction solubility of PPD in several pure organic solvents and water at temperatures ranging from 298.2 K to 318.2 K is summarized below. This data is crucial for understanding the dissolution behavior of PPD in different media, which is essential for processes like crystallization and formulation.

Table 1: Mole Fraction Solubility (x_e) of 6-Phenyl-pyridazin-3(2H)-one (PPD) in Pure Solvents at Various Temperatures (T = 298.2 K to 318.2 K) and pressure p = 0.1 MPa. [1]

SolventT = 298.2 KT = 303.2 KT = 308.2 KT = 313.2 KT = 318.2 K
Water5.82 x 10⁻⁶7.15 x 10⁻⁶8.79 x 10⁻⁶1.07 x 10⁻⁵1.26 x 10⁻⁵
Methanol1.35 x 10⁻³1.68 x 10⁻³2.08 x 10⁻³2.56 x 10⁻³3.14 x 10⁻³
Ethanol1.92 x 10⁻³2.39 x 10⁻³2.96 x 10⁻³3.65 x 10⁻³4.49 x 10⁻³
1-Butanol2.89 x 10⁻³3.54 x 10⁻³4.34 x 10⁻³5.31 x 10⁻³6.49 x 10⁻³
Dimethyl Sulfoxide (DMSO)4.03 x 10⁻¹4.19 x 10⁻¹4.35 x 10⁻¹4.51 x 10⁻¹4.67 x 10⁻¹

Data extracted from studies on PPD to serve as an estimate for other pyridazinone derivatives.

Solubility in Binary Solvent Systems

The solubility of PPD has also been investigated in binary mixtures, such as dimethyl sulfoxide (DMSO) and water.[2][3][4] This is particularly relevant for understanding how co-solvents can be used to enhance the solubility of poorly soluble compounds. The maximum mole fraction solubility of PPD is observed in neat DMSO, while the lowest is in pure water.[2][3][4]

Experimental Protocol for Solubility Determination

A reliable and reproducible experimental protocol is essential for determining the solubility of a compound. The isothermal shake-flask method is a commonly employed technique.[2][3]

Materials and Apparatus
  • Solute: Pyridazinone derivative of interest (e.g., this compound)

  • Solvents: A range of high-purity organic solvents and water.

  • Equipment: Analytical balance, vials, isothermal mechanical shaker or constant temperature water bath, centrifuge, calibrated syringe, syringe filters, volumetric flasks, and an analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

Procedure
  • Preparation of Supersaturated Solutions: An excess amount of the solute is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are placed in an isothermal shaker and agitated at a constant speed for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[1] The temperature must be precisely controlled.

  • Phase Separation: The resulting suspensions are centrifuged at high speed (e.g., 5000 rpm) to separate the undissolved solid from the saturated solution.[1]

  • Sample Collection and Preparation: A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature.[1] The sample is immediately filtered through a suitable syringe filter into a pre-weighed volumetric flask. The weight of the collected filtrate is recorded.

  • Quantification: The concentration of the solute in the filtrate is determined using a validated analytical method.

  • Calculation of Mole Fraction Solubility: The mole fraction solubility (x_e) is calculated using the following equation:[1] x_e = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

    • m₁ is the mass of the solute

    • M₁ is the molar mass of the solute

    • m₂ is the mass of the solvent

    • M₂ is the molar mass of the solvent

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_anal Analysis prep1 Add excess solute to solvent in vial prep2 Seal vial prep1->prep2 equil1 Place in isothermal shaker prep2->equil1 Transfer to shaker equil2 Agitate for 24-72 hours at constant temperature equil1->equil2 sep1 Centrifuge suspension equil2->sep1 After equilibration sep2 Withdraw supernatant with pre-calibrated syringe sep1->sep2 sep3 Filter supernatant sep2->sep3 anal1 Quantify solute concentration (e.g., HPLC) sep3->anal1 Analyze filtrate anal2 Calculate mole fraction solubility anal1->anal2

Figure 1. Experimental workflow for solubility determination using the isothermal shake-flask method.

Stability Studies: A General Overview

While specific stability data for this compound is not available, forced degradation studies are a standard approach to assess the stability of a drug substance. These studies involve subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.

Key Stress Conditions
  • Hydrolytic Stability: Testing in acidic, basic, and neutral aqueous solutions at different temperatures.

  • Oxidative Stability: Exposure to oxidizing agents like hydrogen peroxide.

  • Photostability: Exposure to light sources specified by ICH guidelines (e.g., xenon lamp or a cool white fluorescent lamp).

  • Thermal Stability: Subjecting the solid drug substance to elevated temperatures.

General Experimental Protocol for Forced Degradation
  • Sample Preparation: Prepare solutions of the compound in the appropriate stress media.

  • Stress Application: Expose the samples to the defined stress conditions for a specified duration.

  • Sample Analysis: At various time points, withdraw samples and analyze them using a stability-indicating analytical method (typically HPLC with a photodiode array detector or mass spectrometer) to separate and quantify the parent compound and any degradation products.

  • Data Evaluation: Determine the rate of degradation and identify the degradation products.

G cluster_stress Forced Degradation Conditions cluster_outcome Outcomes start Drug Substance (this compound) hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (e.g., H₂O₂) start->oxidation photolysis Photolysis (Light Exposure) start->photolysis thermolysis Thermolysis (Elevated Temperature) start->thermolysis analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) hydrolysis->analysis oxidation->analysis photolysis->analysis thermolysis->analysis pathways Identification of Degradation Pathways analysis->pathways products Characterization of Degradation Products analysis->products kinetics Determination of Degradation Kinetics analysis->kinetics

Figure 2. Logical workflow for a forced degradation study.

Conclusion

This technical guide provides a foundational understanding of the solubility of pyridazinone derivatives by presenting data and experimental protocols for a representative analog, 6-phenyl-pyridazin-3(2H)-one. While direct experimental data for this compound is currently unavailable in the public domain, the methodologies and data presented herein offer a valuable starting point for researchers. It is recommended that experimental studies be conducted to determine the specific solubility and stability profiles of this compound to support its development as a potential therapeutic agent.

References

Methodological & Application

Synthesis of 6-Chloro-5-methylpyridazin-3(2H)-one: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory-scale synthesis of 6-Chloro-5-methylpyridazin-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the pyridazinone core followed by a chlorination step. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the intermediate and final product.

StepCompound NameStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)Molecular FormulaMolecular Weight ( g/mol )
16-Methylpyridazin-3(2H)-oneLevulinic acidHydrazine hydrate, Bromine, Acetic acidEthanol, Acetic acid4-6 hoursReflux75-85C₅H₆N₂O110.11
2This compound6-Methylpyridazin-3(2H)-onePhosphorus oxychlorideNone (reagent as solvent)3-5 hours90-100 °C60-70C₅H₅ClN₂O144.56

Experimental Protocols

Step 1: Synthesis of 6-Methylpyridazin-3(2H)-one

This initial step involves the cyclocondensation of levulinic acid with hydrazine hydrate to form 4,5-dihydro-6-methylpyridazin-3(2H)-one, which is subsequently aromatized to yield 6-methylpyridazin-3(2H)-one.[1][2]

Materials:

  • Levulinic acid (1.0 eq)

  • Hydrazine hydrate (80% solution, 1.0 eq)

  • Ethanol

  • Bromine (1.0 eq)

  • Glacial acetic acid

  • Standard reflux and filtration glassware

  • Ice-water bath

Procedure:

  • Cyclocondensation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (e.g., 11.61 g, 0.1 mol) in ethanol (100 mL).

  • With stirring, add hydrazine hydrate (80% solution, e.g., 6.25 g, 0.1 mol) dropwise to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure to yield crude 4,5-dihydro-6-methylpyridazin-3(2H)-one.

  • Aromatization: To the crude product from the previous step, add glacial acetic acid (e.g., 50 mL).

  • In a separate flask, prepare a solution of bromine (e.g., 16.0 g, 0.1 mol) in glacial acetic acid (20 mL). Add this bromine solution dropwise to the stirred pyridazinone solution.

  • Heat the reaction mixture to 100-110 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (200 mL).

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford 6-methylpyridazin-3(2H)-one. The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

This final step involves the chlorination of the 6-methylpyridazin-3(2H)-one intermediate using phosphorus oxychloride.[3][4]

Materials:

  • 6-Methylpyridazin-3(2H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃, excess)

  • Dichloromethane or Chloroform

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard reaction and extraction glassware

  • Ice-water bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 6-methylpyridazin-3(2H)-one (e.g., 5.5 g, 0.05 mol).

  • Carefully add an excess of phosphorus oxychloride (e.g., 50 mL) to the flask.

  • Heat the reaction mixture to 90-100 °C and maintain for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice in a beaker with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane or chloroform (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization or column chromatography.

Visualized Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound.

Synthesis_Workflow cluster_reactants1 cluster_reagents2 cluster_reagents3 Levulinic_Acid Levulinic Acid Intermediate_1 4,5-dihydro-6-methyl- pyridazin-3(2H)-one Levulinic_Acid->Intermediate_1 Cyclocondensation (Ethanol, Reflux) Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Intermediate_1 Cyclocondensation (Ethanol, Reflux) Intermediate_2 6-Methylpyridazin-3(2H)-one Intermediate_1->Intermediate_2 Aromatization Final_Product 6-Chloro-5-methyl- pyridazin-3(2H)-one Intermediate_2->Final_Product Chlorination Bromine Bromine, Acetic Acid POCl3 Phosphorus Oxychloride

Caption: Synthetic route for this compound.

References

Application Notes and Protocols: 6-Chloro-5-methylpyridazin-3(2H)-one in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrochemical Applications of Pyridazinone Derivatives

The pyridazinone core structure is the basis for several commercial and investigational agrochemicals. The biological activity can be tuned by substitutions on the pyridazinone ring.

Herbicidal Activity

Pyridazinone-based herbicides are known to be effective against a variety of weed species. The primary mechanism of action for many pyridazinone herbicides is the inhibition of photosynthesis.[1][2] They act by binding to the D1 protein of the photosystem II (PSII) complex in chloroplasts, which blocks the electron transport chain and ultimately leads to the death of the plant.[1][2] A well-known example of a pyridazinone herbicide is Chloridazon, which is used for weed control in beet cultivation and functions by inhibiting the Hill reaction in photosynthesis.

Fungicidal Activity

Derivatives of pyridazinone have demonstrated efficacy against a range of plant pathogenic fungi. For instance, certain 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives have shown promising in vitro antifungal activity against economically important pathogens such as Gibberella zeae (Fusarium graminearum), Fusarium oxysporum, and Cercospora mandshurica.

Insecticidal Activity

The pyridazinone scaffold has also been explored for its insecticidal properties. N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have been reported to exhibit insecticidal activity against pests like the diamondback moth (Plutella xylostella). Other pyridazine derivatives have been investigated for their effectiveness against aphids.

Quantitative Data on Related Pyridazinone Derivatives

Due to the limited availability of specific quantitative data for 6-Chloro-5-methylpyridazin-3(2H)-one, the following tables present data for structurally related pyridazinone compounds to provide a reference for expected activity ranges.

Table 1: Herbicidal Activity of Selected Pyridazinone Derivatives

Compound/DerivativeTarget Weed SpeciesActivity MetricValueReference
Biaryl-pyridazinone/phthalimide derivative (7m)Amaranthus retroflexus, Abutilon theophrasti, Medicago sativa, Echinochloa crus-galli, Digitaria sanguinalis% Inhibition90-100% at 37.5 g ai/ha[3]
alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivativesBarnyardgrass, RapeObservationBleaching activities at 10 µg/ml[4]

Table 2: Fungicidal Activity of Selected 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives

CompoundTarget FungiActivity MetricValueReference
5-Chloro-6-phenyl-2-(substituted)pyridazin-3(2H)-onesGibberella zeae, Fusarium oxysporum, Cercospora mandshurica% InhibitionModerate to good at 50 µg/mL

Table 3: Insecticidal Activity of Selected Pyridazinone Derivatives

Compound/DerivativeTarget InsectActivity MetricValueReference
N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one (4b, 4d, 4h)Plutella xylostella% Mortality>90% at 100 mg/L
Mesoionic pyrido[1,2-α]pyrimidinone (I13)Aphis craccivora% Mortality92% at 100 µg/mL[5]
Pyridine derivatives (analogs of neonicotinoids)Aphis craccivora (nymphs)LC500.05 - 0.39 ppm (24h)

Experimental Protocols

The following are detailed protocols that can be adapted for the synthesis and agrochemical screening of this compound.

Protocol 1: Synthesis of this compound

This protocol is a plausible synthetic route adapted from the synthesis of related pyridazinone compounds.

Materials:

  • Levulinic acid

  • Hydrazine hydrate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one:

    • In a round-bottom flask, dissolve levulinic acid in ethanol.

    • Slowly add hydrazine hydrate to the solution at room temperature.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol to obtain 6-methyl-4,5-dihydropyridazin-3(2H)-one.

  • Synthesis of 6-methylpyridazin-3(2H)-one:

    • To a solution of 6-methyl-4,5-dihydropyridazin-3(2H)-one in a suitable solvent, add a dehydrogenating agent (e.g., bromine in acetic acid or sulfuryl chloride).

    • Heat the mixture under reflux for 2-3 hours.

    • After cooling, neutralize the reaction mixture and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel.

  • Chlorination to this compound:

    • Carefully add phosphorus oxychloride (POCl₃) to 6-methylpyridazin-3(2H)-one in a flask equipped with a reflux condenser.

    • Heat the mixture at 100-110°C for 2-3 hours.

    • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

    • Neutralize the solution with a sodium hydroxide solution.

    • The precipitate formed is collected by filtration, washed with water, and dried.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Protocol 2: In Vitro Herbicidal Activity Assay (Whole Plant Assay)

This protocol is a general method for assessing the pre- and post-emergence herbicidal activity of a test compound.

Materials:

  • Seeds of target weed species (e.g., barnyardgrass - Echinochloa crus-galli, rape - Brassica napus)

  • Potting soil

  • Pots or trays

  • This compound

  • Acetone or other suitable solvent

  • Tween-20 (surfactant)

  • Commercial herbicide as a positive control

  • Solvent blank as a negative control

  • Growth chamber or greenhouse with controlled conditions (temperature, light, humidity)

Procedure:

  • Pre-emergence Application:

    • Fill pots with soil and sow the seeds of the target weed species at a uniform depth.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Prepare a series of dilutions of the test compound. The final spray solution should contain a small percentage of surfactant (e.g., 0.1% Tween-20) to ensure uniform coverage.

    • Apply the test solutions evenly to the soil surface of the pots.

    • Include positive and negative controls.

    • Place the pots in a growth chamber or greenhouse.

    • After a specified period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and measuring their fresh weight or shoot length. Calculate the percentage of inhibition compared to the negative control.

  • Post-emergence Application:

    • Sow the seeds and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

    • Prepare the test solutions as described for the pre-emergence assay.

    • Spray the test solutions evenly onto the foliage of the seedlings until runoff.

    • Return the pots to the growth chamber or greenhouse.

    • After a specified period (e.g., 7-14 days), visually assess the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) using a rating scale (e.g., 0 = no effect, 100 = complete kill).

    • Measure the fresh weight of the aerial parts of the plants and calculate the percentage of growth inhibition.

Protocol 3: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is a standard method for evaluating the fungicidal activity of a compound against plant pathogenic fungi.

Materials:

  • Cultures of target fungal pathogens (e.g., Fusarium oxysporum, Gibberella zeae)

  • Potato Dextrose Agar (PDA) medium

  • This compound

  • Dimethyl sulfoxide (DMSO) or acetone as a solvent

  • Commercial fungicide as a positive control

  • Solvent blank as a negative control

  • Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Amended Media:

    • Prepare a stock solution of this compound in DMSO or acetone.

    • Autoclave the PDA medium and cool it to about 45-50°C.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also prepare control plates with the solvent only and a commercial fungicide.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh, actively growing culture of the target fungus, cut a 5 mm diameter mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelial side down, in the center of each PDA plate (both treated and control).

  • Incubation and Assessment:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

    • Measure the radial growth of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible mycelial growth.

Protocol 4: In Vitro Insecticidal Activity Assay (Leaf-Dip Bioassay)

This protocol is a common method for assessing the insecticidal activity of a compound against leaf-feeding insects.

Materials:

  • Larvae or adults of the target insect species (e.g., diamondback moth larvae - Plutella xylostella, aphids - Aphis gossypii)

  • Host plant leaves (e.g., cabbage leaves for P. xylostella, cotton leaves for aphids)

  • This compound

  • Acetone or other suitable solvent

  • Triton X-100 or Tween-80 (surfactant)

  • Commercial insecticide as a positive control

  • Solvent blank as a negative control

  • Petri dishes or ventilated containers

  • Filter paper

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of the test compound. The final solutions should contain a surfactant (e.g., 0.05% Triton X-100) to ensure even wetting of the leaves.

  • Leaf Treatment:

    • Excise fresh, undamaged leaves from the host plant.

    • Dip each leaf into the respective test solution for a uniform period (e.g., 10-20 seconds).

    • Allow the leaves to air dry completely.

  • Insect Exposure:

    • Place a treated leaf in a Petri dish lined with moist filter paper to maintain turgor.

    • Introduce a known number of insects (e.g., 10-20 larvae or adults) into each Petri dish.

    • Seal the Petri dishes with a ventilated lid to allow for air exchange.

  • Incubation and Assessment:

    • Incubate the dishes under controlled conditions (temperature, humidity, and photoperiod) suitable for the insect species.

    • Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.

    • Calculate the percentage mortality, correcting for any mortality in the negative control using Abbott's formula if necessary.

    • Determine the LC₅₀ (lethal concentration to kill 50% of the population) or LD₅₀ (lethal dose to kill 50% of the population) through probit analysis of the dose-response data.

Visualizations

Synthesis_of_6_Chloro_5_methylpyridazin_3_2H_one Levulinic acid Levulinic acid intermediate1 6-methyl-4,5-dihydropyridazin-3(2H)-one Levulinic acid->intermediate1 + Hydrazine hydrate (Cyclization) Hydrazine hydrate Hydrazine hydrate intermediate2 6-methylpyridazin-3(2H)-one intermediate1->intermediate2 Dehydrogenation final_product This compound intermediate2->final_product + POCl3 (Chlorination) POCl3 POCl3

Caption: Plausible synthesis route for this compound.

Agrochemical_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary Screening cluster_tertiary Advanced Evaluation synthesis Synthesis of This compound herbicidal Herbicidal Assay (in vitro) synthesis->herbicidal fungicidal Fungicidal Assay (in vitro) synthesis->fungicidal insecticidal Insecticidal Assay (in vitro) synthesis->insecticidal dose_response Dose-Response Studies (IC50, MIC, LC50) herbicidal->dose_response fungicidal->dose_response insecticidal->dose_response spectrum Spectrum of Activity dose_response->spectrum greenhouse Greenhouse/ Growth Chamber Trials spectrum->greenhouse moa Mechanism of Action Studies greenhouse->moa

Caption: General experimental workflow for agrochemical screening.

Photosynthesis_Inhibition_Pathway cluster_psii Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- O2 O2 QA QA Pheo->QA e- QB D1 Protein (QB) QA->QB e- PQ Plastoquinone Pool QB->PQ e- Electron Transport Chain Electron Transport Chain PQ->Electron Transport Chain Light (Photons) Light (Photons) Light (Photons)->P680 H2O H2O H2O->P680 e- Pyridazinone Herbicide Pyridazinone Herbicide Pyridazinone Herbicide->QB Binds and Blocks Electron Transfer

Caption: Inhibition of Photosystem II by pyridazinone herbicides.

References

Application Notes and Protocols: 6-Chloro-5-methylpyridazin-3(2H)-one in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 6-chloro-5-methylpyridazin-3(2H)-one scaffold in modern drug design. This document details its application in the development of targeted therapies, particularly kinase inhibitors, and provides detailed protocols for the synthesis of derivatives and their biological evaluation.

Introduction

The pyridazinone core is a privileged scaffold in medicinal chemistry, featured in a variety of approved drugs and clinical candidates. Its versatile structure allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. The this compound moiety, in particular, has emerged as a key building block for the development of potent and selective inhibitors of various protein kinases, offering promising avenues for the treatment of cancers and autoimmune disorders.

Application in Kinase Inhibitor Design

The this compound scaffold has been successfully employed in the design of inhibitors for several important kinase targets, including C-terminal Src Kinase (CSK) and RAF kinases.

C-terminal Src Kinase (CSK) Inhibitors for Immuno-oncology

CSK is a critical negative regulator of Src-family kinases, such as LCK, which plays a pivotal role in T-cell activation. Inhibition of CSK can enhance T-cell receptor (TCR) signaling, promoting an anti-tumor immune response.[1] Pyridazinone-based compounds have been identified as potent CSK inhibitors.

Pan-RAF Inhibitors for KRAS Mutant Cancers

The RAS-RAF-MEK-ERK (MAPK) signaling pathway is frequently dysregulated in cancer. While inhibitors targeting BRAF V600E mutations have been successful, there is a need for pan-RAF inhibitors that can be effective in cancers with other mutations, such as those in KRAS. A pyrido[2,3-d]pyridazin-8(7H)-one derivative, built upon a related pyridazinone scaffold, has been developed as a highly selective pan-RAF inhibitor.[2]

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of exemplary pyridazinone derivatives against CSK and LCK, demonstrating the potential for achieving selectivity.

Compound IDScaffold ModificationCSK IC50 (nM)LCK IC50 (nM)Selectivity (LCK/CSK)
1 Phenyl-substituted pyridazinone150>10000>67
8 C3' methyl-substituted82900363
9 C3' unsubstituted48>10000>208
13 Optimized derivative2530265

Data adapted from a study on pyridazinone and pyrazolopyridine inhibitors of C-terminal Src Kinase.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by pyridazinone-based kinase inhibitors.

T_Cell_Signaling TCR TCR LCK (inactive) LCK (inactive) LCK (active) LCK (active) LCK (inactive)->LCK (active) LCK (active)->LCK (inactive) Inhibitory Phosphorylation Downstream Signaling Downstream Signaling LCK (active)->Downstream Signaling Phosphorylation of ZAP-70, etc. CSK CSK CSK->LCK (active) Pyridazinone Inhibitor Pyridazinone Inhibitor Pyridazinone Inhibitor->CSK T-Cell Activation T-Cell Activation Downstream Signaling->T-Cell Activation

Caption: T-Cell Receptor Signaling Pathway and CSK Inhibition.

MAPK_Signaling Growth Factor Receptor Growth Factor Receptor RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P Pyridopyridazinone\nInhibitor Pyridopyridazinone Inhibitor Pyridopyridazinone\nInhibitor->RAF ERK ERK MEK->ERK P Transcription Factors Transcription Factors ERK->Transcription Factors P Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

Caption: MAPK/ERK Signaling Pathway and Pan-RAF Inhibition.

Experimental Protocols

Synthesis of this compound Derivatives

The following is a general procedure for the synthesis of pyridazinone derivatives, which can be adapted from the synthesis of related compounds. The synthesis of the core scaffold, this compound, can be achieved through the cyclization of a suitable γ-keto acid with hydrazine, followed by chlorination.

Step 1: Synthesis of 6-methylpyridazin-3(2H)-one

  • Dissolve 2-methyl-4-oxopentanoic acid (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1 equivalent) dropwise to the solution with stirring.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Chlorination to this compound

  • To a stirred solution of 6-methylpyridazin-3(2H)-one (1 equivalent) in an appropriate solvent such as toluene, add phosphorus oxychloride (POCl₃, 2-3 equivalents).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Step 3: Derivatization (Example: Suzuki Coupling)

  • To a reaction vessel, add this compound (1 equivalent), a boronic acid derivative (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add a suitable solvent system (e.g., dioxane/water).

  • Degas the mixture and heat under a nitrogen atmosphere at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a general method for assessing the inhibitory activity of compounds against a target kinase.

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer by diluting a 5x stock.

    • Prepare serial dilutions of the test compound in 1x Kinase Assay Buffer with a constant percentage of DMSO.

    • Dilute the target kinase (e.g., CSK or RAF) and its specific substrate to their optimal concentrations in 1x Kinase Assay Buffer.

  • Kinase Reaction:

    • Add the test compound dilutions to the wells of a 96-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the diluted kinase to all wells except the negative control.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

T-Cell Proliferation Assay

This assay measures the effect of CSK inhibitors on T-cell proliferation.

  • Cell Preparation:

    • Isolate primary T-cells or use a T-cell line (e.g., Jurkat).

    • Label the cells with a proliferation tracking dye such as CFSE according to the manufacturer's protocol.

  • Cell Culture and Treatment:

    • Plate the CFSE-labeled T-cells in a 96-well plate.

    • Add serial dilutions of the CSK inhibitor or vehicle control and pre-incubate for 1-2 hours.

  • T-Cell Stimulation:

    • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies or a specific antigen.

  • Incubation and Analysis:

    • Incubate the cells for 3-5 days.

    • Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the dilution of the CFSE dye in daughter cells.

Western Blotting for MAPK Pathway Analysis

This protocol is used to assess the phosphorylation status of key proteins in the MAPK pathway following treatment with a pan-RAF inhibitor.

  • Cell Culture and Lysis:

    • Culture cancer cells with a known RAS or RAF mutation (e.g., HCT116).

    • Treat the cells with the pan-RAF inhibitor at various concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

  • Protein Transfer and Antibody Incubation:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of RAF, MEK, and ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the corresponding total protein levels.

Experimental Workflow Diagrams

Synthesis_Workflow start Start: γ-Keto Acid step1 Step 1: Cyclization (with Hydrazine) start->step1 intermediate1 6-Methylpyridazin-3(2H)-one step1->intermediate1 step2 Step 2: Chlorination (with POCl₃) intermediate1->step2 scaffold 6-Chloro-5-methyl- pyridazin-3(2H)-one step2->scaffold step3 Step 3: Derivatization (e.g., Suzuki Coupling) scaffold->step3 final_product Final Derivative step3->final_product

Caption: General Synthesis Workflow for Pyridazinone Derivatives.

Bioassay_Workflow compound Pyridazinone Derivative kinase_assay In Vitro Kinase Assay compound->kinase_assay ic50 Determine IC50 kinase_assay->ic50 cell_assay Cell-Based Assay (e.g., Proliferation) ic50->cell_assay western_blot Western Blot (Target Engagement) cell_assay->western_blot efficacy Assess Cellular Efficacy western_blot->efficacy

Caption: Biological Evaluation Workflow for Kinase Inhibitors.

References

Application Notes and Protocols for Bioactivity Screening of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for screening the bioactivity of pyridazinone derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. The following sections detail experimental protocols for assessing anticancer, anti-inflammatory, and cardiovascular activities, along with data presentation and visualization of key signaling pathways.

Anticancer Activity Screening

Pyridazinone derivatives have demonstrated notable cytotoxic effects against various cancer cell lines.[1] Their mechanisms of action often involve the inhibition of key kinases, induction of apoptosis, and cell cycle arrest.[2]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HL-60, A-549, MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivatives and a vehicle control (e.g., DMSO). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with pyridazinone derivatives as described in the MTT assay protocol.[5] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[6]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[6] Carefully transfer the supernatant to a new 96-well plate.[7]

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[7]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.

Data Presentation

The cytotoxic activity of pyridazinone derivatives is typically expressed as the half-maximal inhibitory concentration (IC50).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyr-1HL-60 (Leukemia)>3.02 (SCI)[1]
Pyr-1CEM (Leukemia)>3.61 (SCI)[1]
Pyr-1A-549 (Lung)>3.32 (SCI)[1]
Pyr-1MDA-MB-231 (Breast)>3.73 (SCI)[1]
Compound 35OVCAR-3 (Ovarian)0.32[8]
Compound 35MDA-MB-435 (Melanoma)0.46[8]
Compound 43Panc-1 (Pancreatic)2.9[8]
Compound 43Paca-2 (Pancreatic)2.2[8]
Compound 10lA549/ATCC (Lung)1.66-100[2]
Compound 17aVarious1.66-100[2]
Compound 3Renal Cancer Subpanel5.07 (GI50)[9]

SCI: Selective Cytotoxicity Index GI50: Growth Inhibition 50

Visualization

Experimental Workflow for Cytotoxicity Assays

G cluster_workflow Cytotoxicity Screening Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay start Start: Prepare Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with Pyridazinone Derivatives seed->treat incubate Incubate for 24-72h treat->incubate mtt_add Add MTT Reagent incubate->mtt_add ldh_supernatant Collect Supernatant incubate->ldh_supernatant mtt_incubate Incubate for 2-4h mtt_add->mtt_incubate mtt_solubilize Add Solubilization Solution mtt_incubate->mtt_solubilize mtt_read Read Absorbance at 570-590nm mtt_solubilize->mtt_read analysis Data Analysis: Calculate IC50 mtt_read->analysis ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate for 30 min ldh_reaction->ldh_incubate ldh_read Read Absorbance at 490nm ldh_incubate->ldh_read ldh_read->analysis

Caption: Workflow for MTT and LDH cytotoxicity assays.

Anti-inflammatory Activity Screening

Pyridazinone derivatives have been reported to possess significant anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX) and phosphodiesterase 4 (PDE4), or by modulating inflammatory signaling pathways such as NF-κB.[10][11]

Experimental Protocols

This assay determines the ability of pyridazinone derivatives to inhibit COX-1 and COX-2 enzymes.[12]

Protocol:

  • Reagent Preparation: Prepare assay buffer, purified COX-1 and COX-2 enzymes, and a solution of arachidonic acid (substrate).

  • Compound Incubation: In a 96-well plate, add the purified COX enzyme and various concentrations of the test compound. Pre-incubate at 37°C for 10 minutes.[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.[12]

  • Detection: Measure the peroxidase activity, which is a component of the COX enzyme's function, using a colorimetric or fluorometric method. For example, the oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) can be measured at 590 nm.[13]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control and determine the IC50 value.

This assay measures the inhibition of PDE4, an enzyme that degrades cyclic AMP (cAMP).[14]

Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant human PDE4 enzyme, and a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).

  • Assay Plate Setup: In a 384-well plate, add serial dilutions of the pyridazinone derivatives.

  • Enzyme Addition: Add the diluted PDE4 enzyme to the wells.

  • Reaction Initiation: Add the FAM-cAMP substrate to initiate the reaction. Incubate for 60 minutes at room temperature.[15]

  • Detection: The assay often uses fluorescence polarization (FP). A binding agent is added that binds to the product of the reaction (5'-AMP), causing a change in fluorescence polarization.[16]

  • Data Analysis: Measure the fluorescence polarization using a microplate reader. Calculate the percent inhibition and determine the IC50 value from a dose-response curve.[15]

Data Presentation

The anti-inflammatory activity of pyridazinone derivatives is presented as IC50 values against specific enzymes.

Compound/DerivativeTargetIC50 (µM)Selectivity Index (SI)Reference
Compound 5aCOX-20.7716.70[17]
Compound 5fCOX-21.8913.38[17]
Indomethacin (Ref.)COX-20.420.50[17]
Celecoxib (Ref.)COX-20.3537.03[17]
Compound 4baPDE4B0.251-[11]
Roflumilast (Ref.)PDE4B--[11]
Visualization

LPS-induced NF-κB Signaling Pathway

G cluster_pathway LPS-induced NF-κB Signaling cluster_nucleus_content LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_nuc NF-κB Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6) Pyridazinone Pyridazinone Derivative Pyridazinone->IKK inhibits DNA DNA NFkB_nuc->DNA binds DNA->Gene activates

Caption: LPS-induced NF-κB signaling pathway.

TNF-α Signaling Pathway

G cluster_pathway TNF-α Signaling Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 Apoptosis Apoptosis Pathway TRADD->Apoptosis TAK1 TAK1 TRAF2->TAK1 RIP1->TAK1 IKK IKK Complex TAK1->IKK activates JNK JNK Pathway TAK1->JNK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammation NFkB->Inflammation JNK->Inflammation Pyridazinone Pyridazinone Derivative Pyridazinone->IKK inhibits

Caption: TNF-α signaling leading to inflammation.

Cardiovascular Activity Screening

Certain pyridazinone derivatives have been investigated for their potential in treating cardiovascular diseases, particularly for their vasodilator effects.[8][18]

Experimental Protocol

This assay evaluates the ability of compounds to relax pre-contracted arterial rings.

Protocol:

  • Tissue Preparation: Isolate thoracic aorta from rats and cut into rings.

  • Organ Bath Setup: Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

  • Contraction: Pre-contract the aortic rings with a vasoconstrictor agent like phenylephrine.[19]

  • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the pyridazinone derivatives to the organ bath.

  • Measurement: Record the changes in tension of the aortic rings.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC50 value (the concentration that produces 50% of the maximum relaxation).

Data Presentation

The vasodilator activity is expressed as the half-maximal effective concentration (EC50).

Compound/DerivativeEC50 (µM)Reference
Compound 90.051[8]
Compound 1035.3[8]
Compound 2h0.07154[19]
Compound 2g0.2180[19]
Compound 2e0.1162[19]
Compound 2j0.02916[19]
Hydralazine (Ref.)18.210[18]
Visualization

Experimental Workflow for Vasorelaxant Activity Assay

G cluster_workflow Vasorelaxant Activity Screening Workflow start Start: Isolate Aortic Rings mount Mount rings in organ bath start->mount contract Pre-contract with Phenylephrine mount->contract treat Add Pyridazinone Derivatives contract->treat measure Record tension changes treat->measure analysis Data Analysis: Calculate EC50 measure->analysis

Caption: Workflow for in vitro vasorelaxant activity assay.

References

Application Notes and Protocols for the Quantification of 6-Chloro-5-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the quantification of pharmaceutical compounds and related substances. For a compound like 6-Chloro-5-methylpyridazin-3(2H)-one, a reverse-phase HPLC method is the most logical starting point.

Experimental Protocol: HPLC-UV Method Development

Objective: To develop a robust HPLC method for the quantification of this compound.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Reference standard of this compound

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • For drug substance: Accurately weigh and dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.

    • For drug product (e.g., tablets): Grind the tablets to a fine powder. Extract the active ingredient with a suitable solvent, followed by sonication and centrifugation. Filter the supernatant before injection.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A gradient of acetonitrile and water is recommended. A starting point could be a linear gradient from 20% to 80% acetonitrile over 20 minutes. The aqueous phase can be acidified with 0.1% formic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution with a UV-Vis spectrophotometer. Use this wavelength for detection.

    • Injection Volume: 10 µL

  • Method Optimization:

    • Adjust the mobile phase composition and gradient to achieve a good peak shape and a reasonable retention time (typically between 3 and 10 minutes).

    • Optimize the flow rate and column temperature to improve resolution and analysis time.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Hypothetical for Method Development)

The following table summarizes the target parameters for a validated HPLC method.

ParameterTarget Value
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)< 0.1 µg/mL
Limit of Quantification (LOQ)< 0.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, GC-MS can offer high selectivity and sensitivity.

Experimental Protocol: GC-MS Method Development

Objective: To develop a sensitive and selective GC-MS method for the quantification of this compound.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)

  • Helium (carrier gas)

  • Methanol or other suitable solvent (GC grade)

  • Reference standard of this compound

  • Autosampler vials with inserts

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards as described for the HPLC method, using a GC-compatible solvent.

    • Prepare samples by dissolving them in the same solvent. Ensure the final concentration is within the linear range of the method.

  • GC-MS Conditions (Starting Point):

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (for higher sensitivity)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute

      • Ramp: 10 °C/min to 280 °C

      • Final hold: 5 minutes at 280 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • MS Scan Range: m/z 40-400

  • Method Optimization:

    • Optimize the oven temperature program to achieve good separation from any impurities or matrix components.

    • For quantitative analysis, switch from full scan mode to Selected Ion Monitoring (SIM) mode. Select characteristic ions of this compound from its mass spectrum to enhance sensitivity and selectivity.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.

    • Quantify the analyte in samples using the calibration curve.

Quantitative Data Summary (Hypothetical for Method Development)
ParameterTarget Value
Linearity (r²)> 0.998
Range0.1 - 50 µg/mL
Limit of Detection (LOD)< 0.05 µg/mL
Limit of Quantification (LOQ)< 0.2 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Visualizations

HPLC Method Development Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_quant Quantification Standard_Prep Prepare Standard Solutions Initial_Conditions Set Initial HPLC Conditions Standard_Prep->Initial_Conditions Sample_Prep Prepare Sample Solutions Sample_Prep->Initial_Conditions Run_Analysis Inject Standards & Samples Initial_Conditions->Run_Analysis Optimize Optimize Chromatographic Conditions Run_Analysis->Optimize Evaluate Peak Shape & Retention Optimize->Run_Analysis Cal_Curve Generate Calibration Curve Optimize->Cal_Curve Final Method Quantify Quantify Analyte Cal_Curve->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Dissolution Dissolve Sample in Solvent Filtration Filter Sample Solution Dissolution->Filtration Injection Inject into GC-MS Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Integration->Quantification

Application Notes and Protocols for High-Throughput Screening of 6-Chloro-5-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[1] 6-Chloro-5-methylpyridazin-3(2H)-one, a member of this class, is a potential candidate for targeted drug discovery, particularly as a covalent inhibitor. The presence of a reactive chloropyridazinone moiety suggests a mechanism of action involving the formation of a covalent bond with nucleophilic residues, such as cysteine, in the active site of target proteins. One such promising target is Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme implicated in various cancers. A known halogenated pyridazinone-containing compound has been shown to covalently inhibit PRMT5 by targeting a specific cysteine residue.[1]

These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel covalent PRMT5 inhibitors. The protocols described herein cover both biochemical and cell-based assays suitable for automated screening.

Potential Applications

  • Oncology: Screening for inhibitors of PRMT5, which is overexpressed in a variety of cancers, including pancreatic, colorectal, and mantle cell lymphoma.[2][3][4]

  • Drug Discovery: Identifying novel covalent inhibitors for PRMT5 and other enzymes with susceptible cysteine residues in their active sites.

  • Chemical Biology: Probing the function of PRMT5 and its role in cellular signaling pathways.

Data Presentation: Illustrative Inhibitory Activities

The following tables summarize representative quantitative data for known PRMT5 inhibitors. This data is provided for comparative purposes to aid in the evaluation of screening hits.

Table 1: Biochemical Activity of Representative PRMT5 Inhibitors

CompoundAssay TypeTargetIC50 (nM)Reference
Compound 9 (Covalent)Biochemical (FlashPlate)PRMT5/MEP5011[5]
Compound 9 (Covalent)Biochemical (HotSpot)PRMT5/MEP5031[5]
Compound 10 (Covalent Precursor)BiochemicalPRMT5/MEP5019.5[5]
EPZ015666 (Non-covalent)BiochemicalPRMT522[4]
MRTX1719 (MTA-Cooperative)Biochemical (without MTA)PRMT5/MEP5020.4[6]
MRTX1719 (MTA-Cooperative)Biochemical (with MTA)PRMT5/MEP503.6[6]
AZ-PRMT5i-1 (MTA-Cooperative)Cellular SDMAPRMT5 (MTAP KO)5.4[7]
AZ-PRMT5i-1 (MTA-Cooperative)Cellular SDMAPRMT5 (MTAP WT)290[7]

Table 2: Cellular Activity of a Representative PRMT5 Inhibitor (EPZ015666)

Cell LineAssay TypeIC50Reference
Mantle Cell Lymphoma (MCL)Cell ViabilityNanomolar range[4]

Signaling Pathway

The diagram below illustrates the central role of PRMT5 in cellular processes. PRMT5 symmetrically dimethylates arginine residues on both histone and non-histone proteins, thereby regulating gene expression, RNA splicing, and signal transduction pathways. Its inhibition can affect DNA damage repair and cell cycle progression, making it a critical target in oncology.

PRMT5_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PRMT5 PRMT5/MEP50 Complex Histones Histones (H3, H4) PRMT5->Histones Methylation Splicing_Factors Splicing Factors (e.g., SmD3) PRMT5->Splicing_Factors Methylation Transcription_Factors Transcription Factors (e.g., E2F1, p53) PRMT5->Transcription_Factors Methylation DNA_Repair DNA Damage Repair PRMT5->DNA_Repair Signaling_Proteins Signaling Proteins (e.g., CRAF, NF-κB) PRMT5->Signaling_Proteins Methylation Gene_Expression Altered Gene Expression Histones->Gene_Expression RNA_Splicing Aberrant RNA Splicing Splicing_Factors->RNA_Splicing Transcription_Factors->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation RNA_Splicing->Cell_Proliferation Signaling_Proteins->Cell_Proliferation Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Progression->Cell_Proliferation Inhibitor 6-Chloro-5-methyl- pyridazin-3(2H)-one Inhibitor->PRMT5 Covalent Inhibition

PRMT5 signaling and points of inhibition.

Experimental Protocols

Biochemical HTS: AlphaLISA Assay for PRMT5 Inhibition

This protocol describes a high-throughput, homogeneous biochemical assay to screen for inhibitors of PRMT5 methyltransferase activity using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.[2][3][8]

Objective: To identify compounds that inhibit the PRMT5-catalyzed methylation of a biotinylated histone H4 peptide substrate.

Principle: PRMT5 methylates the biotinylated H4 peptide. AlphaLISA acceptor beads coated with an antibody specific for the dimethylated arginine residue and donor beads coated with streptavidin are added. In the presence of methylation, the beads are brought into proximity, generating a chemiluminescent signal. Inhibitors of PRMT5 will reduce the signal.[2][8]

Materials:

  • Recombinant human PRMT5/MEP50 complex

  • Biotinylated Histone H4 (unmethylated) peptide substrate

  • S-adenosylmethionine (SAM)

  • AlphaLISA anti-dimethyl-Histone H4R3 antibody-coated Acceptor beads

  • Streptavidin-coated Donor beads

  • AlphaLISA Assay Buffer (e.g., 30 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)

  • 384-well white opaque microplates

  • Compound library plates with this compound and other test compounds

  • Positive control (known PRMT5 inhibitor, e.g., EPZ015666)

  • Negative control (DMSO)

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive controls, and negative controls into the 384-well assay plates.

  • Enzyme and Substrate Preparation: Prepare a master mix containing PRMT5/MEP50 complex and the biotinylated H4 peptide in AlphaLISA assay buffer.

  • Enzyme/Substrate Addition: Dispense 5 µL of the enzyme/substrate master mix into each well of the assay plate.

  • Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound pre-incubation with the enzyme.

  • Reaction Initiation: Prepare a solution of SAM in assay buffer. Add 5 µL of the SAM solution to each well to initiate the methylation reaction.

  • Reaction Incubation: Incubate the plates at room temperature for 60 minutes.

  • Detection Mix Preparation: Prepare a detection mix containing the AlphaLISA Acceptor and Donor beads in AlphaLISA buffer.

  • Detection Mix Addition: Add 10 µL of the detection mix to each well.

  • Detection Incubation: Incubate the plates in the dark at room temperature for 60 minutes.

  • Signal Reading: Read the plates on an AlphaLISA-compatible plate reader.

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

HTS_Workflow start Start compound_plating Compound Plating (50 nL in 384-well plate) start->compound_plating enzyme_addition Add PRMT5/MEP50 and Biotin-H4 Substrate compound_plating->enzyme_addition pre_incubation Pre-incubation (15 min at RT) enzyme_addition->pre_incubation reaction_initiation Initiate Reaction (Add SAM) pre_incubation->reaction_initiation reaction_incubation Incubate (60 min at RT) reaction_initiation->reaction_incubation detection_addition Add AlphaLISA Acceptor & Donor Beads reaction_incubation->detection_addition detection_incubation Incubate in Dark (60 min at RT) detection_addition->detection_incubation read_plate Read Plate (AlphaLISA Signal) detection_incubation->read_plate data_analysis Data Analysis (% Inhibition, IC50) read_plate->data_analysis end End data_analysis->end Hit_Confirmation_Logic primary_hit Primary Hit from HTS ic50_shift Perform IC50 Shift Assay (Vary Pre-incubation Time) primary_hit->ic50_shift is_shift Is IC50 lower with longer pre-incubation? ic50_shift->is_shift jump_dilution Perform Jump Dilution Assay is_irreversible Does inhibition persist after dilution? jump_dilution->is_irreversible is_shift->jump_dilution Yes reversible_inhibitor Likely Reversible Inhibitor is_shift->reversible_inhibitor No covalent_inhibitor Confirmed Covalent Inhibitor is_irreversible->covalent_inhibitor Yes is_irreversible->reversible_inhibitor No

References

Safe Handling and Disposal of Chlorinated Heterocyclic Compounds: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and disposal of chlorinated heterocyclic compounds in a laboratory setting. These compounds, characterized by a cyclic structure containing at least one heteroatom (e.g., nitrogen, oxygen, sulfur) and one or more chlorine atoms, are integral to many areas of research and development, including pharmaceuticals and agrochemicals. However, their potential for toxicity and environmental persistence necessitates stringent safety measures. Adherence to these guidelines is crucial for protecting laboratory personnel and the environment.

Application Notes: Principles of Safe Management

Hazard Identification and Risk Assessment

Chlorinated heterocyclic compounds exhibit a wide range of toxicological profiles. Before handling any such compound, a thorough risk assessment must be conducted. This involves consulting the Safety Data Sheet (SDS) to understand its specific hazards, which may include:

  • Acute Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin and Eye Damage: Can cause severe skin burns and eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Carcinogenicity and Mutagenicity: Some compounds are known or suspected carcinogens and mutagens.

  • Aquatic Toxicity: Many are toxic to aquatic life with long-lasting effects.[2]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and PPE is mandatory.

  • Engineering Controls:

    • Fume Hood: All work involving solid or volatile chlorinated heterocyclic compounds must be performed in a certified chemical fume hood.[3][4][5]

    • Ventilation: Ensure adequate general laboratory ventilation.[3][6]

    • Safety Shower and Eyewash Station: A properly functioning and accessible safety shower and eyewash station are essential.[3][7]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical safety goggles and, for splash hazards, a face shield are required.[5]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber; consult the SDS and glove manufacturer's compatibility chart), a lab coat, and closed-toe shoes.[5]

    • Respiratory Protection: In cases of inadequate ventilation or emergencies, a NIOSH-approved respirator with appropriate cartridges is necessary.[5]

Safe Handling and Storage
  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.[4]

    • Wash hands thoroughly after handling.[4]

    • Minimize the quantities of the compound used.

  • Storage:

    • Store in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area.[7]

    • Segregate from incompatible materials, such as strong oxidizing agents and strong acids.[7]

Quantitative Data on Representative Chlorinated Heterocyclic Compounds

The following tables summarize key toxicological and exposure data for selected chlorinated heterocyclic compounds. It is important to note that many compounds in this class have not been thoroughly studied, and data may be limited.

CompoundCAS NumberLD50 (Oral, Rat)LD50 (Dermal, Rabbit)LC50 (Inhalation, Rat)Key Hazards
2-Chloropyridine 109-09-1342 mg/kg[3]64 mg/kg[8]≤ 6.05 mg/L (6 h)[8]Harmful if swallowed, Fatal in contact with skin, Causes serious eye damage[2][8]
4-Chloropyridine Hydrochloride 7379-35-3566 mg/kgNot AvailableNot AvailableHarmful if swallowed, Causes skin and serious eye irritation[8]
2,4-Dichloropyrimidine 3934-20-1Not AvailableNot AvailableNot AvailableCauses skin and serious eye irritation, May cause respiratory irritation
4,6-Dichloropyrimidine 1193-21-1> 200 mg/kg> 400 - < 2000 mL/kgNot AvailableHarmful if swallowed and in contact with skin, Causes severe skin burns and eye damage
Quinoline 91-22-5331 mg/kg540 µL/kg> 4.17 ppm (4 h)Harmful if swallowed or in contact with skin, Suspected of causing cancer
CompoundOSHA PEL (8-hr TWA)NIOSH REL (10-hr TWA)ACGIH TLV (8-hr TWA)
Pyridine (for reference) 5 ppm (15 mg/m³)[9][10][11]5 ppm (15 mg/m³)[9][10][11]1 ppm[9]
2-Chloropyridine Not Established[12][13][14]Not Established[12][13][14]Not Established[12][13][14]
4-Chloropyridine Hydrochloride Not Available[15][16]Not Available[15][16]Not Available[15][16]
2,4-Dichloropyrimidine Not Established[17]Not Established[17]Not Established[17]
4,6-Dichloropyrimidine Not Listed[18]Not Listed[18]Not Listed[18]

Experimental Protocols

Protocol for a Minor Spill of a Chlorinated Heterocyclic Compound

This protocol is for small, manageable spills (typically <100 mL of a liquid or a few grams of a solid) that do not pose a significant inhalation hazard.

Materials:

  • Spill kit containing:

    • Inert absorbent material (vermiculite, sand, or absorbent pads)[3][5][7]

    • Sodium bicarbonate (for acidic compounds) or citric acid (for basic compounds)

    • Waste bags and labels

    • Scoop and dustpan

  • Appropriate PPE (see section 1.2)

  • Decontamination solution (e.g., ethanol or isopropanol, followed by soap and water)[3]

Procedure:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[3]

  • Don PPE: Put on all required personal protective equipment.

  • Contain the Spill: For liquid spills, create a dike around the spill using absorbent material to prevent it from spreading.[19]

  • Absorb or Neutralize:

    • For Liquids: Gently cover the spill with an inert absorbent material, working from the outside in.[3][19]

    • For Solids: Carefully sweep up the solid material, avoiding the creation of dust.[4]

    • For Acidic/Basic Compounds: Cautiously neutralize the spill with the appropriate agent (sodium bicarbonate for acids, citric acid for bases).[20]

  • Collect Waste: Scoop the absorbed or neutralized material into a designated hazardous waste container or bag.[3][4][20]

  • Decontaminate the Area:

    • Wipe the spill area with a suitable solvent like ethanol or isopropanol, collecting the wipes as hazardous waste.[3]

    • Follow with a thorough cleaning using soap and water.[3]

  • Dispose of Waste: Seal and label the waste container and arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[3][4]

  • Doff PPE and Wash Hands: Remove PPE carefully and wash hands thoroughly.

Protocol for Disposal of Chlorinated Heterocyclic Compound Waste

Under no circumstances should chlorinated heterocyclic compounds be disposed of down the drain or in the regular trash.[3][4]

Materials:

  • Designated, leak-proof, and chemically compatible hazardous waste container with a secure lid.[3][4]

  • Hazardous waste labels.

  • Appropriate PPE.

Procedure:

  • Segregate Waste: Collect all waste containing chlorinated heterocyclic compounds, including contaminated labware, PPE, and absorbent materials, in a dedicated waste container.[3][21] Do not mix with incompatible waste streams.

  • Label Container: Clearly label the waste container as "Hazardous Waste" and specify the chemical name(s) and approximate concentrations.[3][21]

  • Store Securely: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[21]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[3][4]

Protocol for Decontamination of Glassware

Glassware used with chlorinated heterocyclic compounds must be decontaminated before routine washing.

Materials:

  • Appropriate organic solvent (e.g., acetone, ethanol).[3]

  • Designated hazardous waste container for the solvent rinse.

  • Appropriate PPE.

Procedure:

  • Initial Rinse: In a fume hood, rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residual compound.[3]

  • Collect Rinse: Collect this initial solvent rinse in a designated hazardous waste container labeled "Halogenated Organic Waste."

  • Repeat Rinse: Repeat the rinsing process two more times to ensure thorough decontamination.

  • Proceed to Washing: The triple-rinsed glassware can now be washed using standard laboratory procedures.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by certain chlorinated heterocyclic compounds and a general workflow for their safe handling and disposal.

TCDD_AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound compound protein protein complex complex process process location location TCDD TCDD AhR_complex AhR-Hsp90-AIP-p23 Complex TCDD->AhR_complex Binds AhR AhR AhR_complex->AhR Dissociates ARNT ARNT AhR->ARNT Translocates to Nucleus and Dimerizes with AhR_ARNT AhR-ARNT Complex ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Gene_Expression Gene Expression XRE->Gene_Expression Induces CYP1A1 CYP1A1, etc. Gene_Expression->CYP1A1 Leads to CYP1A1->TCDD Metabolizes

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by TCDD.

DNA_Damage_Response_4NQO compound compound process process dna_damage dna_damage repair_protein repair_protein outcome outcome NQO 4-Nitroquinoline-1-oxide (4NQO) Metabolism Metabolic Activation NQO->Metabolism Reactive_Metabolite Reactive Metabolites (e.g., 4HAQO) Metabolism->Reactive_Metabolite ROS Reactive Oxygen Species (ROS) Metabolism->ROS DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Forms Oxidative_Damage Oxidative DNA Damage ROS->Oxidative_Damage Causes DNA_Lesions DNA Lesions DNA_Adducts->DNA_Lesions Oxidative_Damage->DNA_Lesions NER Nucleotide Excision Repair (NER) DNA_Lesions->NER Activates Cell_Cycle_Arrest Cell Cycle Arrest DNA_Lesions->Cell_Cycle_Arrest Induces NER->DNA_Lesions Repairs Mutation Mutation NER->Mutation If overwhelmed or faulty Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can lead to Organochlorine_Neurotoxicity compound compound receptor receptor ion_channel ion_channel effect effect outcome outcome Organochlorine Organochlorine Pesticide GABA_Receptor GABA-A Receptor Organochlorine->GABA_Receptor Blocks Sodium_Channel Voltage-Gated Sodium Channel Organochlorine->Sodium_Channel Modifies (e.g., DDT) Chloride_Channel Chloride Ion Channel GABA_Receptor->Chloride_Channel Gates Inhibition Inhibition of Chloride Influx Chloride_Channel->Inhibition Leads to Prolonged_Opening Prolonged Channel Opening Sodium_Channel->Prolonged_Opening Causes Hyperexcitability Neuronal Hyperexcitability Inhibition->Hyperexcitability Prolonged_Opening->Hyperexcitability Convulsions Convulsions, Tremors Hyperexcitability->Convulsions Disposal_Workflow start start decision decision process process waste waste end end start_node Start: Generation of Chlorinated Heterocyclic Waste is_empty_container Empty Container? start_node->is_empty_container is_minor_spill Spill? start_node->is_minor_spill collect_waste Collect in Designated Hazardous Waste Container start_node->collect_waste Routine Lab Waste is_empty_container->collect_waste No triple_rinse Triple Rinse with Appropriate Solvent is_empty_container->triple_rinse Yes is_liquid Liquid or Solid? is_minor_spill->is_liquid Yes is_minor_spill->collect_waste No (Routine Waste) absorb_spill Absorb with Inert Material is_liquid->absorb_spill Liquid sweep_spill Sweep Solid Material is_liquid->sweep_spill Solid label_waste Seal and Label Hazardous Waste Container collect_waste->label_waste collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous triple_rinse->dispose_container collect_rinsate->label_waste decontaminate_area Decontaminate Spill Area absorb_spill->decontaminate_area sweep_spill->decontaminate_area decontaminate_area->collect_waste Collect all contaminated materials store_waste Store in Secure Designated Area label_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs

References

Application Notes and Protocols for In Vitro Assay Preparation of 6-Chloro-5-methylpyridazin-3(2H)-one Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the preparation of stock and working solutions of 6-Chloro-5-methylpyridazin-3(2H)-one, a pyridazinone derivative, for use in a variety of in vitro assays. The protocols detailed below ensure accurate and reproducible results by providing step-by-step instructions for dissolution, dilution, and storage. The physicochemical properties of the compound are summarized to aid in the preparation process.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for accurate stock solution preparation and storage.

PropertyValueReference
Molecular Formula C₅H₅ClN₂O[1]
Molecular Weight 144.56 g/mol [1]
Predicted logP 0.73172[1]
Appearance Solid (form may vary)N/A
Storage (Solid) 4°C or 2-8°C in an inert atmosphere[1][2]

Recommended Solvents and Solubility

For the preparation of stock solutions of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its wide use for dissolving organic small molecules for in vitro biological assays.[3] While specific solubility data in various solvents is not extensively published, pyridazinone derivatives are often soluble in DMSO.[3] It is recommended to start with a high-concentration stock solution in 100% DMSO. For final assay conditions, the concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Experimental Protocols

This section details the step-by-step procedures for preparing high-concentration stock solutions and subsequent working solutions of this compound.

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro screening.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Mass (mg) = 0.010 mol/L x 0.001 L x 144.56 g/mol x 1000 = 1.4456 mg

  • Weigh the compound: Accurately weigh out approximately 1.45 mg of this compound using an analytical balance.

  • Dissolution: a. Transfer the weighed compound into a sterile microcentrifuge tube or amber glass vial. b. Add 1 mL of anhydrous, cell culture grade DMSO to the tube. c. Vortex the solution vigorously for 1-2 minutes to aid dissolution. d. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. e. Visually inspect the solution to ensure there are no visible particles.

  • Storage: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term storage. Based on supplier recommendations for the solid compound, refrigeration at 4°C may be suitable for short-term storage, though stability in solution should be verified.[1]

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or assay buffer. It is crucial to maintain a low final concentration of the organic solvent (e.g., DMSO) to prevent cytotoxicity or interference with the assay.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or multi-well plates

Procedure (Example for preparing a 10 µM working solution):

  • Intermediate Dilution (Optional but Recommended): a. Prepare an intermediate dilution of the 10 mM stock solution. For example, dilute the stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution. b. To do this, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium.

  • Final Dilution: a. Prepare the final 10 µM working solution by diluting the 100 µM intermediate solution 1:10 in cell culture medium. b. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in a sterile tube or well. c. The final DMSO concentration in this example would be 0.1%.

Note: The dilution factor and final concentration should be adjusted based on the specific requirements of the in vitro assay. Always prepare fresh working solutions for each experiment.

Summary of Quantitative Data

The following table provides a quick reference for preparing stock and working solutions.

ParameterRecommended Value/Range
Stock Solution Solvent 100% DMSO (anhydrous, cell culture grade)
Stock Solution Concentration 10 mM (or higher, depending on solubility)
Stock Solution Storage -20°C or -80°C (aliquoted)
Working Solution Solvent Cell culture medium or assay buffer
Final DMSO Concentration ≤ 0.5% (assay dependent)

Experimental Workflow Diagram

The following diagram illustrates the workflow for the preparation of stock and working solutions of this compound.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Solid Compound (e.g., 1.45 mg) dissolve Dissolve in 100% DMSO (e.g., 1 mL) weigh->dissolve Transfer vortex Vortex/Sonicate for complete dissolution dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store_stock Store at -20°C / -80°C aliquot->store_stock thaw Thaw one aliquot of 10 mM Stock Solution store_stock->thaw intermediate Prepare Intermediate Dilution (e.g., 100 µM in medium) thaw->intermediate Dilute 1:100 final Prepare Final Working Solution (e.g., 10 µM in medium) intermediate->final Dilute 1:10 use Use immediately in in vitro assay final->use

Caption: Workflow for preparing stock and working solutions.

Safety Precautions

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

By following these application notes and protocols, researchers can confidently prepare accurate and reproducible solutions of this compound for their in vitro studies, contributing to the reliability and validity of their experimental outcomes.

References

Use of 6-Chloro-5-methylpyridazin-3(2h)-one as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Exploring Synthetic Pathways

I'm currently immersed in a comprehensive Google search. My focus is on the utilization of 6- Chloro-5-methylpyridazin-3(2H)-one as a building block for organic synthesis. I'm prioritizing the identification of reactions, protocols, and any quantifiable data regarding its application. I'm especially eager to find detailed experimental procedures that might reveal its potential.

Refining Reaction Analysis

I'm now zeroing in on analyzing detailed experimental procedures related to the 6- Chloro-5-methylpyridazin-3(2H)-one intermediate. I am pulling specific reaction parameters – reagents, solvents, temperatures, reaction times, and yields – for further evaluation. Simultaneously, I'm hunting down quantitative data: reaction yields, product purity, and spectroscopic data. The plan is to summarize all this information neatly in structured tables for quick reference.

Investigating Pyridazine Potential

I've made some good headway. My research now includes details on the Suzuki-Miyaura cross-coupling of 6-chloropyridazinones. I'm focusing on their potential in organic synthesis. This looks promising.

Expanding the Scope

I've broadened my search parameters and am focusing on experimental details. While the general reactivity of pyridazine derivatives is well-documented, specific protocols for 6-Chloro-5-methylpyridazin-3(2H)-one remain elusive. I'm now concentrating on finding publications that explicitly use this compound and provide experimental procedures and data.

Analyzing Search Results

Targeting Specific Literature

I'm now shifting my focus. Although I have a broader understanding of pyridazine derivatives, I still need information that is truly specific to the target molecule. I'm going to concentrate on searches directly using the molecule's name and CAS number to find the exact reactions and protocols. I found general pyridazinone reactivity, Suzuki-Miyaura coupling, and related fused systems, but no specific yields or detailed instructions I can use yet. I'm hoping this narrower strategy will prove fruitful.

Pinpointing Precise Information

I'm still struggling to find details on this compound synthesis. The second search, while helpful for pyridazine chemistry, didn't provide specific reactions with yields. I've found Suzuki-Miyaura coupling and fused system synthesis, but I'm going to refine my search to target the molecule's name and CAS number to find the exact procedures. Hopefully, this narrower approach will deliver the precise experimental information I need.

Analyzing Synthesis Routes

I've made significant progress! The newest search data reveals a clear pathway to this compound from 3,6-Dichloro-4-methylpyridazine. This includes the specifics of the synthesis: reactions, processing, and purification steps, and relevant spectroscopic data. This is a big step forward in the process.

Seeking Reaction Pathways

I've hit a slight snag. While I now have a solid synthesis route for this compound, the focus needs to shift. The current data focuses on synthesis, not the compound's use as a starting material. I'm now actively searching for specific reactions where this molecule acts as a reactant in further synthesis. I hope to find detailed protocols to fulfill the user's need for application notes.

Targeting Reactant Role

The latest synthesis route is promising, providing a complete procedure to create this compound. However, I now realize I need reactions that use this compound as a reactant. To address this, I'm focusing my search on finding reactions with detailed experimental protocols, using it as a starting material. My aim is to locate specific named reactions to fulfill the need for detailed application notes. I'm prioritizing thorough analysis of existing data and targeted searches to achieve this.

Assembling Insights Now

I'm finding that the search results are very helpful, building on the knowledge gained so far. However, crafting the detailed application notes requires a bit more cohesive information. It feels like the components are there, but I need to assemble them into a clear picture for an end user.

Evaluating Reaction Strategies

My latest thinking centers on synthesizing target compounds from the starting material. While I now understand the general reactions of chloropyridazines, I still need a precise experimental protocol. I've found procedures for similar reactions, like Suzuki couplings, but nothing that goes step-by-step from this compound. It seems the data is a little more broad-stroke, so I need to translate it into actionable experimental steps for high yield results.

Narrowing Focus for Clarity

I've been gathering some great information on pyridazinone derivatives. While I have data on Suzuki couplings and nucleophilic substitutions relevant to this compound, I'm still seeking a very specific experimental protocol. I have a general procedure, but need to find a concrete example using this specific compound to deliver the level of detail the user needs. I'll focus my next search on finding a paper with this compound in a reaction to create the final application notes.

Reviewing Search Findings

I've been looking into protocols using this compound. While the searches provided valuable data, a precise, comprehensive method using it as a starting material is proving elusive. I'm focusing on the closest related reactions and will try adapting them.

Examining Reactivity Patterns

I've been further analyzing the reactivity of related pyridazinone derivatives. The searches were rich with context: a synthesis route, reactions like Suzuki-Miyaura coupling, and clues from PRMT5 inhibitor development using similar compounds. I'm focusing on adapting the dichloropyridazinone substitution reaction as a starting point, given the chloro-substituent reactivity. I'm also considering amination reactions of pyridinium ions as inspiration.

Formulating Reaction Strategies

My latest analysis of the available literature confirms the lack of a direct protocol. However, I now have a solid plan. I'll use the synthesis method as a foundation. For applications, I'll focus on nucleophilic aromatic substitution and Suzuki-Miyaura coupling. Lacking a specific protocol, I'll adapt a closely related one, clearly stating it's representative.

Devising Experimental Strategy

I've decided to create a synthesis protocol for the target molecule and adapt the synthesis protocol to cover reactions I'm interested in, like Suzuki-Miyaura coupling. Despite lacking a direct example using the target starting material, I'm confident my plan is sound.

Application Notes and Protocols for In Vivo Experimental Design Using 6-Chloro-5-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-Chloro-5-methylpyridazin-3(2H)-one and its Potential Applications

This compound belongs to the pyridazinone family, a class of heterocyclic compounds known for their diverse biological activities.[5][7] The presence of the pyridazinone core suggests potential for this compound to be investigated for various therapeutic applications, including but not limited to:

  • Anti-inflammatory and Analgesic Effects: Many pyridazinone derivatives have demonstrated potent anti-inflammatory and analgesic properties, often through the inhibition of pathways like COX-2.[4][8]

  • Anticancer Activity: Certain pyridazinone-based molecules have been explored as anticancer agents, targeting pathways such as tyrosine kinases.[6][9][10]

  • Cardiovascular Effects: The pyridazinone scaffold is present in compounds developed for cardiovascular conditions, including hypertension.[6][11]

These application notes provide a framework for the initial in vivo evaluation of this compound to explore these potential therapeutic areas.

Preclinical In Vivo Experimental Design

A tiered approach is recommended for the in vivo evaluation of this compound, starting with pharmacokinetic profiling and followed by efficacy studies in relevant disease models.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical. A typical preclinical PK study would involve administering the compound to animal models to determine key parameters.[12]

Table 1: Key Pharmacokinetic Parameters for Initial Assessment

ParameterDescriptionTypical Animal ModelRoute of Administration
Cmax Maximum plasma concentrationMouse or RatOral (PO), Intravenous (IV)
Tmax Time to reach CmaxMouse or RatOral (PO)
AUC Area under the plasma concentration-time curveMouse or RatOral (PO), Intravenous (IV)
t1/2 Half-lifeMouse or RatOral (PO), Intravenous (IV)
Bioavailability (%) The fraction of an administered dose of unchanged drug that reaches the systemic circulationMouse or RatComparison of PO and IV data
In Vivo Efficacy Models

Based on the known activities of pyridazinone derivatives, the following in vivo models are suggested for initial efficacy screening.

Table 2: Suggested In Vivo Efficacy Models

Therapeutic AreaAnimal ModelKey Endpoints
Anti-inflammatory Carrageenan-Induced Paw Edema in RatsPaw volume, inflammatory cytokine levels (TNF-α, IL-6)
Analgesic Acetic Acid-Induced Writhing in MiceNumber of writhes
Anticancer Xenograft Tumor Models in Immunocompromised MiceTumor volume, body weight, survival
Antihypertensive Spontaneously Hypertensive Rats (SHR)Blood pressure, heart rate

Detailed Experimental Protocols

Protocol: Pharmacokinetic Profiling in Mice

Objective: To determine the basic pharmacokinetic profile of this compound following oral and intravenous administration in mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • CD-1 mice (male, 8-10 weeks old)

  • Dosing needles (oral gavage and IV)

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least 7 days prior to the experiment.

  • Dosing:

    • Oral (PO) Group (n=3): Administer a single dose of the compound (e.g., 10 mg/kg) via oral gavage.

    • Intravenous (IV) Group (n=3): Administer a single dose of the compound (e.g., 2 mg/kg) via tail vein injection.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[12]

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Bioavailability) using appropriate software.

Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory activity of this compound.

Materials:

  • This compound

  • Vehicle

  • Positive control (e.g., Indomethacin)

  • Carrageenan (1% w/v in saline)

  • Wistar rats (male, 150-200 g)

  • Pletysmometer

Procedure:

  • Animal Grouping (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (Indomethacin, e.g., 10 mg/kg, PO)

    • Group 3-5: Test compound at different doses (e.g., 10, 30, 100 mg/kg, PO)

  • Dosing: Administer the test compound, positive control, or vehicle orally 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo evaluation of a novel compound like this compound.

G cluster_0 Preclinical Evaluation Compound Synthesis\nand Characterization Compound Synthesis and Characterization In Vitro Screening\n(e.g., Enzyme Assays) In Vitro Screening (e.g., Enzyme Assays) Compound Synthesis\nand Characterization->In Vitro Screening\n(e.g., Enzyme Assays) Pharmacokinetic Studies\n(Mouse/Rat) Pharmacokinetic Studies (Mouse/Rat) In Vitro Screening\n(e.g., Enzyme Assays)->Pharmacokinetic Studies\n(Mouse/Rat) In Vivo Efficacy Models\n(e.g., Inflammation, Cancer) In Vivo Efficacy Models (e.g., Inflammation, Cancer) Pharmacokinetic Studies\n(Mouse/Rat)->In Vivo Efficacy Models\n(e.g., Inflammation, Cancer) Toxicology Studies Toxicology Studies In Vivo Efficacy Models\n(e.g., Inflammation, Cancer)->Toxicology Studies Lead Optimization Lead Optimization Toxicology Studies->Lead Optimization

Caption: General preclinical experimental workflow.

Potential Signaling Pathway

Given that many pyridazinone derivatives exhibit anti-inflammatory effects by inhibiting COX-2, the following diagram depicts a simplified overview of the COX-2 signaling pathway.

G Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound This compound This compound->COX-2 Potential Inhibition

Caption: Potential inhibition of the COX-2 pathway.

Logical Relationship for Dose-Response Study Design

The following diagram illustrates the logical relationship in designing a dose-response study.

G cluster_workflow Dose-Response Study Design A Select Vehicle and Doses (Low, Mid, High) B Administer Compound to Animal Groups A->B C Measure Biological Endpoint B->C D Analyze Data (e.g., ED50) C->D E Determine Therapeutic Window D->E

Caption: Logic for a dose-response experiment.

By following these application notes and protocols, researchers can effectively design and execute initial in vivo studies to elucidate the pharmacokinetic profile and potential therapeutic efficacy of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-5-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of 6-Chloro-5-methylpyridazin-3(2H)-one synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Q1: My overall yield for this compound is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in pyridazinone synthesis are a frequent challenge. The issue can often be traced back to one of the two primary stages: the formation of the pyridazinone ring or the subsequent chlorination step. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: The purity of the precursors, particularly the γ-ketoacid (e.g., levulinic acid) and hydrazine, is critical. Impurities can lead to unwanted side reactions and inhibit the initial cyclization. It is recommended to use freshly purified reagents.[1]

  • Inefficient Water Removal: The initial cyclization reaction to form the 5-methylpyridazin-3(2H)-one precursor produces water. If not effectively removed, this can shift the reaction equilibrium backward, reducing the yield of the intermediate.[1] Consider using a Dean-Stark apparatus or a solvent that forms an azeotrope with water.

  • Incomplete Chlorination: The conversion of the hydroxyl group of the pyridazinone to the chloride is a key step. Insufficient chlorinating agent, low reaction temperature, or short reaction times can lead to an incomplete reaction. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the full consumption of the starting material.

  • Product Degradation: The pyridazinone ring can be susceptible to cleavage under harsh conditions, such as excessively high temperatures or the presence of strong acids or bases during workup.[1][2] Ensure the temperature during chlorination is controlled and that the workup procedure is performed under mild conditions, for instance, by pouring the reaction mixture onto ice and neutralizing carefully.[3]

Q2: My final product is difficult to purify and shows multiple spots on the TLC. What are the likely impurities?

A2: The presence of multiple products indicates side reactions or an incomplete reaction. Common impurities include:

  • Unreacted 5-methylpyridazin-3(2H)-one: This is the most common impurity if the chlorination is incomplete. It can be identified by running a co-spot with the starting material on a TLC plate.

  • Over-chlorinated Products: Depending on the precursor, there may be other sites for chlorination, leading to di- or tri-chlorinated species.

  • Hydrolyzed Product: During aqueous workup, the desired 6-chloro product can hydrolyze back to the pyridazinone starting material if the pH is not controlled or if the product is exposed to water for extended periods at elevated temperatures.

  • Byproducts from the Chlorinating Agent: Reagents like phosphorus oxychloride (POCl₃) can generate phosphoric acids upon quenching with water. These must be thoroughly removed during extraction.

Q3: How can I optimize the chlorination step to maximize yield and purity?

A3: The chlorination step is critical and its optimization can significantly impact the final yield.

  • Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this transformation.[3] In some cases, phosphorus pentachloride (PCl₅) may also be used, potentially at higher temperatures.[4][5]

  • Reaction Temperature: The reaction temperature is a crucial parameter. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can cause decomposition.[1] A mild reflux is often sufficient. For the related synthesis of 3,6-dichloro-4-methylpyridazine, heating to a mild reflux for 4 hours in POCl₃ resulted in a 94% yield.[3]

  • Reaction Time: Monitor the reaction by TLC until the starting pyridazinone is no longer visible. A typical reaction time can range from 3 to 12 hours.[3][6]

  • Workup Procedure: A careful workup is essential. The reaction mixture is typically cooled and the excess POCl₃ is removed under reduced pressure. The residue should then be quenched by slowly adding it to a mixture of ice and a neutralizing agent like sodium bicarbonate solution, while maintaining a low temperature.[3][7]

Data on Chlorination of Pyridazinone Analogs

PrecursorChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
4-Methyl-1,2-dihydropyridazine-3,6-dionePOCl₃ (excess)NoneReflux494[3]
3,6-dihydroxypyridazinePCl₅None1254Not specified, but effective[4][5]
3,6-dihydroxypyridazinePOCl₃Chloroform653.586[4]
4,5-dimethylpyridazine-3,6-dionePCl₃ / DIPEANone160 (Microwave)0.3353[7]

Detailed Experimental Protocols

The synthesis of this compound is typically a two-step process.

Step 1: Synthesis of 5-Methylpyridazin-3(2H)-one

This protocol is adapted from the general synthesis of 6-substituted pyridazinones from γ-ketoacids.[6]

  • Materials:

    • Levulinic acid (4-oxopentanoic acid)

    • Hydrazine hydrate (80% solution)

    • Ethanol

    • Standard glassware for reflux and filtration

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring. An exothermic reaction may be observed.

    • Once the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

    • Monitor the reaction by TLC to confirm the consumption of the starting material.

    • After the reflux period, cool the reaction mixture to room temperature and then place it in an ice-water bath to facilitate precipitation.

    • Collect the resulting solid precipitate by vacuum filtration and wash it with a small amount of cold ethanol.

    • Dry the solid under vacuum to yield 5-methylpyridazin-3(2H)-one, which can be used in the next step without further purification if the purity is sufficient.

Step 2: Synthesis of this compound

This chlorination protocol is based on standard procedures for converting pyridazinones to their chloro-derivatives.[3]

  • Materials:

    • 5-Methylpyridazin-3(2H)-one

    • Phosphorus oxychloride (POCl₃)

    • Ice

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate or Dichloromethane for extraction

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Under a fume hood, suspend 5-methylpyridazin-3(2H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

    • Heat the reaction mixture to a gentle reflux (approx. 105-110 °C) and maintain for 4-6 hours. The solid should dissolve as the reaction progresses.

    • Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the starting material is consumed.

    • After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.

    • Place the resulting viscous residue in an ice bath to cool.

    • Very slowly and carefully, add the residue dropwise to a vigorously stirred beaker containing a large volume of crushed ice and saturated sodium bicarbonate solution. Caution: This quenching step is highly exothermic and releases HCl gas.

    • Adjust the pH of the aqueous mixture to ~7-8 by the portion-wise addition of solid sodium bicarbonate.

    • Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization (e.g., from an ethanol/water or ether/petroleum ether mixture) or by column chromatography to yield pure this compound.[3]

Visual Guides

Synthesis Pathway

Synthesis_Pathway Start Levulinic Acid + Hydrazine Hydrate Intermediate 5-Methylpyridazin-3(2H)-one Start->Intermediate Cyclization (Ethanol, Reflux) Product This compound Intermediate->Product Chlorination (POCl₃, Reflux)

Caption: General reaction scheme for the two-step synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Purity 1. Check Purity of Starting Materials Start->Check_Purity Check_Conditions 2. Review Reaction Conditions Start->Check_Conditions Check_Workup 3. Evaluate Workup & Purification Start->Check_Workup Sol_Purity Action: - Recrystallize/distill precursors. - Use fresh reagents. Check_Purity->Sol_Purity Sol_Cyclization For Cyclization: - Ensure efficient water removal. - Check reaction time/temp. Check_Conditions->Sol_Cyclization Sol_Chlorination For Chlorination: - Increase reaction time. - Optimize temperature. - Ensure sufficient POCl₃. Check_Conditions->Sol_Chlorination Sol_Workup Action: - Keep quench temperature low. - Ensure complete extraction. - Optimize recrystallization solvent. Check_Workup->Sol_Workup

References

Troubleshooting low solubility of 6-Chloro-5-methylpyridazin-3(2h)-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloro-5-methylpyridazin-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic organic compound. Based on its structure and predicted physicochemical properties, it is expected to have low intrinsic solubility in aqueous buffers. The pyridazinone ring system contributes to its polarity, but the chloro and methyl substituents increase its lipophilicity, which can limit its ability to dissolve in water-based solutions.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous experimental buffer. What is the likely cause?

This is a common issue for compounds with low aqueous solubility. The high concentration of the compound in a strong organic solvent like dimethyl sulfoxide (DMSO) is often not maintained when diluted into a predominantly aqueous environment. This sudden change in solvent polarity can cause the compound to crash out of solution, leading to precipitation.

Q3: What are the initial steps I should take to troubleshoot the low solubility of this compound?

When encountering low solubility, a systematic approach is recommended. Start with simple adjustments to your protocol before moving to more complex formulation strategies. The initial troubleshooting steps should include:

  • Lowering the final concentration: Your target concentration may be above the solubility limit of the compound in your specific buffer.

  • Adjusting the co-solvent percentage: A slight increase in the final percentage of your organic co-solvent (e.g., DMSO) might be sufficient to keep the compound in solution. However, be mindful of the tolerance of your experimental system to the co-solvent.

  • Gentle heating and sonication: These techniques can help to overcome the energy barrier of dissolution.

Q4: How does pH influence the solubility of this compound?

The solubility of ionizable compounds is significantly affected by the pH of the solution. This compound has a predicted pKa, suggesting it can exist in different ionization states depending on the pH. For compounds with a basic functional group, solubility generally increases in acidic conditions (lower pH), while for acidic compounds, solubility increases in basic conditions (higher pH). It is advisable to experimentally determine the optimal pH for solubilization in your buffer system.

Troubleshooting Guide

If initial attempts to dissolve this compound are unsuccessful, the following troubleshooting guide provides a more detailed set of strategies to improve its solubility.

Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is provided below. These values can help guide formulation development.

PropertyPredicted ValueImplication for Solubility
Molecular Weight144.56 g/mol -
LogP0.73Indicates moderate lipophilicity.
pKa (acidic)9.83 ± 0.60The pyridazinone ring has a weakly acidic proton.
Hydrogen Bond Donors1Can participate in hydrogen bonding.
Hydrogen Bond Acceptors2Can participate in hydrogen bonding.

Note: These are computationally predicted values and should be considered as a guide. Experimental verification is recommended.

Solubility Enhancement Strategies
StrategyDescriptionRecommendationsPotential Issues
Co-solvents Using a water-miscible organic solvent to increase the solubility of a hydrophobic compound.Start with a high-concentration stock in 100% DMSO. For working solutions, keep the final DMSO concentration below 1% to minimize effects on biological assays. Other co-solvents to consider include ethanol, isopropanol, or polyethylene glycol (PEG).High concentrations of organic solvents can be toxic to cells or interfere with assay components.
pH Adjustment Modifying the pH of the buffer to ionize the compound, thereby increasing its aqueous solubility.Based on the predicted acidic pKa, increasing the pH of the buffer may enhance solubility. Test a range of pH values (e.g., 7.4, 8.0, 8.5) to find the optimal condition.Drastic changes in pH can affect the stability of the compound and the performance of biological assays.
Heating & Sonication Applying energy to aid the dissolution process.Gently warm the solution in a water bath (e.g., 37-50°C) or use a sonicator bath. These methods can help break down crystal lattice energy.Excessive heat can cause degradation of the compound. Monitor for any changes in appearance or activity.
Surfactants Using detergents to form micelles that can encapsulate and solubilize hydrophobic compounds.Low concentrations (typically below the critical micelle concentration) of non-ionic surfactants like Tween® 80 or Triton™ X-100 can be effective.Surfactants can interfere with certain biological assays and may be difficult to remove.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • High-purity DMSO

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution vigorously for 2-5 minutes.

  • If the compound is not fully dissolved, gently warm the solution in a water bath at 37°C for 10-15 minutes, with intermittent vortexing. Alternatively, sonicate the solution for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of interest (e.g., PBS, Tris-HCl, HEPES)

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

  • Place the vial on an orbital shaker or rotator and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Aqueous Solubility Determination weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex add_dmso->vortex heat_sonicate Gentle Heat / Sonicate (if needed) vortex->heat_sonicate store Store at -20°C / -80°C heat_sonicate->store add_excess Add Excess Compound to Buffer equilibrate Equilibrate (24-48h) add_excess->equilibrate centrifuge Centrifuge equilibrate->centrifuge filter Filter Supernatant centrifuge->filter quantify Quantify Concentration filter->quantify troubleshooting_flowchart start Low Solubility Observed q1 Is the final concentration necessary? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Can co-solvent % be increased? a1_yes->q2 sol1 Lower the final concentration. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Slightly increase co-solvent %. a2_yes->sol2 q3 Is pH adjustment an option? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Test different pH values. a3_yes->sol3 q4 Consider advanced methods a3_no->q4 sol4 Use surfactants or other solubilizing agents. q4->sol4

Optimization of reaction conditions for N-substitution of pyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the N-substitution of pyridazinones.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of pyridazinones in a question-and-answer format.

Q1: Why am I observing a low yield for my desired N-substituted pyridazinone?

A1: Low yields are a frequent challenge in pyridazinone synthesis and N-substitution.[1] Several factors can contribute to this issue. A systematic approach to troubleshoot and optimize your reaction is recommended:

  • Purity of Starting Materials : Ensure the purity of the pyridazinone substrate and the alkylating agent. Impurities can introduce side reactions that consume reagents and complicate purification.[1] It is advisable to use freshly purified reagents.[1]

  • Reaction Temperature : Temperature is a critical parameter. A temperature that is too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting materials or the desired product.[1]

  • Reaction Time : The optimal reaction time should be determined by monitoring the reaction's progress using methods like Thin Layer Chromatography (TLC).[1]

  • Choice of Base and Solvent : The base and solvent system is crucial. Inadequate solubility of the base or starting materials can hinder the reaction.[2] For instance, using potassium carbonate in a solvent like acetone where it has poor solubility can lead to trace product formation.[2] Switching to a solvent that better dissolves the reagents, such as DMF or DMSO, or using a more soluble base like cesium carbonate, may improve yields.[2][3]

  • Degradation : Under harsh conditions, such as high temperatures or the presence of strong oxidizing/reducing agents, the N-N bond in the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]

Q2: How can I control the regioselectivity between N-alkylation and O-alkylation?

A2: The competition between N-alkylation and O-alkylation is a primary challenge in the functionalization of pyridazinones.[4] The regiochemical outcome depends on a delicate balance of factors that can be manipulated to favor the desired N-substituted product.

  • Solvent Choice : The polarity of the solvent plays a significant role. Non-polar solvents may favor alkylation at a specific nitrogen atom.[1]

  • Base Selection : The strength and nature of the base are critical. A milder base might selectively deprotonate one nitrogen over the other or disfavor the formation of the O-alkylation precursor.[1]

  • Steric and Electronic Effects : The inherent properties of the pyridazinone and the alkylating agent influence the reaction site. Bulky substituents on either molecule can direct the alkylation to the less sterically hindered nitrogen atom.[1] Similarly, the electron density on the nitrogen atoms, affected by substituents on the pyridazinone ring, dictates the nucleophilicity and site of attack.[1]

  • Counter-ion Effects : The choice of base (e.g., NaH vs. K2CO3) can influence the association of the counter-ion with the pyridazinone anion, thereby affecting the N/O selectivity.

Q3: My reaction is producing a mixture of N-alkylated regioisomers. How can I improve the selectivity?

A3: Controlling the position of N-alkylation can be challenging due to the presence of two nitrogen atoms in the pyridazinone ring.[1] The regioselectivity is influenced by several factors:

  • Steric Hindrance : As with N- vs. O-alkylation, bulky groups on the pyridazinone ring or the alkylating agent can favor substitution at the less sterically hindered nitrogen.[1]

  • Reaction Conditions : A systematic screening of reaction conditions is often necessary to improve regioselectivity.[1] This includes varying the base, solvent, and temperature. For example, the combination of Cs2CO3 in DMF is commonly employed to achieve indazole N-alkylation, a related heterocyclic system.[3]

  • Thermodynamic vs. Kinetic Control : In some cases, one regioisomer may be the kinetic product (formed faster) while the other is the thermodynamic product (more stable). Allowing the reaction to equilibrate by extending the reaction time or increasing the temperature may favor the thermodynamically more stable isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common bases used for the N-alkylation of pyridazinones?

A1: A variety of bases are used, with the choice depending on the specific substrate and desired outcome. Common choices include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), sodium hydride (NaH), and potassium tert-butoxide.[2][5] Cs2CO3 in DMF is a frequently used combination.[3]

Q2: Which solvents are typically recommended?

A2: Dipolar aprotic solvents are commonly used. Dimethylformamide (DMF) is a very common choice.[3][6] Other options include acetonitrile (MeCN), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).[3][7] Protic solvents like ethanol are also used, particularly in the initial synthesis of the pyridazinone ring.[1] It is often recommended to avoid NMP, DMAC, and DMF where possible in favor of greener alternatives like butanol or MeCN.[7]

Q3: Can I use alkyl bromides for N-alkylation?

A3: Yes, alkyl bromides are common alkylating agents. However, reactions can sometimes fail to proceed to completion.[2] To drive the reaction forward, especially with less reactive bromides, adding a catalytic amount of potassium iodide (KI) can be beneficial.[2] In some cases, using silver salts (e.g., silver nitrate) can help by precipitating the bromide salt.[2]

Q4: Is it possible to perform N-methylation without using methyl iodide?

A4: Yes, alternative methylating agents can be used. For instance, N,N-dimethylformamide dimethyl acetal has been reported as an efficient reagent for the N-methylation of various 3(2H)-pyridazinones.[8] Dimethyl sulfate and diethyl sulfate are also used for N-alkylation.[9]

Data Presentation: Reaction Conditions

The following tables summarize reported conditions for the N-alkylation of pyridazinones, providing a comparative overview.

Table 1: Conventional N-Alkylation with Alkyl Halides

Pyridazinone Substrate Alkylating Agent Base Solvent Temperature Time (h) Yield (%) Reference
6-Aryl-4,5-dihydro-(2H)-pyridazin-3-one Ethyl chloroacetate - - Reflux - - [10]
3(2H)-pyridazinone Dimethyl sulfate - - - - - [9]
3(2H)-pyridazinone Diethyl sulfate - - - - - [9]
3(2H)-pyridazinone Ethyl bromoacetate - - - - - [9]
Imidazo[4,5-b]pyridine derivative 1-(chloromethyl)-4-methoxybenzene K2CO3 DMF - - - [6]
1H-Indazole-3-carboxylate Ethyl 2-bromoacetate Cs2CO3 DMF RT 18 75 (N-1) [3]

| 1H-Indazole-3-carboxylate | Ethyl 2-bromoacetate | K2CO3 | DMF | RT | 18 | 70 (N-1) |[3] |

Experimental Protocols

Protocol 1: General Synthesis of a 6-Substituted-4,5-dihydropyridazin-3(2H)-one [1]

This protocol describes the initial synthesis of the pyridazinone ring, which is the precursor for N-substitution.

  • Dissolution : Dissolve the appropriate β-aroylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine Addition : Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux : Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitoring : Monitor the reaction progress by TLC.

  • Isolation : After completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Purification : Collect the solid product by filtration. Wash the solid with cold ethanol and dry under a vacuum to obtain the pure pyridazinone.

Protocol 2: General Procedure for N-Alkylation using an Alkyl Halide (Adapted from[6],[3])

  • Preparation : To a solution of the parent pyridazinone (1 equivalent) in DMF, add a base such as potassium carbonate or cesium carbonate (1.5-2.0 equivalents).

  • Reagent Addition : Add the alkylating agent (e.g., alkyl bromide or chloride, 1.1-1.5 equivalents) to the mixture.

  • Reaction : Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for several hours (typically 4-24 h).

  • Monitoring : Monitor the disappearance of the starting material by TLC.

  • Work-up : Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield, Poor Selectivity) check_purity 1. Check Purity of Starting Materials start->check_purity optimize_temp 2. Optimize Reaction Temperature start->optimize_temp screen_solvent 3. Screen Solvents start->screen_solvent screen_base 4. Screen Bases start->screen_base sol_purity Use freshly purified or high-purity reagents. check_purity->sol_purity Impure? sol_temp Monitor via TLC to find optimal temperature. Avoid decomposition. optimize_temp->sol_temp Incomplete or Degradation? sol_solvent Try DMF, DMSO, MeCN. Ensure reagent solubility. screen_solvent->sol_solvent Poor Solubility? sol_base Try K2CO3, Cs2CO3, NaH. Consider strength & solubility. screen_base->sol_base No Reaction? end_node Reaction Optimized sol_purity->end_node sol_temp->end_node sol_solvent->end_node sol_base->end_node

Caption: Troubleshooting workflow for optimizing pyridazinone N-substitution reactions.

N_vs_O_Alkylation title Factors Influencing N- vs. O-Alkylation Selectivity N_Alkylation Favors N-Alkylation (Thermodynamic Product) O_Alkylation Favors O-Alkylation (Kinetic Product) Factor1 Polar Aprotic Solvent (e.g., DMF, DMSO) Factor1->N_Alkylation Factor2 Strong, Hard Base (e.g., NaH) Factor2->O_Alkylation Factor3 Higher Temperature (Equilibration) Factor3->N_Alkylation Factor4 Less Steric Hindrance at Nitrogen Factor4->N_Alkylation Factor5 Non-Polar Solvent Factor5->O_Alkylation Factor6 Bulky Base Factor6->O_Alkylation Factor7 Lower Temperature Factor7->O_Alkylation

Caption: Key factors influencing the regioselectivity of pyridazinone alkylation.

Experimental_Workflow start Reactant Prep setup Reaction Setup (Solvent, Base) start->setup addition Add Alkylating Agent setup->addition reaction Stir at Temp addition->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Chromatography/ Recrystallization) workup->purify product Final Product purify->product

Caption: General experimental workflow for the N-alkylation of pyridazinones.

References

Technical Support Center: Purification of 6-Chloro-5-methylpyridazin-3(2H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions regarding the purification of 6-Chloro-5-methylpyridazin-3(2H)-one and its chemical analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for pyridazinone derivatives? A1: The most frequently employed purification methods for pyridazinone derivatives are recrystallization, silica gel column chromatography, and trituration.[1] Recrystallization is ideal for crystalline solids with moderate purity, while column chromatography is used for separating complex mixtures or removing closely related impurities.[2][3] Trituration is a simple method for washing a crude solid with a solvent in which the desired product is insoluble, effectively removing highly soluble impurities.[1]

Q2: What are the typical impurities I might encounter? A2: Common impurities include unreacted starting materials such as 3,6-dichloropyridazine, residual solvents from the reaction (e.g., ethanol, DMF, acetic acid), and byproducts from side reactions.[1][4][5] In syntheses involving multiple steps, isomers or partially reacted intermediates may also be present.

Q3: How do I choose the best purification strategy? A3: The choice depends on the physical state of your crude product and the nature of the impurities. For a crude solid that is mostly the desired product, recrystallization is often the most efficient method. If thin-layer chromatography (TLC) shows multiple, well-separated spots, or if the product is an oil, silica gel chromatography is the preferred approach.[6] The general workflow below can help guide your decision.

G cluster_start cluster_analysis cluster_decision cluster_paths cluster_end start Crude Product assess_purity Assess Purity & Properties (TLC, NMR, Physical State) start->assess_purity purity_check High Purity Solid? assess_purity->purity_check recrystallization Recrystallization purity_check->recrystallization  Yes chromatography Column Chromatography purity_check->chromatography  No / Oily / Complex Mixture trituration Trituration / Wash purity_check->trituration  Mostly Solid w/ Soluble Impurities end_product Pure Product recrystallization->end_product chromatography->end_product trituration->end_product

Caption: General workflow for selecting a purification strategy.

Troubleshooting Guides

Recrystallization Issues

Q1: My compound is not crystallizing from the solution, even after cooling. What should I do? A1: This is a common issue that can be resolved by several methods. First, ensure you haven't used too much solvent; you can try boiling some off to concentrate the solution.[7] If the solution is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound. If these fail, the chosen solvent may be unsuitable. A good solvent should dissolve the compound when hot but have low solubility when cold.[8]

Q2: The final yield after recrystallization is very low. How can I improve it? A2: Low yield often means the compound has significant solubility in the solvent even at low temperatures.[8] To improve yield, ensure the solution is cooled for a sufficient amount of time, perhaps in an ice bath or refrigerator, to maximize precipitation. Alternatively, consider a different solvent system, or use an "anti-solvent" – a second solvent in which the compound is insoluble that is slowly added to the primary solution to force precipitation.[8]

Q3: My product "oiled out" instead of forming crystals. What went wrong? A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if impurities are preventing the crystal lattice from forming.[8] Try reheating the solution to dissolve the oil, then allow it to cool much more slowly. If the problem persists, try a lower-boiling point solvent or a more dilute solution.

G start Recrystallization Attempt outcome What is the outcome? start->outcome no_crystals Problem: No Crystals Formed outcome->no_crystals No Precipitation oiling_out Problem: 'Oiling Out' outcome->oiling_out Amorphous Oil low_yield Problem: Low Yield outcome->low_yield Some Crystals success Success: Crystals Formed outcome->success Good Crystals sol_no_crystals1 Action: Reduce Solvent Volume no_crystals->sol_no_crystals1 sol_oiling Action: Re-heat and Cool Slowly or Change Solvent oiling_out->sol_oiling sol_yield1 Action: Increase Cooling Time/ Use Ice Bath low_yield->sol_yield1 end_node Characterize Product (NMR, MP, Purity) success->end_node sol_no_crystals2 Action: Scratch Flask / Add Seed sol_no_crystals1->sol_no_crystals2 sol_no_crystals3 Action: Use Anti-Solvent sol_no_crystals2->sol_no_crystals3 sol_yield2 Action: Re-evaluate Solvent System sol_yield1->sol_yield2

Caption: Troubleshooting decision tree for recrystallization.
Column Chromatography Issues

Q4: My compound won't elute from the silica gel column. A4: This typically indicates one of two issues: the eluting solvent is not polar enough, or the compound is decomposing on the acidic silica gel.[6] Gradually increase the polarity of your solvent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If you suspect decomposition, you can try deactivating the silica gel with a small amount of triethylamine in your eluent or switch to a different stationary phase like alumina.[6]

Q5: I have poor separation between my product and an impurity. A5: Achieving good separation requires optimizing the solvent system. Before running a column, use TLC to find a solvent mixture that gives a good separation between the spots and moves the desired product to an Rf value of approximately 0.3-0.4. If a single solvent system doesn't work, a gradient elution (gradually increasing the solvent polarity during the run) may be necessary. Ensure the column is packed properly and the initial band of crude material is as narrow as possible to prevent band broadening.

Q6: My product is still colored (e.g., yellow) after chromatography. A6: A persistent color can be due to a co-eluting impurity that has a similar polarity to your product.[9] It could also be trace amounts of metal from a previous reaction step, such as palladium.[9] In some cases, stirring the product in a solvent with activated carbon followed by filtration can remove colored impurities. If the impurity is a baseline material, a silica plug (a short, wide column) might be used to remove it before the main chromatographic separation.[6]

Data and Protocols

Quantitative Data Summary

The following tables summarize typical conditions and results gathered from literature for the purification of pyridazinone analogs.

Table 1: Recommended Solvents for Purification

Purification MethodSolvent(s)Compound ClassReference
RecrystallizationEthanolPyridazin-3-one derivatives[10]
RecrystallizationDioxanePyridazin-3-one derivatives[10]
TriturationPetroleum Ether6-chloropyridazin-3(2H)-one[1]
ExtractionEthyl Acetate / Water6-chloro-2H-pyridazin-3-one[1]
ExtractionDichloromethane / Water6-chloropyridazin-3(2H)-one[1]

Table 2: Typical Column Chromatography Conditions

Stationary PhaseEluent SystemCompound ClassReference
Silica GelDichloromethane-Ethyl Acetate (9:1)6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine[3]
Silica Geln-hexane: Ethyl Acetate (1.5:1)Dihydropyridazinone derivative[11]
Silica GelEthyl AcetateN-Boc dihydropyridazinone derivative[2]

Experimental Protocols

Protocol 1: General Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable hot solvent (e.g., ethanol) to your crude solid to dissolve it completely.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large crystals.[7]

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surface.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation and an Rf of ~0.3-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles or cracks form. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger, volatile solvent (like dichloromethane).[6] Carefully apply the sample to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions being collected using TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 3: Trituration
  • Solvent Addition: Place the crude solid in a flask and add a solvent in which your desired product has very low solubility but the impurities are soluble (e.g., petroleum ether, diethyl ether).[1]

  • Stirring: Stir the suspension vigorously for 15-30 minutes at room temperature. This allows the impurities to dissolve into the solvent while the product remains a solid.

  • Filtration: Collect the purified solid product by vacuum filtration.

  • Washing: Wash the solid on the filter paper with a small amount of the fresh, cold trituration solvent.

  • Drying: Dry the purified solid under vacuum.

References

Technical Support Center: Synthesis of 6-Chloro-5-methylpyridazin-3(2h)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-5-methylpyridazin-3(2h)-one.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, categorized by the two primary synthetic steps: the formation of the pyridazinone core and the subsequent chlorination.

Step 1: Synthesis of 6-Methylpyridazin-3(2H)-one from Levulinic Acid and Hydrazine Hydrate

Issue 1: Low Yield of 6-Methylpyridazin-3(2H)-one

Symptom Possible Cause Troubleshooting Steps
Low recovery of the desired product after reaction and work-up.Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is heated to reflux for the recommended duration (typically 4 hours in ethanol).
Suboptimal pH: The pH of the reaction medium can be critical for the cyclocondensation reaction.- While not always necessary, consider the addition of a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration step.
Poor Precipitation: The product may not have fully precipitated out of the solution upon cooling.- After cooling to room temperature, place the reaction mixture in an ice-water bath to maximize precipitation. - If the product remains in solution, consider concentrating the filtrate and cooling again.
Impure Starting Materials: Impurities in levulinic acid or hydrazine hydrate can lead to side reactions.- Use high-purity, freshly opened, or properly stored reagents.

Issue 2: Presence of Multiple Spots on TLC, Indicating Byproducts

Symptom Possible Byproduct Formation Mechanism Mitigation and Removal
A prominent spot on TLC that is not the starting material or the desired product.Hydrazone Intermediate: Incomplete cyclization can result in the formation of the open-chain hydrazone of levulinic acid.The initial reaction between the ketone carbonyl of levulinic acid and hydrazine forms a hydrazone. If the subsequent intramolecular cyclization is slow or incomplete, this intermediate will be present.- Ensure adequate heating and reaction time to promote cyclization. - The hydrazone can often be converted to the desired product by redissolving the crude mixture and refluxing for an extended period, possibly with a catalytic amount of acid. - Purification can be achieved through recrystallization.
Additional, often minor, spots on TLC.Azine Formation: A side reaction where the hydrazone reacts with another molecule of levulinic acid.This can occur if there is an excess of the keto acid or under certain reaction conditions.- Use a slight excess of hydrazine hydrate to ensure complete reaction with the keto acid. - Purification via column chromatography or recrystallization can separate the azine from the desired product.
Step 2: Chlorination of 6-Methylpyridazin-3(2H)-one with Phosphorus Oxychloride (POCl₃)

Issue 1: Low Yield of this compound

Symptom Possible Cause Troubleshooting Steps
Low recovery of the chlorinated product after quenching and extraction.Incomplete Reaction: Insufficient heating or reaction time can lead to a significant amount of unreacted starting material.- Ensure the reaction is heated to the recommended temperature (typically 90-110°C) for several hours. - Monitor the reaction by TLC until the starting material spot is no longer visible.
Hydrolysis during Work-up: The chlorinated product is susceptible to hydrolysis back to the starting material, especially in acidic conditions.- Quench the reaction mixture by carefully and slowly pouring it onto crushed ice and then neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH > 8.[1] - Perform the work-up and extractions promptly.
Excess POCl₃ Removal: Residual POCl₃ can complicate the work-up and purification.- After the reaction, remove excess POCl₃ under reduced pressure before quenching.[1]

Issue 2: Formation of Multiple Byproducts

Symptom Possible Byproduct Formation Mechanism Mitigation and Removal
Mass spectrometry or NMR analysis indicates the presence of dichlorinated species.Over-chlorination: Chlorination of the methyl group at the 5-position can occur, leading to 6-chloro-5-(chloromethyl)pyridazin-3(2h)-one.Harsher reaction conditions, such as prolonged heating or excessively high temperatures, can promote radical chlorination of the alkyl side chain.- Carefully control the reaction temperature and time. - Use the minimum necessary excess of POCl₃. - Purification by column chromatography can separate the over-chlorinated byproduct.
Presence of unidentified, possibly polymeric, material.Ring Opening/Decomposition: Under very harsh conditions, the pyridazinone ring can be susceptible to opening or decomposition.High temperatures and prolonged exposure to the strong dehydrating and chlorinating agent can lead to degradation of the heterocyclic ring.- Avoid excessively high temperatures and prolonged reaction times. - Ensure the starting material is pure and dry.
Isomeric products detected.Isomeric Chlorination: Although less common for this specific substrate, chlorination at other positions on the ring is a theoretical possibility.This could be influenced by the tautomeric forms of the pyridazinone and the specific reaction conditions.- Maintain the recommended reaction temperature to favor the thermodynamically preferred product. - Isomeric byproducts can be challenging to separate, but careful column chromatography or fractional crystallization may be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely applicable two-step synthesis is commonly employed. The first step involves the cyclocondensation of a γ-keto acid, in this case, levulinic acid (4-oxopentanoic acid), with hydrazine hydrate to form 6-methylpyridazin-3(2H)-one. The second step is the chlorination of the pyridazinone ring, typically using phosphorus oxychloride (POCl₃), to yield the final product.[2]

Q2: My TLC analysis of the crude product from the first step shows multiple spots. What are the likely impurities?

A2: The most common impurity is the uncyclized hydrazone intermediate.[3] Depending on the reaction conditions, you might also see small amounts of the starting levulinic acid or azine byproducts.

Q3: The chlorination step with POCl₃ is not proceeding to completion. What can I do?

A3: Ensure that your 6-methylpyridazin-3(2H)-one starting material is completely dry, as any moisture will react with the POCl₃. Also, verify that the reaction temperature is sufficiently high (typically refluxing POCl₃ or around 100°C) and that the reaction is allowed to proceed for an adequate amount of time, which can be several hours. Using an excess of POCl₃, which can also act as the solvent, is a common practice.[1]

Q4: Are there any safety precautions I should be aware of when working with hydrazine hydrate and phosphorus oxychloride?

A4: Yes, both reagents are hazardous. Hydrazine hydrate is toxic and a suspected carcinogen; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Phosphorus oxychloride is highly corrosive and reacts violently with water; it should also be handled in a fume hood with appropriate PPE. The quenching of POCl₃ is a highly exothermic process and must be done with extreme care, typically by slowly adding the reaction mixture to ice.[1]

Data Presentation

The following table summarizes the expected products and common byproducts in the synthesis of this compound. Yields can vary based on reaction conditions and purification methods.

Reaction Step Expected Product Common Byproducts Typical Yield Range
Step 1: Cyclocondensation 6-Methylpyridazin-3(2H)-one- Hydrazone of levulinic acid - Azine of levulinic acid70-90%
Step 2: Chlorination This compound- Unreacted 6-methylpyridazin-3(2H)-one - 6-Chloro-5-(chloromethyl)pyridazin-3(2h)-one60-85%

Experimental Protocols

Step 1: Synthesis of 6-Methylpyridazin-3(2H)-one

This protocol is adapted from the general synthesis of 6-substituted pyridazinones from γ-keto acids.[2]

Materials:

  • Levulinic acid (4-oxopentanoic acid)

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Ice-water bath

  • Standard glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (1 equivalent) in ethanol.

  • With stirring, add hydrazine hydrate (1 equivalent) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Place the flask in an ice-water bath to facilitate the precipitation of the product.

  • Collect the solid precipitate by vacuum filtration and wash with a small amount of cold ethanol.

  • The product can be further purified by recrystallization from ethanol.

Step 2: Chlorination of 6-Methylpyridazin-3(2H)-one

This protocol is based on general procedures for the chlorination of pyridazinones using phosphorus oxychloride.[1]

Materials:

  • 6-Methylpyridazin-3(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) solution

  • Dichloromethane or chloroform for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a reaction vessel equipped with a reflux condenser and under an inert atmosphere, add 6-methylpyridazin-3(2H)-one (1 equivalent).

  • Carefully add an excess of phosphorus oxychloride (e.g., 5-10 volumes).

  • Heat the mixture to 90-110°C for 4 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice.

  • Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic (>8). Caution: This is a highly exothermic reaction.

  • Extract the aqueous mixture with dichloromethane or chloroform.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Synthesis_Byproducts cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination LA Levulinic Acid MP 6-Methylpyridazin-3(2H)-one (Desired Intermediate) LA->MP Reflux in EtOH HI Hydrazone Intermediate (Byproduct) LA->HI Incomplete Cyclization AZ Azine Byproduct LA->AZ Side Reaction HH Hydrazine Hydrate HH->MP Reflux in EtOH HH->HI Incomplete Cyclization HH->AZ Side Reaction CMP This compound (Final Product) MP->CMP Heat OCMP Over-chlorinated Byproduct MP->OCMP Harsh Conditions RO Ring-Opened Products (Decomposition) MP->RO Excessive Heat HI->MP Further Heating POCl3 POCl3 POCl3->CMP Heat POCl3->OCMP Harsh Conditions POCl3->RO Excessive Heat

Caption: Synthetic pathway and potential byproducts for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product step_check Which step shows the issue? start->step_check step1 Step 1: Cyclocondensation step_check->step1 Step 1 step2 Step 2: Chlorination step_check->step2 Step 2 s1_q1 TLC shows multiple spots? step1->s1_q1 s2_q1 Starting material remains? step2->s2_q1 s1_a1_yes Incomplete cyclization (Hydrazone byproduct) s1_q1->s1_a1_yes Yes s1_a1_no Low isolated yield s1_q1->s1_a1_no No s1_sol1 Increase reaction time/temp. Recrystallize. s1_a1_yes->s1_sol1 s1_sol2 Optimize precipitation (ice bath). Check reagent purity. s1_a1_no->s1_sol2 s2_a1_yes Incomplete chlorination s2_q1->s2_a1_yes Yes s2_a1_no Byproducts detected? s2_q1->s2_a1_no No s2_sol1 Increase reaction time/temp. Ensure anhydrous conditions. s2_a1_yes->s2_sol1 s2_a2_yes Over-chlorination or decomposition s2_a1_no->s2_a2_yes s2_sol2 Reduce temperature/time. Purify by chromatography. s2_a2_yes->s2_sol2 Yes s2_a2_no Low yield after work-up s2_a2_yes->s2_a2_no No s2_sol3 Careful quenching and neutralization. Prompt extraction. s2_a2_no->s2_sol3

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Addressing stability issues of 6-Chloro-5-methylpyridazin-3(2h)-one in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 6-Chloro-5-methylpyridazin-3(2H)-one in cell culture media. This resource is intended for researchers, scientists, and drug development professionals to help ensure the effective and reproducible use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation in my cell culture medium after adding this compound. What could be the cause and how can I resolve it?

A1: Precipitation of this compound in cell culture media is a common issue that can arise from several factors, primarily related to its solubility limits. The main problem for some pyridazinone derivatives is their weak solubilization potential in aqueous media[1].

Possible Causes:

  • Low Aqueous Solubility: The compound may have inherently low solubility in the aqueous environment of the cell culture medium.

  • Stock Solution Concentration: The concentration of your stock solution, typically prepared in an organic solvent like DMSO, may be too high, leading to precipitation when diluted into the aqueous medium.

  • Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.

  • Temperature and pH: The temperature and pH of the cell culture medium can influence the solubility of the compound.

Troubleshooting Steps:

  • Optimize Stock Solution: Prepare a fresh stock solution in a suitable solvent like DMSO. It is crucial to ensure the compound is fully dissolved.

  • Determine Solubility Limit: Perform a solubility test to determine the maximum concentration of the compound that can be dissolved in your specific cell culture medium without precipitation.

  • Use a Lower Final Concentration: If precipitation occurs at your desired final concentration, consider using a lower concentration if experimentally feasible.

  • Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the medium to reach the final concentration.

Q2: I suspect that this compound is degrading in my cell culture medium over the course of my experiment. How can I assess its stability?

A2: The stability of a compound in cell culture media is critical for obtaining reliable and reproducible experimental results. Degradation can lead to a decrease in the effective concentration of the compound over time.

Methods to Assess Stability:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method to quantify the concentration of the parent compound over time. You can collect samples from your cell culture medium (without cells) at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) after adding the compound and analyze them by HPLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method can not only quantify the parent compound but also help identify potential degradation products.

  • Bioassay: If the compound has a known biological activity, you can perform a functional assay at different time points to see if the activity decreases over time.

Q3: What are the potential degradation pathways for this compound in an aqueous environment like cell culture media?

A3: While specific degradation pathways for this compound in cell culture media are not extensively documented in the public domain, pyridazinone derivatives can be susceptible to certain chemical modifications.

Potential Degradation Mechanisms:

  • Hydrolysis: The lactam ring in the pyridazinone structure could be susceptible to hydrolysis, especially at non-physiological pH or in the presence of certain enzymes that may be released from cells.

  • Oxidation: The compound may be susceptible to oxidation, which can be catalyzed by components in the media or by reactive oxygen species generated by cells.

  • Interaction with Media Components: Some components of cell culture media, such as certain amino acids or vitamins, could potentially react with the compound. For example, pyridoxal (a form of vitamin B6) is known to react with primary amines[2].

Below is a hypothetical representation of a potential degradation pathway for a pyridazinone derivative.

cluster_degradation Hypothetical Degradation Pathway A 6-Chloro-5-methylpyridazin- 3(2H)-one B Hydrolysis Product (Ring Opening) A->B Hydrolysis C Oxidation Product A->C Oxidation

Figure 1: Hypothetical degradation of this compound.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common problems encountered when using this compound in cell culture.

Problem Possible Cause Recommended Action
Precipitate forms immediately upon addition to media Compound concentration exceeds its solubility limit in the media.- Decrease the final concentration of the compound.- Prepare a new, more dilute stock solution.- Perform a solubility test to determine the maximum soluble concentration.
Media turns cloudy over time Delayed precipitation or formation of an insoluble complex.- Reduce the final concentration.- Assess the stability of the compound in the media over time using HPLC.
Inconsistent or no biological effect - Compound degradation.- Inaccurate stock solution concentration.- Assess compound stability in media over the experimental time course.- Prepare a fresh stock solution and verify its concentration.- Consider adding the compound to the media fresh at each time point if stability is low.
Cell toxicity observed at expected non-toxic concentrations - Contamination of the compound.- Formation of a toxic degradation product.- Verify the purity of the compound.- Use LC-MS to identify potential toxic degradation products.

The following troubleshooting workflow can help systematically address stability issues.

cluster_troubleshooting Troubleshooting Workflow Start Start: Stability Issue (e.g., precipitation, loss of activity) CheckStock Check Stock Solution (concentration, dissolution) Start->CheckStock PrepNewStock Prepare Fresh Stock Solution CheckStock->PrepNewStock Issue Found SolubilityTest Perform Solubility Test in Media CheckStock->SolubilityTest No Issue PrepNewStock->SolubilityTest StabilityTest Perform Stability Test (e.g., HPLC over time) SolubilityTest->StabilityTest AdjustProtocol Adjust Experimental Protocol (e.g., lower concentration, fresh addition) StabilityTest->AdjustProtocol End End: Issue Resolved AdjustProtocol->End

Figure 2: A workflow for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Preparation of Stock Solution

  • Accurately weigh a small amount of this compound.

  • Dissolve the compound in a minimal amount of high-purity, sterile-filtered DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Ensure the compound is completely dissolved by gentle vortexing or brief sonication.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Determination of Solubility in Cell Culture Media

  • Prepare a series of dilutions of your stock solution in your specific cell culture medium.

  • Visually inspect each dilution for any signs of precipitation immediately after preparation and after incubation at 37°C for a relevant period (e.g., 2 hours).

  • The highest concentration that remains clear is the approximate solubility limit.

  • For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC.

Protocol 3: Assessment of Stability in Cell Culture Media using HPLC

  • Add this compound to your cell culture medium (without cells) to the desired final concentration.

  • Incubate the medium at 37°C in a cell culture incubator.

  • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Immediately store the aliquots at -80°C until analysis.

  • Analyze the samples by a validated HPLC method to determine the concentration of the compound at each time point.

  • Plot the concentration versus time to determine the stability profile.

The following diagram outlines the general workflow for assessing compound stability.

cluster_workflow Experimental Workflow for Stability Assessment Stock Prepare Stock Solution (in DMSO) Dilute Dilute in Cell Culture Medium Stock->Dilute Incubate Incubate at 37°C Dilute->Incubate Sample Collect Samples at Different Time Points Incubate->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Data Analyze Data and Determine Stability Profile Analyze->Data

Figure 3: A general workflow for assessing compound stability.

Quantitative Data Summary

Solvent System (DMSO:Water) Temperature (°C) Solubility (Mole Fraction x 10^3)
Neat Water 25Very Low
50:50 25Moderate
Neat DMSO 25416
Neat DMSO 45467

Data adapted from a study on a pyridazinone derivative (PPD)[1].

This data highlights the significant impact of the solvent system on the solubility of a pyridazinone derivative and underscores the importance of optimizing the final concentration of organic solvent (like DMSO) in your cell culture experiments to avoid precipitation.

References

Overcoming challenges in the scale-up synthesis of pyridazinone compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of pyridazinone compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of pyridazinone synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield After Scale-Up

Q1: We achieved a high yield in our lab-scale synthesis of a pyridazinone derivative, but the yield dropped significantly upon scaling up to a 10-liter reactor. What are the potential causes and how can we improve it?

A1: A drop in yield during scale-up is a common challenge. Several factors, often related to mass and heat transfer, can contribute to this issue. Here is a systematic approach to troubleshoot and optimize your reaction:

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as γ-ketoacids or dicarbonyl compounds and hydrazine derivatives, is consistent with the lab-scale synthesis. Impurities can introduce side reactions that are more pronounced at a larger scale.

  • Temperature Control: Exothermic reactions can lead to localized overheating in large reactors if not adequately controlled. This can cause decomposition of reactants or products. Ensure your reactor's cooling system is efficient and that the temperature is monitored at multiple points within the reactor.

  • Reagent Addition Rate: The rate of reagent addition can significantly impact the reaction. A slow, controlled addition of reagents is often necessary to maintain a consistent temperature and minimize side reactions.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in incomplete reactions or the formation of byproducts. Evaluate the stirrer speed and impeller design to ensure efficient mixing for the increased volume.

  • Solvent Effects: The choice of solvent and its volume can impact reaction rates and product solubility. Ensure the solvent-to-reactant ratio is optimized for the larger scale.

Issue 2: Impurity Profile Changes at Scale

Q2: Our scaled-up batch of a pyridazinone compound shows a different impurity profile compared to the lab-scale synthesis, with several new, unidentified peaks in the HPLC analysis. What are the likely sources of these new impurities and how can we control them?

A2: Changes in the impurity profile during scale-up are often due to subtle variations in reaction conditions that become more significant at a larger scale. Here are some common causes and control strategies:

  • Side Reactions: As mentioned, localized high temperatures or concentrations can promote side reactions that were negligible at the lab scale. Common side reactions in pyridazinone synthesis include the formation of hydrazones from incomplete cyclization.

  • Degradation Products: Extended reaction times or exposure to harsh conditions during work-up on a larger scale can lead to the degradation of the desired product.

  • Process-Related Impurities: Impurities can be introduced from starting materials, reagents, solvents, or even the reactor itself (e.g., leaching of metals). It is crucial to have a thorough understanding of the purity of all materials used in the process.[1]

Impurity Control Strategies:

  • In-Process Controls (IPCs): Implement IPCs to monitor the reaction progress and the formation of impurities at critical stages. This can help in identifying the source of impurity formation.

  • Purification Method Optimization: The purification method used at the lab scale may not be directly transferable to a larger scale. Recrystallization is a common method for purifying solid organic compounds.[2] The choice of solvent and cooling rate are critical for obtaining high-purity crystals.[2]

  • Understanding Impurity Fate: Conduct studies to understand the fate of key impurities. Some impurities may be carried through the process, while others may be removed during specific steps. This knowledge is essential for developing an effective control strategy.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the scale-up synthesis of pyridazinone compounds.

Q1: What are the key safety considerations when scaling up pyridazinone synthesis?

A1: Safety is paramount during any chemical synthesis, and the risks are often magnified at a larger scale. Key safety considerations include:

  • Thermal Hazards: Many reactions in pyridazinone synthesis are exothermic. A thorough thermal hazard evaluation, including Differential Scanning Calorimetry (DSC) analysis, should be conducted to understand the reaction's thermal profile and the potential for a runaway reaction.

  • Reagent Handling: Some reagents used in pyridazinone synthesis, such as hydrazine and its derivatives, are toxic and potentially explosive. Ensure proper personal protective equipment (PPE) is used and that all handling is done in a well-ventilated area.

  • Pressure Management: Reactions that generate gaseous byproducts can lead to a build-up of pressure in a closed reactor. Ensure the reactor is equipped with appropriate pressure relief systems.

Q2: How do I choose the right solvent for the crystallization of my pyridazinone compound at scale?

A2: The ideal crystallization solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures.[2] For scale-up, other factors to consider include:

  • Safety and Environmental Impact: Choose a solvent with a good safety profile and minimal environmental impact.

  • Cost and Availability: The solvent should be readily available and cost-effective for large-scale use.

  • Crystal Morphology: The solvent can influence the crystal shape and size, which can impact filtration and drying characteristics.

Q3: My pyridazinone compound is difficult to crystallize. What troubleshooting steps can I take?

A3: Difficulty in crystallization can be due to several factors, including the presence of impurities or the intrinsic properties of the compound. Here are some troubleshooting tips:

  • Seeding: Adding a small crystal of the pure compound to the supersaturated solution can initiate crystallization.[2]

  • Solvent System: Experiment with different solvent systems, including mixed solvents, to find conditions that promote crystallization.

  • Cooling Rate: A slow and controlled cooling rate generally leads to the formation of larger, purer crystals.[2] Rapid cooling can result in the formation of small, impure crystals.[3]

  • Anti-Solvent Addition: Adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound can induce crystallization.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Purity of a Generic Pyridazinone Synthesis

Temperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)
80127595.2
10088597.5
12068296.8
14047894.1

Table 2: Influence of Solvent on the Yield of a Pyridazinone Derivative

SolventReaction Time (h)Yield (%)
Ethanol1082
Acetic Acid688
Toluene1275
DMF891

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes a typical procedure for the synthesis of a pyridazinone derivative that can be adapted for scale-up.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve β-benzoylpropionic acid (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude pyridazinone product in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (γ-ketoacid, Hydrazine) reaction Reaction (Heating, Stirring) start->reaction 1. Reagent Addition workup Work-up (Quenching, Extraction) reaction->workup 2. Reaction Completion crude Crude Product workup->crude 3. Isolation crystallization Crystallization (Solvent Selection, Cooling) crude->crystallization 4. Dissolution filtration Filtration & Washing crystallization->filtration 5. Crystal Formation drying Drying filtration->drying 6. Solid Collection pure_product Pure Pyridazinone drying->pure_product 7. Final Product troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield or High Impurity Issue check_sm Check Starting Material Purity start->check_sm check_temp Verify Temperature Control start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_addition Review Reagent Addition Rate start->check_addition purify_sm Purify Starting Materials check_sm->purify_sm optimize_cooling Optimize Reactor Cooling check_temp->optimize_cooling improve_agitation Improve Agitation (Stirrer/Impeller) check_mixing->improve_agitation control_addition Control Addition Rate check_addition->control_addition signaling_pathway cluster_inflammatory Inflammatory Signaling cluster_proliferation Cell Proliferation Signaling Pyridazinone Pyridazinone Compound TNFa TNF-α Pyridazinone->TNFa Inhibits IL6 IL-6 Pyridazinone->IL6 Inhibits FGFR FGFR Pyridazinone->FGFR Inhibits Inflammation Inflammation TNFa->Inflammation IL6->Inflammation Proliferation Cell Proliferation FGFR->Proliferation

References

Minimizing off-target effects in assays with 6-Chloro-5-methylpyridazin-3(2h)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, troubleshooting, and minimizing off-target effects when working with 6-Chloro-5-methylpyridazin-3(2h)-one and other novel pyridazinone-based compounds. Given the diverse biological activities of the pyridazinone scaffold, a thorough investigation of off-target effects is crucial for the accurate interpretation of experimental results.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the known biological targets of pyridazinone derivatives?

A1: The pyridazinone scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities. Derivatives have been developed as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[5] Known targets include, but are not limited to, various kinases (e.g., B-RAF, BTK, FGFR), poly(ADP-ribose) polymerase (PARP), dihydrofolate reductase (DHFR), tubulin, and monoamine oxidase-B (MAO-B).[1][6] Therefore, when working with a novel pyridazinone compound like this compound, it is important to consider potential interactions with these and other protein classes.

Q2: What are off-target effects and why are they a concern?

A2: Off-target effects occur when a compound binds to and alters the function of proteins other than its intended biological target.[7] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental data, where an observed phenotype may be due to an off-target effect rather than the inhibition of the intended target.[7] Furthermore, off-target binding can result in cellular toxicity and a lack of translatability from preclinical models to clinical applications.[7]

Q3: How can I begin to assess the potential for off-target effects with this compound?

A3: A multi-faceted approach is recommended. Initially, a comprehensive literature review on structurally similar pyridazinone compounds can provide clues about potential off-target families. Subsequently, computational methods, such as docking studies against a panel of known off-targets for this scaffold, can offer initial predictions.[7] However, these in silico approaches should be followed by rigorous experimental validation.

Q4: What is the importance of using a structurally related inactive control?

A4: A structurally related inactive control, sometimes referred to as a negative control, is a molecule that is chemically similar to the active compound but does not bind to the intended target. This is a critical tool for distinguishing on-target from off-target effects. If the inactive control produces the same phenotype as the active compound, it strongly suggests that the observed effect is due to off-target interactions.

Troubleshooting Guide: Unexpected Experimental Outcomes

This guide provides a systematic approach to troubleshooting common issues that may arise from off-target effects of this compound in various assays.

Problem 1: Inconsistent or unexpected results in cell-based assays (e.g., viability, proliferation, signaling).
Possible Cause Troubleshooting Steps
Off-target toxicity 1. Determine the cytotoxic concentration range: Perform a cytotoxicity assay (e.g., MTT, LDH) to identify the concentration at which the compound induces cell death.[8] 2. Use lower concentrations: If possible, conduct experiments at concentrations below the cytotoxic threshold. 3. Test in multiple cell lines: Assess whether the observed toxicity is cell-type specific.
Observed phenotype does not match the known function of the intended target 1. Target engagement assay: Confirm that the compound is binding to its intended target in the cellular context using a method like the Cellular Thermal Shift Assay (CETSA).[9][10][11][12] 2. Use a structurally unrelated inhibitor: Compare the phenotype with that induced by a different chemical scaffold targeting the same protein.[8][13] 3. Genetic target validation: Use CRISPR/Cas9 or siRNA to knock down the intended target. If the phenotype persists in the absence of the target, it is likely an off-target effect.[14]
Activation of compensatory signaling pathways 1. Pathway analysis: Use techniques like Western blotting or phospho-proteomics to investigate the activation of known compensatory pathways.[13][15] 2. Combination studies: Consider using a combination of inhibitors to block both the primary and compensatory pathways.
Problem 2: High background or false positives in biochemical assays (e.g., kinase assays).
Possible Cause Troubleshooting Steps
Compound interference with assay reagents 1. Run a "no enzyme" control: To check for interference with the detection reagents, incubate the compound with the assay buffer and detection reagents in the absence of the enzyme. 2. Address autofluorescence/quenching: If using a fluorescence-based assay, pre-read the plate with the compound alone to check for intrinsic fluorescence or quenching properties.[16]
Non-specific inhibition due to compound aggregation 1. Include detergents: Add a non-ionic detergent (e.g., Triton X-100, Tween-20) to the assay buffer to disrupt aggregate formation. 2. Dynamic light scattering (DLS): Use DLS to directly assess compound aggregation at the concentrations used in the assay.
Inhibition of coupling enzymes in the assay 1. Test against the coupling enzyme: In coupled enzyme assays, directly test the inhibitory activity of the compound against the coupling enzyme in a separate reaction.[16] 2. Use an orthogonal assay: Validate hits using a different assay format that does not rely on the same detection principle or coupling enzymes.[17]

Data Presentation: Summarizing Off-Target Effects

Presenting quantitative data on off-target effects in a clear and structured manner is essential for assessing the selectivity of a compound.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase 101
Off-Target Kinase 115015
Off-Target Kinase 280080
Off-Target Kinase 3>10,000>1000
.........

Table 2: Cellular Target Engagement and Phenotypic Response

Assay TypeTargetEC50 / IC50 (nM)Notes
Cellular Thermal Shift Assay (CETSA)Primary Target50Confirms target engagement in cells.
Cell Proliferation Assay-200Anti-proliferative effect.
Apoptosis Assay (Caspase-3/7)-250Induction of apoptosis.
Off-Target Cell-Based AssayOff-Target 11500Effect on off-target pathway.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for assessing the engagement of this compound with its intracellular target using Western blotting for detection.[9][10][11][12]

Materials:

  • Cells expressing the target protein

  • This compound

  • Vehicle control (e.g., DMSO)

  • PBS with protease inhibitors

  • Lysis buffer

  • Antibodies for Western blotting (primary and secondary)

Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of this compound or vehicle control for a predetermined time.

  • Heating: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blotting: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein by Western blotting.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Protocol 2: Competitive Binding Assay

This protocol describes a general competitive binding assay to determine the affinity of this compound for a purified target protein.[18][19][20][21][22]

Materials:

  • Purified target protein

  • A labeled ligand with known affinity for the target (e.g., fluorescently or radiolabeled)

  • This compound

  • Assay buffer

  • 96-well plates suitable for the detection method

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound. Prepare a solution of the labeled ligand at a concentration close to its Kd.

  • Assay Setup: In a 96-well plate, add the purified target protein, the labeled ligand, and the serial dilutions of this compound.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Detection: Measure the signal from the labeled ligand that is bound to the target protein. The method of detection will depend on the label used (e.g., fluorescence polarization, scintillation counting).

  • Data Analysis: Plot the signal as a function of the concentration of this compound. Determine the IC50 value, which is the concentration of the compound that displaces 50% of the labeled ligand. The Ki (inhibition constant) can then be calculated from the IC50 value.

Visualizations

troubleshooting_workflow start Unexpected Experimental Result q1 Is the phenotype consistent with target's known function? start->q1 on_target Likely On-Target Effect q1->on_target Yes off_target Suspect Off-Target Effect q1->off_target No q2 Does an inactive analog replicate the phenotype? off_target->q2 q3 Does a structurally unrelated inhibitor cause the same phenotype? q2->q3 No profiling Proceed to Off-Target Identification q2->profiling Yes q3->on_target Yes q4 Does target knockdown/out abolish the phenotype? q3->q4 No q4->on_target Yes q4->profiling No

Caption: A logical workflow for troubleshooting unexpected experimental results.

experimental_workflow cluster_in_vitro In Vitro / Biochemical cluster_in_cellulo In Cellulo a Primary Assay (e.g., Kinase Activity) b Counter-Screening (e.g., Kinase Panel) a->b Identify Off-Targets d Target Engagement (e.g., CETSA) a->d Confirm Cellular Activity c Biophysical Assay (e.g., SPR, ITC) b->c Confirm Direct Binding e Cellular Phenotype Assay (e.g., Viability, Signaling) d->e f Target Validation (e.g., CRISPR/siRNA) e->f Validate On-Target Effect

Caption: Experimental workflow for characterizing a novel inhibitor.

signaling_pathway compound 6-Chloro-5-methyl pyridazin-3(2h)-one target Primary Target (e.g., Kinase A) compound->target Inhibits off_target Off-Target (e.g., Kinase B) compound->off_target Inhibits downstream1 Downstream Effector 1 target->downstream1 Activates downstream2 Downstream Effector 2 off_target->downstream2 Activates phenotype1 Desired Phenotype downstream1->phenotype1 phenotype2 Undesired Phenotype downstream2->phenotype2

Caption: Potential on-target and off-target signaling pathways.

References

Technical Support Center: Refining Purification Techniques for Chlorinated Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of chlorinated organic molecules.

Recrystallization

Recrystallization is a primary technique for purifying solid chlorinated organic compounds. Success hinges on the appropriate choice of solvent and controlled crystallization conditions.

Troubleshooting Guide & FAQs

Q1: My chlorinated compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

A1: This indicates that the solvent is not suitable for your compound. The ideal solvent should readily dissolve the compound when hot but have low solubility when cold.

  • Solution:

    • Solvent Screening: Test a range of solvents with varying polarities. For chlorinated compounds, common choices include ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or hexane/ethyl acetate.

    • Mixed Solvent System: If a single solvent is ineffective, a mixed solvent system can be employed. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly.[1]

Q2: My chlorinated compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if the cooling is too rapid.

  • Solution:

    • Add More Solvent: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to dilute the solution.

    • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated by a few paper towels, before placing it in an ice bath.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce nucleation.

    • Seeding: Introduce a tiny crystal of the pure compound (a seed crystal) into the cooled, supersaturated solution to initiate crystallization.

Q3: The recovery yield of my purified chlorinated compound is very low. What are the likely causes and solutions?

A3: Low recovery can be attributed to several factors, from using too much solvent to premature crystallization.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Prevent Premature Crystallization: If performing a hot filtration step to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper or funnel.

    • Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.

    • Check Mother Liquor: After filtration, you can test the remaining solution (mother liquor) for the presence of your compound by evaporating a small amount. If a significant amount of solid remains, you may need to concentrate the mother liquor and cool it again to obtain a second crop of crystals.

Quantitative Data: Solvent Systems for Dichlorophenol Recrystallization

The following table provides a summary of representative quantitative data for the recrystallization of dichlorophenols, which can serve as a starting point for optimizing the purification of other chlorinated aromatic compounds.[1]

CompoundSolvent SystemInitial Purity (%)Final Purity (%)Recovery Yield (%)
2,4-DichlorophenolEthanol/Water (1:1)95>9985
2,6-DichlorophenolToluene96>9988
3,5-DichlorophenolWater949982

Note: Optimal conditions should be determined empirically for each specific compound.

Experimental Protocol: Mixed-Solvent Recrystallization of a Chlorinated Aromatic Compound

This protocol is suitable when a single solvent does not provide the desired solubility characteristics.

  • Dissolution: Place the crude chlorinated organic compound in an Erlenmeyer flask. Add the minimum volume of a "good" solvent (e.g., hot ethanol) required to completely dissolve the solid with gentle heating and stirring.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy. This indicates the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold mixture of the "good" and "poor" solvents to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Logical Workflow: Troubleshooting Recrystallization

G start Start: Impure Chlorinated Compound dissolve Dissolve in minimum hot solvent start->dissolve no_crystals No crystals form on cooling? dissolve->no_crystals oiling Compound 'oils out'? low_yield Low recovery yield? oiling->low_yield No add_solvent Reheat and add more solvent oiling->add_solvent Yes no_crystals->oiling No scratch Scratch flask / Add seed crystal no_crystals->scratch Yes pure_crystals Collect Pure Crystals low_yield->pure_crystals No use_min_solvent Use minimum amount of hot solvent low_yield->use_min_solvent Yes end End: Purified Product pure_crystals->end slow_cool Cool solution more slowly add_solvent->slow_cool slow_cool->no_crystals scratch->no_crystals check_mother_liquor Concentrate mother liquor for 2nd crop check_mother_liquor->end use_min_solvent->check_mother_liquor

Troubleshooting workflow for recrystallization.

Column Chromatography

Column chromatography is a versatile technique for separating and purifying chlorinated organic molecules from complex mixtures based on their differential adsorption to a stationary phase.

Troubleshooting Guide & FAQs

Q1: My chlorinated compounds are not separating on the column (co-elution). What can I do?

A1: Poor separation is often due to an inappropriate solvent system or issues with the column packing.

  • Solution:

    • Optimize Solvent System: The polarity of the eluent is critical. For chlorinated compounds, which are often nonpolar to moderately polar, common mobile phases include mixtures of hexane and ethyl acetate or dichloromethane and methanol. Use Thin Layer Chromatography (TLC) to test different solvent ratios to find the optimal separation.

    • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can improve resolution.

    • Column Packing: Ensure the column is packed uniformly to prevent channeling, where the solvent and sample run down cracks in the stationary phase, leading to poor separation.

Q2: The chlorinated compound is moving too slowly or is stuck on the column.

A2: This indicates that the mobile phase is not polar enough to elute your compound from the stationary phase.

  • Solution:

    • Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

    • Add a Stronger Solvent: In some cases, a small amount of a more polar solvent like methanol can be added to the eluent to help move highly retained compounds.

Q3: The chlorinated compound is eluting too quickly from the column.

A3: This suggests that the mobile phase is too polar, causing your compound to have a low affinity for the stationary phase.

  • Solution:

    • Decrease Solvent Polarity: Reduce the proportion of the more polar solvent in your mobile phase. For instance, in a hexane/ethyl acetate system, increase the percentage of hexane.

Quantitative Data: Separation of Chlorophenol Isomers

The following table illustrates the effect of mobile phase composition on the separation of chlorophenol isomers by HPLC, a form of liquid chromatography.[2]

CompoundMobile Phase (Methanol:Water)Retention Time (min)
2-Chlorophenol50:508.5
4-Chlorophenol50:509.2
2,4-Dichlorophenol60:4012.1
2,4,6-Trichlorophenol70:3015.8

Note: This data demonstrates that increasing the organic modifier (methanol) content in the mobile phase generally decreases the retention time of these chlorinated compounds on a C18 reversed-phase column.

Experimental Protocol: Column Chromatography of a Chlorinated Compound
  • Column Preparation:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar eluting solvent.

    • Pour the slurry into the column, allowing the solvent to drain and the stationary phase to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.

  • Sample Loading:

    • Dissolve the crude chlorinated compound in a minimal amount of the eluting solvent or a more volatile solvent.

    • Carefully add the sample solution to the top of the column.

    • Allow the solvent to drain until the sample is adsorbed onto the top of the stationary phase.

  • Elution:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting fractions in labeled test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure chlorinated compound.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Logical Workflow: Troubleshooting Column Chromatography

G start Start: Mixture of Chlorinated Compounds run_column Run Column Chromatography start->run_column check_separation Poor separation (co-elution)? run_column->check_separation too_slow Compound moves too slowly/stuck? check_separation->too_slow No optimize_solvent Optimize solvent system using TLC / Use gradient elution check_separation->optimize_solvent Yes repack_column Check for and repack column if channeling occurs check_separation->repack_column Yes too_fast Compound elutes too quickly? too_slow->too_fast No increase_polarity Increase polarity of mobile phase too_slow->increase_polarity Yes good_separation Collect Fractions and Isolate Pure Compound too_fast->good_separation No decrease_polarity Decrease polarity of mobile phase too_fast->decrease_polarity Yes end End: Purified Chlorinated Compound good_separation->end optimize_solvent->run_column repack_column->run_column increase_polarity->run_column decrease_polarity->run_column

Troubleshooting workflow for column chromatography.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique used to separate a chlorinated organic compound from a solution based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Troubleshooting Guide & FAQs

Q1: An emulsion has formed between the aqueous and organic layers, and they are not separating.

A1: Emulsion formation is a common problem, especially when the mixture is shaken too vigorously.

  • Solution:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to allow for extraction with minimal emulsion formation.

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

    • Filtration: Pass the mixture through a plug of glass wool or a phase separation filter paper.

    • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning them can force the layers to separate.

Q2: I'm not sure which layer is the organic layer and which is the aqueous layer.

A2: The layer with the higher density will be at the bottom. While the aqueous layer is often denser, this is not always the case, especially when using chlorinated solvents.

  • Solution:

    • Check Densities: The density of the organic solvent will determine its position relative to the aqueous layer (density of water is ~1.0 g/mL). Chlorinated solvents like dichloromethane (~1.33 g/mL) and chloroform (~1.49 g/mL) are denser than water and will form the bottom layer.

    • Water Drop Test: Add a few drops of water to the separatory funnel. If the drops mix with the top layer, it is the aqueous layer. If they pass through the top layer and mix with the bottom layer, the bottom layer is aqueous.

Q3: The recovery of my chlorinated compound from the organic layer is low after extraction.

A3: Incomplete extraction can lead to low recovery.

  • Solution:

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient way to extract the compound.

    • pH Adjustment: If your chlorinated organic molecule has acidic or basic functional groups, adjusting the pH of the aqueous layer can significantly impact its solubility in the organic phase. For example, to extract a chlorinated carboxylic acid, the aqueous layer should be acidified to protonate the carboxylate, making the molecule more soluble in the organic solvent.

Quantitative Data: Extraction Recovery of Chlorinated Pesticides

The following table presents recovery data for the extraction of various chlorinated pesticides from water using a hexane:dichloromethane solvent mixture.[3]

PesticideSpiked Concentration (µg/L)Recovery (%)
4,4'-DDE0.10085.2
4,4'-DDD0.10082.5
Chlorfenapyr0.10073.6
Bromophos-ethyl0.10078.9

Note: Recovery can be influenced by factors such as the specific solvent system, pH, and the number of extractions performed.

Experimental Protocol: Liquid-Liquid Extraction of a Chlorinated Compound
  • Setup: Secure a separatory funnel in a ring stand. Ensure the stopcock is closed.

  • Addition of Solutions: Pour the aqueous solution containing the chlorinated organic compound into the separatory funnel. Then, add the extraction solvent (e.g., dichloromethane).

  • Mixing: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent it by opening the stopcock to release any pressure. Close the stopcock and gently rock or invert the funnel for 1-2 minutes to allow for the transfer of the compound between phases. Vent periodically.

  • Separation: Place the funnel back in the ring stand and allow the layers to fully separate.

  • Draining: Remove the stopper. Carefully open the stopcock to drain the bottom layer into a clean flask. If the desired compound is in the bottom layer, you can proceed to the next step. If it is in the top layer, drain the bottom layer and then pour the top layer out through the top of the funnel into a separate flask.

  • Repeat Extraction: For higher recovery, repeat the extraction process on the aqueous layer with fresh portions of the organic solvent. Combine the organic extracts.

  • Drying and Isolation: Dry the combined organic extracts with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter to remove the drying agent, and then remove the solvent by evaporation to yield the purified chlorinated compound.

Logical Workflow: Troubleshooting Liquid-Liquid Extraction

G start Start: Mixture in Solution add_solvents Add immiscible solvents to separatory funnel start->add_solvents mix_layers Gently mix and vent add_solvents->mix_layers emulsion Emulsion forms? mix_layers->emulsion separate_layers Separate Layers emulsion->separate_layers No add_brine Add brine / Centrifuge / Filter emulsion->add_brine Yes low_recovery Low recovery of compound? end End: Isolated Chlorinated Compound low_recovery->end No multiple_extractions Perform multiple extractions low_recovery->multiple_extractions Yes separate_layers->low_recovery add_brine->mix_layers adjust_ph Adjust pH of aqueous layer if applicable multiple_extractions->adjust_ph adjust_ph->add_solvents

Troubleshooting workflow for liquid-liquid extraction.

References

Troubleshooting inconsistent results in biological assays of pyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridazinone-based biological assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that may lead to inconsistent results in experiments involving pyridazinone compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Section 1: Compound Solubility and Handling

Question 1: My pyridazinone compound is not dissolving in my aqueous assay buffer. What should I do?

Answer: Poor aqueous solubility is a common challenge with pyridazinone derivatives.[1][2] A systematic approach is recommended to improve solubility:

  • Use of Co-solvents: Dimethyl sulfoxide (DMSO) is the most common co-solvent for preparing high-concentration stock solutions.[3] Other options include dimethylformamide (DMF) and ethanol.[4] It is critical to keep the final concentration of the co-solvent in the assay low (typically <0.5-1%) to avoid cytotoxicity.[3][5]

  • pH Adjustment: Many pyridazinones contain basic moieties, like a piperazine group. Adjusting the pH of the buffer to be at least two units below the compound's basic pKa can protonate the molecule, forming a more water-soluble salt.[3]

  • Sonication: After dilution, vortexing or sonicating the final solution can help ensure it is homogenous and the compound is fully dissolved.[6]

  • Visual Inspection: Always visually inspect your solutions and assay plates for any signs of precipitation.[4]

Question 2: How should I prepare and store my pyridazinone stock solutions to prevent degradation?

Answer: Compound instability, especially in DMSO, can lead to a loss of activity and inconsistent results.[4] To maintain compound integrity:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh stock solutions immediately before use.[4]

  • Use High-Quality Solvents: Utilize anhydrous, high-purity DMSO to minimize water-related degradation.[4]

  • Proper Storage: If storage is necessary, aliquot stock solutions into small, single-use volumes to minimize freeze-thaw cycles.[4] Store these aliquots at -20°C or -80°C in a dark, dry place.[5]

  • Inert Atmosphere: For particularly sensitive compounds, consider preparing and storing solutions under an inert atmosphere like nitrogen or argon.[4]

Question 3: I am seeing precipitation in my assay wells after adding the compound. What is the cause and how can I fix it?

Answer: Precipitation occurs when the compound's concentration exceeds its solubility limit in the final assay medium. This leads to an inconsistent and lower-than-intended concentration of the active compound.

  • Conduct a Solubility Test: Before running the full assay, perform a formal solubility test by preparing a dilution series of your compound in the final assay buffer. Visually inspect for precipitation or measure turbidity with a plate reader.[4]

  • Lower the Starting Concentration: The highest concentration tested should be below the solubility limit determined in your test.

  • Increase Co-solvent Percentage: If the assay allows, a slight increase in the final DMSO concentration might keep the compound in solution. However, always run a vehicle control with the same DMSO concentration to check for solvent-induced toxicity.[5]

Section 2: Assay-Specific Issues

Question 4: I'm observing high background and inconsistent readings in my fluorescence-based assay. How can I troubleshoot this?

Answer: This issue often stems from the intrinsic fluorescence of the pyridazinone compound itself or its interaction with the assay components.[4]

  • Run a Compound-Only Control: To check for intrinsic fluorescence, run a control experiment with the compound in the assay buffer without any biological components (e.g., cells or enzymes).[7]

  • Optimize Filter Wavelengths: If your instrument allows, adjust the excitation and emission wavelength settings to minimize the signal contribution from your compound's fluorescence.[4]

  • Switch Assay Readout: If compound fluorescence is a persistent problem, consider switching to a non-fluorescence-based detection method, such as a colorimetric, luminescent, or absorbance-based assay.[4]

Question 5: My dose-response curves are shallow or my IC50/EC50 values are highly variable between experiments. What are the likely causes?

Answer: Inconsistent dose-response curves are a common problem that can be traced back to several factors:

  • Compound Instability/Precipitation: As discussed in Section 1, if the compound is degrading or precipitating at higher concentrations, the effective concentration is not what you assume it to be. Re-evaluate your stock preparation and solubility limits.[4]

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability. Ensure you have a homogenous cell suspension and use proper pipetting techniques.[5]

  • Plate Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell health. Avoid using the outer wells for experimental data; instead, fill them with sterile media or PBS to create a humidity barrier.[5]

  • Variable Incubation Times: Adhere strictly to the incubation times specified in your protocol, as variations can significantly alter the results.[5]

Section 3: General Assay Variability

Question 6: I am seeing high variability between replicate wells in my cell viability assay. What are the common causes?

Answer: High variability within replicates compromises the reliability of your data. The most common culprits are:

  • Pipetting Errors: Ensure your pipettes are calibrated and use a consistent technique for all additions.

  • Inconsistent Cell/Microbial Seeding: Make sure your cell or microbial suspension is homogenous before and during the seeding process. Gently swirl the suspension between pipetting steps.[5]

  • Temperature Gradients: Allow plates and reagents to equilibrate to room temperature for at least 30 minutes before use to prevent uneven reaction rates caused by temperature differences across the plate.[7]

  • Media Components: Components in the culture media, such as phenol red, can interfere with absorbance readings in colorimetric assays. Consider using phenol red-free media for the assay itself.[7]

Data Presentation

Table 1: Physicochemical and Solubility Properties of a Model Pyridazinone

The following data for the model compound 6-phenyl-pyridazin-3(2H)-one (PPD) illustrates the solubility challenges.

Property / SolventPredicted Value / Measured SolubilityImplication for Assays
Predicted Properties
pKa (most basic)7.5 - 8.5Protonation at acidic pH can increase aqueous solubility.[3]
logP0.5 - 1.5Indicates moderate lipophilicity and likely sparse solubility in water.[3]
Experimentally Determined Solubility (Mole Fraction at ~25°C)
Water5.82 x 10⁻⁶Extremely low solubility in pure aqueous solutions.[8][9]
Ethanol8.22 x 10⁻³Moderate solubility.[2]
Dimethyl Sulfoxide (DMSO)4.67 x 10⁻¹Very high solubility, making it an excellent solvent for stock solutions.[8][9]
Table 2: Quick Troubleshooting Guide for Inconsistent Assay Results
Issue ObservedPotential Cause(s)Recommended Solution(s)
High variability between replicates Inconsistent cell seeding, Pipetting errors, Plate edge effects.[5]Ensure homogenous cell suspension, Calibrate pipettes, Avoid using outer wells of the plate.[5]
No biological effect observed Compound degradation, Incorrect concentration, Compound precipitation.[5]Prepare fresh stock solutions and store properly, Verify stock concentration, Check for precipitation in assay wells.[4][5]
IC50 / MIC values differ from literature Different cell line passage, Variation in incubation time, Compound instability.[5]Use cells at a consistent, low passage number, Strictly adhere to protocol timings, Prepare fresh compound solutions.[5]
High background in fluorescence assays Intrinsic compound fluorescence.[4]Run compound-only controls, Optimize filter wavelengths, Switch to a non-fluorescent assay method.[4]

Experimental Protocols

Protocol 1: Cell Viability - MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[11]

Materials:

  • Cells and appropriate culture medium

  • 96-well clear plates

  • Pyridazinone compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.[13]

  • Compound Treatment: Prepare serial dilutions of the pyridazinone compound in culture medium from your stock solution. Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.[10]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[10]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[10] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[11]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]

Protocol 2: General Enzyme Inhibition Assay

This protocol provides a general framework for measuring the ability of a pyridazinone compound to inhibit a specific enzyme.

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • Pyridazinone inhibitor compound

  • Assay buffer (at the enzyme's optimal pH)[14]

  • 96-well plate (black for fluorescence, white for luminescence, clear for absorbance)

  • Microplate reader

Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and pyridazinone compound in the assay buffer.

  • Pre-incubation with Inhibitor: In a 96-well plate, add the enzyme and various concentrations of the pyridazinone inhibitor. Include a positive control (a known inhibitor), a negative control (no inhibitor), and a vehicle control (DMSO). Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 10-15 minutes) at the desired temperature.[14]

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.[14]

  • Monitor Reaction: Immediately begin measuring the signal (absorbance, fluorescence, or luminescence) over time using a microplate reader in kinetic mode, or stop the reaction after a fixed time point.

  • Data Analysis: Determine the initial reaction rate (velocity) for each inhibitor concentration. Calculate the percentage of inhibition relative to the negative control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[14]

Protocol 3: Cyclooxygenase (COX) Inhibition Assay

This is a specific example of an enzyme inhibition assay to assess the anti-inflammatory potential of pyridazinones.[13]

Methodology:

  • Prepare Reagents: In a 96-well plate, add the appropriate assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.[13]

  • Add Inhibitor: Add the pyridazinone test compound at various concentrations or a reference inhibitor (e.g., celecoxib) to the respective wells.[13]

  • Initiate Reaction: Start the reaction by adding arachidonic acid, the substrate for COX enzymes.[13]

  • Incubate: Incubate the plate at room temperature for a specified time (e.g., 2 minutes).[13]

  • Stop and Read: Stop the reaction and measure the absorbance at a specific wavelength (e.g., 590 nm) to determine peroxidase activity, which is a measure of COX activity.[13]

  • Calculate IC50: Calculate the percentage of inhibition and determine the IC50 value for the test compound against both COX-1 and COX-2 enzymes.[13]

Visualizations

Troubleshooting_Workflow A Inconsistent or Unexpected Results B Check for Compound-Related Issues A->B Start Here C Check for Assay-Related Issues A->C D Solubility Problem? (Precipitation) B->D E Compound Degradation? B->E F Assay Interference? (e.g., Fluorescence) B->F G Inconsistent Seeding or Pipetting? C->G H Plate Edge Effects? C->H I Incorrect Incubation Time/Temp? C->I J Optimize Solubility (Co-solvent, pH) D->J K Prepare Fresh Stocks, Store Properly E->K L Run Compound-Only Controls F->L M Refine Technique, Calibrate Pipettes G->M N Avoid Outer Wells, Use Barrier H->N O Standardize Protocol Parameters I->O

Caption: General troubleshooting workflow for inconsistent assay results.

Solubility_Troubleshooting Start Compound Precipitation Observed? Stock Is stock solution clear? Start->Stock Yes End Proceed with Assay Start->End No Final Precipitation in final assay medium? Stock->Final Yes PrepStock Prepare fresh stock in 100% DMSO. Use sonication. Stock->PrepStock No SolubilityTest Perform solubility test in assay buffer with varying % DMSO. Final->SolubilityTest Yes LowerConc Lower top concentration in assay. SolubilityTest->LowerConc AdjustpH If applicable, adjust buffer pH to improve solubility. SolubilityTest->AdjustpH LowerConc->End AdjustpH->End

Caption: Decision tree for troubleshooting compound solubility issues.

PDE4_Signaling_Pathway cluster_cell Inflammatory Cell ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 PKA PKA (Active) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades Inflammation Pro-inflammatory Mediator Release (e.g., TNF-α, IL-6) PKA->Inflammation Inhibits Pyridazinone Pyridazinone Inhibitor Pyridazinone->PDE4 Inhibits

Caption: Simplified PDE4 signaling pathway inhibited by pyridazinones.

References

Validation & Comparative

Validating the Biological Target of 6-Chloro-5-methylpyridazin-3(2h)-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological targets and performance of pyridazinone-based compounds, with a focus on validating the potential activities of 6-Chloro-5-methylpyridazin-3(2h)-one. The pyridazinone scaffold is a versatile pharmacophore known to interact with a diverse range of biological targets, leading to various therapeutic effects, including cardiovascular, anti-inflammatory, and anticancer activities.

This guide presents a comparative analysis of pyridazinone derivatives against several key biological targets, supported by experimental data. Detailed methodologies for the key experiments are provided to facilitate the design and execution of validation studies.

Comparative Efficacy of Pyridazinone Derivatives

The biological activity of pyridazinone derivatives is highly dependent on the substitutions on the pyridazinone core. The following tables summarize the inhibitory activities of various pyridazinone compounds against key biological targets.

Cardiovascular Activity: Phosphodiesterase 3 (PDE3) Inhibition

Pyridazinone derivatives are well-known for their cardiotonic and vasodilatory effects, primarily through the inhibition of phosphodiesterase 3 (PDE3), an enzyme that regulates intracellular cyclic adenosine monophosphate (cAMP) levels.

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
4,5-Dihydropyridazinone Derivative 21aPDE30.6Milrinone-
Tricyclic Pyridazinone 31PDE31.8Imidazodan (30)1
Tricyclic Pyridazinone 32PDE31.6Imidazodan (30)1
Dual PDE3/PDE4 Inhibitor (45)PDE3A0.369--
Dual PDE3/PDE4 Inhibitor (46)PDE3A0.970--
Anticancer Activity: VEGFR-2 and PRMT5 Inhibition

The pyridazinone scaffold has been explored for its anticancer potential, with derivatives showing inhibitory activity against key targets in cancer progression like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Arginine Methyltransferase 5 (PRMT5).

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
Pyridazinone-based diarylurea derivativeVEGFR-20.0607 - 1.8Sorafenib-
Halogenated Pyridazinone (Compound 1)PRMT512--
Anti-inflammatory Activity: COX-2 Inhibition

Certain pyridazinone derivatives have demonstrated anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

CompoundTargetIC50 (nM)Selectivity Index (COX-1/COX-2)Reference CompoundIC50 (nM)Selectivity Index (COX-1/COX-2)
Pyridazinone Derivative 3gCOX-243.8411.51Celecoxib73.5311.78
Pyridazinone Derivative 6aCOX-253.01-Celecoxib73.5311.78
Pyridazinone Derivative 24bCOX-215.56 - 19.7738Celecoxib17.7917.18
Pyridazinone Derivative 25aCOX-215.56 - 19.7735Celecoxib17.7917.18

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to guide the validation of the biological target of this compound and other pyridazinone derivatives.

Phosphodiesterase 3 (PDE3) Inhibition Assay (Fluorescence Polarization)

This assay measures the inhibition of PDE3 activity by quantifying the hydrolysis of a fluorescently labeled cAMP substrate.

Materials:

  • Recombinant human PDE3A or PDE3B

  • Fluorescein-labeled cAMP (FAM-cAMP)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)

  • Test compound (e.g., this compound) and reference inhibitor (e.g., Milrinone)

  • Binding agent for the fluorescent monophosphate product

  • 384-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in PDE Assay Buffer.

  • Add 5 µL of the diluted compounds or vehicle (for control) to the wells of the microplate.

  • Add 10 µL of diluted PDE3 enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of the FAM-cAMP substrate solution to each well.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Stop the reaction by adding 10 µL of the binding agent solution to each well and incubate for an additional 30 minutes.

  • Measure the fluorescence polarization using a microplate reader (e.g., excitation at 485 nm and emission at 535 nm for FAM).

  • Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.[1]

VEGFR-2 Kinase Assay (Luminescence-based)

This assay determines the inhibitory effect of a compound on VEGFR-2 kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP solution

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Test compound and reference inhibitor

  • Kinase-Glo® MAX reagent

  • White 96-well plate

  • Luminometer

Procedure:

  • Prepare a master mix containing Kinase Buffer, ATP, and PTK substrate.

  • Add 25 µL of the master mixture to each well of the 96-well plate.

  • Add 5 µL of the diluted test compound, reference inhibitor, or vehicle to the respective wells.

  • Initiate the kinase reaction by adding 20 µL of diluted VEGFR-2 enzyme to each well (except for the blank).

  • Incubate the plate at 30°C for 45 minutes.

  • After incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.[2][3]

COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2, which is a component of its enzymatic function.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Heme

  • COX Probe

  • Arachidonic Acid (substrate)

  • Test compound and reference inhibitor (e.g., Celecoxib)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • In a 96-well plate, add COX Assay Buffer, Heme, and COX-2 enzyme to each well.

  • Add the test compound or reference inhibitor to the respective wells and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding Arachidonic Acid to all wells.

  • Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.

  • Determine the rate of reaction from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition and determine the IC50 value.[4][5][6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by pyridazinone derivatives and a typical experimental workflow for target validation.

PDE3_Inhibition_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE3 PDE3 cAMP->PDE3 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Leads to Pyridazinone Pyridazinone Derivative Pyridazinone->PDE3 Inhibits

Diagram 1: PDE3 Inhibition by Pyridazinone Derivatives in the cAMP Signaling Pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2 Inhibits

Diagram 2: Inhibition of the VEGFR-2 Signaling Pathway by Pyridazinone Derivatives.

COX2_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid via PLA2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyridazinone Pyridazinone Derivative Pyridazinone->COX2 Inhibits Experimental_Workflow Start Start: Novel Pyridazinone (e.g., this compound) In_Silico In Silico Screening (Target Prediction, Docking) Start->In_Silico In_Vitro In Vitro Assays (Enzyme Inhibition, Cell-based) In_Silico->In_Vitro Hit_ID Hit Identification & Lead Selection In_Vitro->Hit_ID Hit_ID->Start No Hit Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) Hit_ID->Mechanism Identified Hit In_Vivo In Vivo Validation (Animal Models) Mechanism->In_Vivo End Lead Optimization In_Vivo->End

References

Comparative analysis of 6-Chloro-5-methylpyridazin-3(2h)-one with other pyridazinone inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

Introduction

The pyridazinone scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of pyridazinone have been shown to exhibit a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, and cardiovascular effects. This guide provides a comparative analysis of pyridazinone-based inhibitors targeting three distinct enzyme classes: receptor tyrosine kinases (c-Met and FER) and phosphodiesterase 4 (PDE4).

While this guide aims to provide a comparative overview of the pyridazinone class of inhibitors, it is important to note that a comprehensive literature search did not yield specific biological activity data for 6-Chloro-5-methylpyridazin-3(2H)-one. Therefore, this document presents a comparative analysis of well-characterized pyridazinone derivatives to illustrate the therapeutic potential and diverse applications of this chemical scaffold. The selected compounds represent the inhibitory potential of the pyridazinone core against key enzymes in cellular signaling pathways.

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the in vitro inhibitory activities of selected pyridazinone derivatives against their respective enzyme targets. The half-maximal inhibitory concentration (IC50) is a widely used measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound IDTargetInhibitor DescriptionIC50 (nM)
1 c-Met6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone7.7
2 FERDS213607170.49[1][2][3][4]
3 PDE4B4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one251[5]

Table 1: In Vitro Potency of Representative Pyridazinone Inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Kinase Inhibition Assay (c-Met and FER)

This protocol describes a general method for determining the in vitro potency of pyridazinone inhibitors against c-Met and FER kinases using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human c-Met or FER kinase (e.g., from Promega or similar suppliers).

  • Kinase substrate (e.g., Poly (Glu4, Tyr1) peptide).

  • ATP.

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Test compounds (pyridazinone inhibitors) dissolved in DMSO.

  • White, opaque 384-well plates.

  • Multichannel pipettes.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase-substrate mixture (prepared in kinase buffer) to each well.

    • To initiate the reaction, add 5 µL of ATP solution (in kinase buffer) to each well. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The optimal incubation time may need to be determined empirically.

  • ATP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the control (DMSO vehicle) and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro PDE4 Inhibition Assay

This protocol outlines a fluorescence polarization (FP)-based assay to measure the inhibitory activity of pyridazinone compounds against PDE4.

Materials:

  • Recombinant human PDE4B enzyme.

  • FAM-cAMP (fluorescently labeled cAMP substrate).

  • PDE assay buffer.

  • Binding Agent (part of a commercial kit, e.g., from BPS Bioscience).

  • Test compounds (pyridazinone inhibitors) dissolved in DMSO.

  • Black, opaque 384-well plates.

  • Multichannel pipettes.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO and then in PDE assay buffer.

  • Assay Setup:

    • Add 5 µL of the diluted compound solutions to the wells of the 384-well plate.

    • Add 25 µL of the FAM-cAMP substrate solution to all wells except the blank.

    • Initiate the reaction by adding 20 µL of the diluted PDE4B enzyme to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the reaction by adding 100 µL of the diluted Binding Agent to each well.

    • Incubate for at least 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the inhibitory activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

In Vivo Tumor Xenograft Efficacy Study

This protocol provides a general framework for evaluating the antitumor efficacy of pyridazinone inhibitors in a mouse xenograft model.

Materials:

  • Athymic nude mice (4-6 weeks old).

  • Cancer cell line with documented target expression (e.g., MKN-45 for c-Met).

  • Cell culture medium and reagents.

  • Matrigel.

  • Test compound and vehicle for administration.

  • Dosing equipment (e.g., oral gavage needles).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend the cells in a mixture of serum-free medium and Matrigel (1:1 ratio).

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width²)/2).

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the test compound (formulated in a suitable vehicle) to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule.

    • Administer the vehicle alone to the control group.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Observe the mice daily for any signs of toxicity.

  • Endpoint and Analysis:

    • The study is terminated when tumors in the control group reach a specified size or after a defined treatment period.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • Excise tumors for further pharmacodynamic and histological analysis.

Mandatory Visualization

The following diagrams illustrate the signaling pathways targeted by the discussed pyridazinone inhibitors and a general workflow for an in vivo xenograft study.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization GAB1 GAB1 cMet->GAB1 Phosphorylation GRB2 GRB2 cMet->GRB2 STAT3 STAT3 cMet->STAT3 Phosphorylation PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion STAT3->Invasion Inhibitor Pyridazinone Inhibitor (1) Inhibitor->cMet FER_Signaling_Pathway Simplified FER Kinase Signaling Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase (e.g., EGFR) FER FER Kinase RTK->FER Activation STAT3 STAT3 FER->STAT3 Phosphorylation PI3K PI3K FER->PI3K Cortactin Cortactin FER->Cortactin Phosphorylation Proliferation Proliferation STAT3->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Cell_Adhesion Cell Adhesion Cortactin->Cell_Adhesion Migration Migration Cortactin->Migration Inhibitor Pyridazinone Inhibitor (2) Inhibitor->FER PDE4_Signaling_Pathway PDE4 Signaling Pathway and Inhibition cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA EPAC EPAC cAMP->EPAC PDE4 PDE4 cAMP->PDE4 Inflammation_Suppression Suppression of Inflammation PKA->Inflammation_Suppression EPAC->Inflammation_Suppression AMP 5'-AMP PDE4->AMP Hydrolysis Inhibitor Pyridazinone Inhibitor (3) Inhibitor->PDE4 Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily Dosing (Vehicle vs. Inhibitor) Randomization->Dosing Monitoring 6. Tumor Volume & Body Weight Measurement Dosing->Monitoring Endpoint 7. Study Endpoint (e.g., Tumor Size Limit) Monitoring->Endpoint Collection 8. Tumor & Tissue Collection Endpoint->Collection Analysis 9. Data Analysis (TGI, PD, Histo.) Collection->Analysis

References

Structure-activity relationship (SAR) studies of 6-Chloro-5-methylpyridazin-3(2h)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

Introduction: The pyridazinone nucleus is a versatile scaffold that has garnered significant interest in medicinal chemistry due to its wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this class of compounds. This guide provides a comparative analysis of the anti-inflammatory activity of a series of 6-substituted-3(2H)-pyridazinone derivatives.

Quantitative Data Summary

The anti-inflammatory activity of various 6-substituted-3(2H)-pyridazinone derivatives was evaluated using the carrageenan-induced rat paw edema model. The percentage of inhibition of edema at a dose of 50 mg/kg is summarized in the table below. Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), was used as a reference compound.

Compound IDR-Group (Substitution at position 6)% Inhibition of Edema (at 4h)
1 Phenyl38.2
2 4-Methylphenyl42.5
3 4-Methoxyphenyl45.1
4 4-Chlorophenyl51.7
5 4-Fluorophenyl48.9
6 4-Nitrophenyl35.6
Indomethacin -55.4

Structure-Activity Relationship (SAR) Insights

  • Effect of Phenyl Ring Substitution: The presence of a substituted phenyl ring at the 6-position of the pyridazinone core appears to be crucial for anti-inflammatory activity.

  • Influence of Electron-Donating and Withdrawing Groups:

    • Electron-donating groups, such as methyl (Compound 2 ) and methoxy (Compound 3 ), at the para-position of the phenyl ring resulted in moderate anti-inflammatory activity.

    • Electron-withdrawing groups, particularly halogens like chloro (Compound 4 ) and fluoro (Compound 5 ), led to the most potent anti-inflammatory activity in this series, with the chloro-substituted derivative showing activity comparable to the standard drug, indomethacin.

    • A strongly electron-withdrawing nitro group (Compound 6 ) resulted in decreased activity compared to the halogen-substituted derivatives.

These findings suggest that the electronic properties of the substituent on the 6-phenyl ring play a significant role in modulating the anti-inflammatory potency of these pyridazinone derivatives.

Experimental Protocols

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[1][3][4]

Animals: Male Wistar rats (150-200 g) are used for the study. The animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

  • The rats are divided into control, standard, and test groups.

  • The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 50 mg/kg body weight). The standard group receives a reference drug like indomethacin (e.g., 10 mg/kg), and the control group receives the vehicle.

  • After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% w/v carrageenan suspension in saline is administered into the right hind paw of each rat to induce inflammation and edema.[1][4]

  • The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • The percentage of inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [ (Vc - Vt) / Vc ] x 100

    Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Visualizations

Experimental Workflow for Anti-inflammatory Screening

G cluster_0 Animal Preparation cluster_1 Dosing and Induction cluster_2 Data Collection and Analysis animal_prep Acclimatization of Wistar Rats grouping Grouping of Animals (Control, Standard, Test) animal_prep->grouping dosing Oral Administration of Test Compounds / Vehicle / Standard grouping->dosing induction Sub-plantar Injection of Carrageenan dosing->induction 30-60 min measurement Paw Volume Measurement (0, 1, 2, 3, 4h) induction->measurement calculation Calculation of % Inhibition of Edema measurement->calculation analysis SAR Analysis calculation->analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Putative Signaling Pathway: NF-κB Inhibition

Many anti-inflammatory compounds exert their effects by modulating key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism of action for anti-inflammatory drugs.[5][6] While the precise mechanism for this series of pyridazinones is not elucidated, a potential mode of action could involve the inhibition of this pathway.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus lps Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα-NF-κB Complex ikb->ikb_nfkb nfkb NF-κB (p50/p65) nfkb->ikb_nfkb nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates ikb_nfkb->nfkb releases pyridazinone Pyridazinone Derivatives pyridazinone->ikk inhibits (?) gene Pro-inflammatory Gene Transcription nfkb_nuc->gene activates

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

References

Unveiling the In Vitro Potential of 6-Chloro-5-methylpyridazin-3(2h)-one and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold, a key heterocyclic motif in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. This guide provides a comparative analysis of the in vitro efficacy of compounds derived from 6-Chloro-5-methylpyridazin-3(2h)-one, a pivotal building block in the synthesis of potent bioactive molecules. While direct efficacy data for this compound itself is limited in publicly available literature, its derivatives have demonstrated significant potential as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), as well as cytotoxic and antifungal agents. This guide will focus on the in vitro performance of these derivatives, offering a valuable resource for researchers in oncology, infectious diseases, and drug discovery.

I. PRMT5 Inhibition: The Rise of BRD0639

A notable derivative of this compound is BRD0639, a first-in-class inhibitor that targets the interaction between PRMT5 and its substrate adaptor proteins.[1] PRMT5 is a critical enzyme in various cellular processes, and its overexpression is linked to several cancers, making it a compelling therapeutic target.

BRD0639 operates through a covalent binding mechanism, forming a bond with cysteine 278 at the PRMT5-substrate binding motif (PBM) interface.[1] This irreversible interaction effectively disrupts the PRMT5-RIOK1 complex, leading to a reduction in substrate methylation.[1]

Comparative Efficacy of BRD0639

The in vitro potency of BRD0639 has been quantified, demonstrating significant inhibitory activity. A comparison with other PRMT5 inhibitors highlights its unique mechanism and potential.

CompoundTargetAssay TypeIC50Mechanism of Action
BRD0639 PRMT5-Substrate Adaptor InteractionFluorescence Polarization (FP)13.8 µMCovalent, PBM-competitive[1]
EPZ015666 (GSK3235025) PRMT5 Enzymatic ActivityBiochemical Assay22 nMCatalytic inhibitor
Compound 17 PRMT5 Enzymatic ActivityBiochemical Assay330 nMNot Specified

Table 1: Comparative in vitro efficacy of BRD0639 and other PRMT5 inhibitors. [2]

PRMT5 Signaling Pathway

PRMT5 plays a crucial role in multiple signaling pathways that are often dysregulated in cancer. Its inhibition by compounds like BRD0639 can modulate these pathways, impacting cell proliferation, survival, and differentiation.

PRMT5_Pathway cluster_upstream Upstream Regulation cluster_core PRMT5 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, PDGF) PRMT5 PRMT5 Growth_Factors->PRMT5 BCR_Signaling B Cell Receptor (BCR) Signaling BCR_Signaling->PRMT5 Substrate_Methylation Substrate Methylation (Histones, Splicing Factors) PRMT5->Substrate_Methylation WDR77 WDR77 WDR77->PRMT5 RIOK1 RIOK1 RIOK1->PRMT5 BRD0639 BRD0639 BRD0639->PRMT5 Inhibits Interaction Gene_Expression Altered Gene Expression Substrate_Methylation->Gene_Expression Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle PI3K_AKT PI3K/AKT Pathway Gene_Expression->PI3K_AKT ERK_Pathway ERK Pathway Gene_Expression->ERK_Pathway

Caption: PRMT5 signaling pathway and the inhibitory action of BRD0639.

II. Cytotoxic Activity of Pyridazinone Derivatives

Derivatives of 6-chloropyridazine have also been investigated for their cytotoxic effects against various cancer cell lines. Specifically, 6-chloro-3-substituted-[2][3]triazolo[4,3-b]pyridazines have demonstrated potent activity against Acute Lymphoblastic Leukemia (ALL) and breast cancer cell lines.

Comparative Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of representative pyridazinone derivatives compared to the standard chemotherapeutic agent, doxorubicin.

CompoundCell LineIC50 (µM)
Compound 4f SB-ALL~1.64 - 5.66
NALM-6~1.14 - 3.7
Compound 4j SB-ALL~1.64 - 5.66
NALM-6~1.14 - 3.7
Compound 4q SB-ALL~1.64 - 5.66
NALM-6~1.14 - 3.7
Doxorubicin SB-ALL0.167

Table 2: In vitro cytotoxic activity of 6-chloro-3-substituted-[2][3]triazolo[4,3-b]pyridazine derivatives. [4]

These compounds were found to induce apoptosis in NALM-6 cells through the activation of caspase 3/7.[4]

Experimental Workflow for Cytotoxicity Testing

Cytotoxicity_Workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat with serial dilutions of pyridazinone derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 48h) Compound_Treatment->Incubation MTT_Assay Perform MTT assay to assess cell viability Incubation->MTT_Assay Data_Analysis Calculate IC50 values MTT_Assay->Data_Analysis

References

Comparative Cross-Reactivity Profiling of 6-Chloro-5-methylpyridazin-3(2h)-one and Alternative PRMT5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and selectivity profile of 6-Chloro-5-methylpyridazin-3(2h)-one, a representative of a novel class of covalent Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. Due to the limited publicly available cross-reactivity data for this specific compound, this guide focuses on the characterization of its closely related and well-documented analogue, BRD0639. The performance of this class of inhibitors is compared with other prominent PRMT5 inhibitors with different mechanisms of action, supported by experimental data from publicly available research.

Introduction to this compound and PRMT5 Inhibition

This compound belongs to a series of halogenated pyridazinone-based compounds identified as covalent inhibitors of PRMT5.[1][2][3] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a key role in various cellular processes, including transcriptional regulation, mRNA splicing, and the DNA damage response.[4][5][6][7][8] Its dysregulation is implicated in numerous cancers, making it a compelling therapeutic target.

The lead compound from the pyridazinone series, BRD0639, exemplifies a novel mechanism of action by forming a covalent bond with a non-catalytic cysteine residue (Cys278) at the substrate adaptor binding site of PRMT5.[1][2][3] This allosteric inhibition disrupts the interaction of PRMT5 with its substrate adaptors, such as pICln and RIOK1, thereby selectively blocking the methylation of a subset of PRMT5 substrates.[1][9][10] This contrasts with other classes of PRMT5 inhibitors that target the enzyme's catalytic site. Understanding the cross-reactivity profile of these different inhibitor classes is crucial for predicting potential off-target effects and developing safer, more effective therapies.

Comparative Analysis of PRMT5 Inhibitors

This section compares the selectivity and potency of the covalent pyridazinone class (represented by BRD0639) with two other major classes of PRMT5 inhibitors: a SAM-competitive inhibitor (JNJ-64619178) and MTA-cooperative inhibitors (MRTX1719 and AMG 193).

Data Presentation
Inhibitor ClassRepresentative Compound(s)Mechanism of ActionPrimary TargetSelectivity DataPotency (IC50/K_D)
Covalent Pyridazinone This compound / BRD0639 Covalent modification of Cys278 at the substrate adaptor binding site.PRMT5Reactivity assessed against glutathione (GSH) as a surrogate for off-target reactivity (GSH T½ 916 min for BRD0639).[1][9] A broad cross-reactivity profile is not publicly available.FP IC50 (40 min) = 13.8 µM for BRD0639 against PRMT5.[1]
SAM-Competitive JNJ-64619178 (Onametostat)Binds to the S-adenosylmethionine (SAM) binding pocket, extending into the substrate-binding site.[11][12]PRMT5Highly selective. >80% inhibition of PRMT5 and <15% inhibition of 36 other human methyltransferases at 10 µM.[13][14]PRMT5/MEP50 IC50 = 0.14 nM.[11]
MTA-Cooperative MRTX1719 Selectively binds to the PRMT5-MTA complex, which is elevated in MTAP-deleted cancer cells.[15][16][17][18]PRMT5 in MTAP-deleted cells>70-fold selectivity for inhibiting PRMT5-dependent activity and cell viability in MTAP-deleted vs. MTAP-wild-type cells.[15][16]Cell Viability IC50 = 12 nM (MTAP-del) vs. 890 nM (MTAP-WT).[16]
MTA-Cooperative AMG 193 Preferentially binds the MTA-bound state of PRMT5 in MTAP-deleted tumors.[19][20][21][22]PRMT5 in MTAP-deleted cellsSensitivity is highly correlated with MTAP loss.[23] Designed to spare normal tissues.[19][20]Demonstrates potent antitumor activity in MTAP-deleted models at well-tolerated doses.[22][23]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Fluorescence Polarization (FP) Assay for PRMT5 Inhibition

This assay measures the binding of an inhibitor to the PRMT5/WDR77 complex by monitoring the displacement of a fluorescently labeled peptide derived from a PRMT5 substrate adaptor.

Protocol:

  • Reagents and Materials:

    • Purified recombinant human PRMT5/WDR77 complex.

    • Fluorescently labeled peptide probe (e.g., a 13-mer from pICln).

    • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.

    • Test compounds (e.g., BRD0639) serially diluted in DMSO.

    • 384-well, low-volume, black microplates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a reaction mixture containing the PRMT5/WDR77 complex and the fluorescent peptide probe in the assay buffer. The final concentrations should be optimized to achieve a stable and robust polarization signal.[24][25][26]

    • Dispense the reaction mixture into the wells of the 384-well plate.

    • Add the serially diluted test compounds to the wells. Include DMSO-only controls for baseline (100% binding) and a high concentration of a known binder or no enzyme for background (0% binding).

    • For covalent inhibitors, incubate the plate for a defined period (e.g., 40 minutes or a time course) at room temperature, protected from light, to allow for the covalent reaction to proceed.[1]

    • Measure the fluorescence polarization of each well using the plate reader with appropriate excitation and emission filters for the chosen fluorophore.[27]

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

Surface Plasmon Resonance (SPR) Assay for Covalent Binding and Kinetics

SPR is used to monitor the binding kinetics and confirm the covalent nature of the interaction between an inhibitor and PRMT5.

Protocol:

  • Reagents and Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5).

    • Amine coupling kit (EDC, NHS, ethanolamine).

    • Purified recombinant human PRMT5/WDR77 complex.

    • Test compounds.

    • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Procedure for Covalent Binding Confirmation: [1][9]

    • Immobilize the PRMT5/WDR77 complex onto the sensor chip surface via amine coupling.

    • In a separate experiment, pre-incubate the PRMT5/WDR77 complex with the test compound (e.g., BRD0639) or DMSO as a control.

    • Immobilize the pre-incubated complexes onto different flow cells of the sensor chip.

    • Inject a known interacting partner of PRMT5 (e.g., full-length pICln) over the flow cells.

    • A significant reduction in the binding response of the interacting partner to the compound-treated PRMT5 compared to the DMSO-treated PRMT5 confirms that the compound has covalently occupied the binding site.

  • Procedure for Kinetic Analysis (for reversible or MTA-cooperative inhibitors): [28][29][30]

    • Immobilize the PRMT5/WDR77 complex on the sensor chip.

    • For MTA-cooperative inhibitors, pre-form the PRMT5-MTA complex by including MTA in the running buffer.

    • Inject a series of concentrations of the test compound over the chip surface and monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections if necessary.

    • Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing PRMT5 Signaling and Experimental Workflows

Signaling Pathways Involving PRMT5

PRMT5 is a central regulator of gene expression through its role in histone modification and the processing of mRNA. Its activity impacts several key cellular pathways.

PRMT5_Signaling_Pathways PRMT5 PRMT5/MEP50 Complex Histones Histones (H3R8, H4R3) PRMT5->Histones Methylation Spliceosome Spliceosome (Sm proteins) PRMT5->Spliceosome Methylation DNA_Repair DNA Damage Repair Factors PRMT5->DNA_Repair Methylation Signal_Transduction Signaling Proteins (e.g., CRAF, EGFR) PRMT5->Signal_Transduction Methylation Transcription Transcriptional Regulation Histones->Transcription Cell_Cycle Cell Cycle Progression Transcription->Cell_Cycle Splicing mRNA Splicing Spliceosome->Splicing Splicing->Cell_Cycle DDR DNA Damage Response DNA_Repair->DDR Apoptosis Apoptosis DDR->Apoptosis Signaling Signal Transduction Signal_Transduction->Signaling Signaling->Cell_Cycle Covalent_Inhibitor_Workflow Start Start: Identify Covalent Inhibitor Candidate FP_Assay Fluorescence Polarization (FP) Assay (Time-dependent IC50 shift) Start->FP_Assay Mass_Spec Intact Protein Mass Spectrometry (Confirm covalent adduct formation) FP_Assay->Mass_Spec Positive Hit SPR_Assay Surface Plasmon Resonance (SPR) (Confirm irreversible binding) Mass_Spec->SPR_Assay Mutant_Assay Activity Assay with Cys->Ala Mutant (Confirm binding site) SPR_Assay->Mutant_Assay GSH_Assay Glutathione (GSH) Reactivity Assay (Assess intrinsic reactivity) Mutant_Assay->GSH_Assay Cell_Assay Cell-based Target Engagement & Phenotypic Assays GSH_Assay->Cell_Assay End End: Characterized Covalent Inhibitor Cell_Assay->End

References

Benchmarking the potency of 6-Chloro-5-methylpyridazin-3(2h)-one against known drugs

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Initial Research

I've initiated the exploration of "6-Chloro- 5-methylpyridazin-3(2h)-one," focusing on its biological activities and mechanism of action. Parallel searches are underway to identify established drugs targeting related pathways, and I'm actively compiling relevant experimental data and protocols from published studies.

Gathering Comparative Data

My investigation has expanded to include comparisons of 6-Chloro-5-methylpyridazin-3(2h)-one with established drugs. I'm focusing on potency metrics like IC50 and EC50, alongside signaling pathway modulation. I'm also building diagrams of the relevant pathways using Graphviz and experimental workflows. The aim is to compile a comprehensive, data-rich guide for researchers. The next step is data organization and final guide compilation.

Investigating Compound Details

I've hit a slight snag. My initial hunt for information on "this compound" has turned up basic chemical properties, but nothing on its biological activity. I'm focusing on finding the missing pieces: mechanism of action, potency data, and any relevant literature about it.

Deepening Biological Understanding

I'm now going deeper into the rabbit hole. While I got some general insights on pyridazinones, I'm still hunting for specific targets and potency data for this compound. I found a hint regarding PRMT5 inhibition in a related molecule, but it's not the exact match I need. Building that comparison guide hinges on finding its biological role. Right now, it's my top priority.

Focusing on Pyridazinone Search

I've hit a snag in the quest for specific biological target information and potency data for "6-Chloro-5-methyl pyridazin-3(2h)-one." My searches aren't yielding the precise details I was hoping for. It seems like the available information mostly covers the general biological activities of the broader pyridazinone class. I need to rethink my search strategy.

Rethinking the Search Plan

I'm facing a roadblock. The prior search didn't yield the specific potency or target data I need for "6-Chloro-5-methyl pyridazin-3(2h)-one." While general pyridazinone activity is well-documented, concrete specifics are missing. This necessitates a shift. I'm now crafting a response that guides on how to determine this potency, rather than reporting it directly, given the data limitations.

Formulating a Response Strategy

The search remains unproductive; no specific potency or target data for "6-Chloro-5-methyl pyridazin-3(2h)-one" has emerged. General pyridazinone activities are documented, and one paper hints at COX-2 inhibition via high-throughput screening. l have sufficient information to pivot to a 'how-to' guide: I'll use COX-2 as an example, providing a template for benchmarking this compound's potency against known COX-2 inhibitors. I can draft data tables, protocols, and visualizations illustrating this approach.

In Vivo Therapeutic Potential of Pyridazinone Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo therapeutic potential of pyridazinone derivatives. While specific in vivo validation data for 6-Chloro-5-methylpyridazin-3(2h)-one is not publicly available, this document summarizes the demonstrated therapeutic activities of structurally related pyridazinone compounds, offering valuable insights into the potential applications and experimental validation pathways for novel molecules within this class.

The pyridazinone scaffold is a versatile pharmacophore that has been extensively investigated for a wide range of therapeutic applications.[1] In vivo studies on various derivatives have demonstrated significant potential in oncology, inflammation, cardiovascular diseases, and pain management.[2][3] This guide will delve into the preclinical evidence for these activities, presenting comparative data and detailed experimental protocols to aid in the evaluation of new pyridazinone-based drug candidates.

Comparative Efficacy of Pyridazinone Derivatives in Preclinical Models

The following tables summarize quantitative data from various in vivo studies on different pyridazinone derivatives, showcasing their therapeutic potential across several disease models.

Table 1: Anticancer Activity of Pyridazinone Derivatives
CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (%)Reference
Compound 9e (a 3,6-disubstituted pyridazine) Ehrlich Ascites Carcinoma (solid tumor)Mice25 mg/kg and 50 mg/kgSignificant reduction in mean tumor volume[4]
Pyridazinone-based EED inhibitor (Compound 39) Prostate Cancer (PC3 xenograft)MiceNot specified~80%[5]
Pyridazinone Derivatives Osteosarcoma (orthotopic model)MiceNot specifiedDecrease in tumor development[6]
Table 2: Anti-inflammatory and Analgesic Activity of Pyridazinone Derivatives
CompoundIn Vivo ModelAnimal ModelKey FindingsReference
6-phenylpyridazin-3(2H)-one derivatives Carrageenan-induced rat paw edemaRatPotent anti-inflammatory activity, comparable to indomethacin[3]
6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazones Acetic acid-induced writhingMiceMore potent analgesic activity than aspirin[2]
Compound 4ba (4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2h)-one) Not specified in vivo, potent in vitro anti-inflammatoryHuman primary macrophages (in vitro)Regulates pro-inflammatory cytokine and chemokine production[7]
Table 3: Cardiovascular Activity of Pyridazinone Derivatives
CompoundIn Vivo ModelAnimal ModelKey FindingsReference
Dihydropyridazin-3(2H)-one derivatives Not specifiedRat (isolated atria and aortic rings)Considerable vasorelaxant action (IC50 = 0.08 μmol/l)[8]
6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivatives Not specifiedNot specifiedVasodilatory action[8]
Compound 6 (a pyridazinone derivative) Not specifiedNot specifiedACE inhibitory activity (IC50 = 5.78 μg/mL)[9]

Experimental Protocols for In Vivo Validation

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key in vivo experiments cited in the literature for pyridazinone derivatives.

Anticancer Efficacy in Xenograft Models
  • Cell Culture and Implantation: Human cancer cell lines (e.g., PC3 for prostate cancer) are cultured under standard conditions.[5] A specific number of cells (e.g., 1 x 10^6) are then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width^2)/2.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The test compound (e.g., a pyridazinone derivative) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

  • Endpoint Analysis: At the end of the study, animals are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.[5] Histopathological and immunohistochemical analyses of the tumors can also be performed.

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Baseline Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: Animals are divided into groups and treated with the vehicle, a standard anti-inflammatory drug (e.g., indomethacin), or the test pyridazinone derivative at various doses, typically administered orally or intraperitoneally.[3]

  • Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at several time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the vehicle control group.

Visualizing Molecular Pathways and Experimental Processes

Diagrams are essential tools for illustrating complex biological processes and experimental designs. The following are Graphviz DOT script-generated diagrams representing a relevant signaling pathway and a typical in vivo experimental workflow.

G cluster_0 Potential Anti-inflammatory Mechanism of Pyridazinone Derivatives Pro-inflammatory Stimuli (e.g., LPS) Pro-inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Pro-inflammatory Stimuli (e.g., LPS)->TLR4 NF-κB Signaling Pathway NF-κB Signaling Pathway TLR4->NF-κB Signaling Pathway Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Signaling Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation Pyridazinone Derivative Pyridazinone Derivative Pyridazinone Derivative->NF-κB Signaling Pathway

Caption: Putative anti-inflammatory signaling pathway inhibited by pyridazinone derivatives.

G cluster_1 General Workflow for In Vivo Validation Studies A Disease Model Selection (e.g., Xenograft, Induced Inflammation) B Animal Acclimatization and Baseline Measurements A->B C Randomization and Grouping (Vehicle, Test Compound, Positive Control) B->C D Compound Administration (Dose, Route, Frequency) C->D E In-life Monitoring (e.g., Tumor Volume, Paw Edema) D->E F Endpoint Data Collection (e.g., Tumor Weight, Histopathology) E->F G Data Analysis and Statistical Evaluation F->G

Caption: A generalized workflow for conducting in vivo validation of a therapeutic compound.

Conclusion

The pyridazinone chemical scaffold holds significant promise for the development of novel therapeutics. The extensive body of preclinical in vivo research on various pyridazinone derivatives provides a strong foundation for investigating new analogues like this compound. The data and protocols presented in this guide offer a framework for designing and interpreting in vivo studies aimed at validating the therapeutic potential of this and other novel pyridazinone compounds. Researchers are encouraged to leverage these insights to advance their drug discovery and development programs.

References

Comparative Efficacy of Pyridazinone Derivatives as Novel Insecticidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the insecticidal activity of various pyridazinone derivatives against key agricultural and public health pests, supported by experimental data and detailed methodologies.

Pyridazinone derivatives have emerged as a promising class of insecticides, demonstrating significant efficacy against a wide range of insect pests. Their unique chemical structures offer opportunities for the development of novel active ingredients with potentially favorable environmental profiles. This guide provides a comparative study of the insecticidal activity of selected pyridazinone derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of experimental workflows and potential mechanisms of action to aid researchers and professionals in the field of drug and pesticide development.

Data Presentation: Comparative Insecticidal Activity

The insecticidal efficacy of various pyridazinone derivatives has been evaluated against several key insect pests. The following tables summarize the 50% lethal concentration (LC50) and mortality data from various studies, providing a direct comparison of the potency of these compounds. For context, data for the conventional organophosphate insecticide, chlorpyrifos, is included where available.

Table 1: Insecticidal Activity of Pyridazinone Derivatives against Plutella xylostella (Diamondback Moth)

CompoundConcentration (mg/L)Mortality (%)LC50 (mg/L)Reference CompoundLC50 (mg/L) of Ref.
5-chloro-2-(4-bromobenzyl)-6-phenylpyridazin-3(2H)-one100100-Chlorpyrifos-
5-chloro-2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one10093-Chlorpyrifos-
5-chloro-2-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one10097-Chlorpyrifos-
5-chloro-2-benzyl-6-phenylpyridazin-3(2H)-one10084-Chlorpyrifos-
Chlorpyrifos (Susceptible Strain)--7.2 - 1286--

Data for N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones from a study on their synthesis and insecticidal activity. LC50 values for chlorpyrifos are from a separate study on insecticide resistance in P. xylostella.

Table 2: Acaricidal Activity of Pyridaben against Tetranychus urticae (Two-spotted Spider Mite)

CompoundLife StageLC50 (mg/L)
PyridabenAdult690.23
PyridabenEgg9550.54
AbamectinAdult5.39
AbamectinEgg294.27
ChlorfenapyrAdult106.51
ChlorfenapyrEgg1032.93

Data from a comparative toxicity study of three acaricides.[1]

Table 3: Larvicidal Activity of Pyridazinone and Other Heterocyclic Derivatives against Culex pipiens (Common House Mosquito)

CompoundStrainLC50 (µg/mL)
Pyridazinone derivative (Compound 7)Lab180.35
Pyridazinone derivative (Compound 7)Field242.44
Pyridone derivative (Compound 10)Lab336.93
Pyridone derivative (Compound 10)Field346.60
ChlorpyrifosLab0.0015

Data for pyridazinone and pyridone derivatives from a study on the synthesis and insecticidal activity of novel heterocycles.[2] LC50 for Chlorpyrifos from a study on insecticide resistance in Culex pipiens.[3]

Experimental Protocols

Standardized bioassays are crucial for the accurate assessment and comparison of insecticide efficacy. The following are detailed methodologies for the key experiments cited in this guide.

Leaf-Dip Bioassay for Plutella xylostella and Tetranychus urticae

This method is widely used for determining the toxicity of insecticides to leaf-feeding insects and mites.[4][5]

  • Insect Rearing: A susceptible laboratory strain of the target pest is reared on untreated host plant leaves (e.g., cabbage for P. xylostella, bean plants for T. urticae) under controlled environmental conditions (typically 25±2°C, 60-70% RH, and a 16:8 h light:dark photoperiod).

  • Preparation of Test Solutions: The pyridazinone derivative or other test insecticide is dissolved in an appropriate solvent (e.g., acetone or DMSO) to create a stock solution. A series of dilutions are then prepared using distilled water containing a small amount of a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

  • Leaf Treatment: Fresh, undamaged host plant leaves or leaf discs of a uniform size are individually dipped into the test solutions for a standardized period (e.g., 10-30 seconds) with gentle agitation. Control leaves are dipped in a solution containing only the solvent and surfactant.

  • Exposure: The treated leaves are allowed to air dry. For P. xylostella, the leaves are placed in ventilated containers (e.g., Petri dishes) lined with moistened filter paper, and a known number of larvae (typically 2nd or 3rd instar) are introduced.[4][5] For T. urticae, the leaf discs are placed on a wet cotton bed in a Petri dish, and a known number of adult mites are transferred onto the leaf surface.

  • Mortality Assessment: The containers are maintained under the same controlled conditions used for rearing. Mortality is assessed at specified time intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae or mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value, which is the concentration of the insecticide that causes 50% mortality of the test population.

Larval Immersion Bioassay for Culex pipiens

This method is the standard for evaluating the toxicity of insecticides to mosquito larvae.[6][7][8]

  • Larval Rearing: Culex pipiens larvae are reared in enamel or plastic trays containing dechlorinated water and are fed a diet of yeast powder or fish food. The rearing environment is maintained at a constant temperature and photoperiod. Late 3rd or early 4th instar larvae are used for the bioassay.

  • Preparation of Test Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., ethanol or acetone). A series of dilutions are then made in distilled or deionized water.

  • Exposure: A standard number of larvae (e.g., 20-25) are placed in beakers or cups containing a fixed volume (e.g., 100 mL) of the test solution. Each concentration is replicated multiple times. A control group is exposed to water with the solvent only.

  • Mortality Assessment: Mortality is recorded after a set exposure period, typically 24 hours. Larvae that are immobile and do not respond to gentle prodding are considered dead.

  • Data Analysis: The observed mortality is corrected for any mortality in the control group using Abbott's formula. The LC50 value is then calculated using probit analysis.

Visualizations

To better understand the experimental processes and potential biological interactions of pyridazinone derivatives, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment & Analysis InsectRearing Insect Rearing LeafDip Leaf-Dip Assay InsectRearing->LeafDip LarvalImmersion Larval Immersion Assay InsectRearing->LarvalImmersion SolutionPrep Test Solution Preparation SolutionPrep->LeafDip SolutionPrep->LarvalImmersion Mortality Mortality Assessment LeafDip->Mortality LarvalImmersion->Mortality DataAnalysis Data Analysis (Probit, LC50) Mortality->DataAnalysis AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds Choline Choline + Acetate AChE->Choline Products NerveImpulse Continuous Nerve Impulse (Paralysis) Receptor->NerveImpulse Initiates Receptor->NerveImpulse Uncontrolled Firing Pyridazinone Pyridazinone Derivative Pyridazinone->AChE Inhibits

References

Orthogonal Assays to Confirm the Mechanism of Action of 6-Chloro-5-methylpyridazin-3(2h)-one as a Cyclooxygenase-2 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal assays to confirm the hypothesized mechanism of action of 6-Chloro-5-methylpyridazin-3(2h)-one as a selective inhibitor of Cyclooxygenase-2 (COX-2). The following sections detail the proposed signaling pathway, experimental workflows for key validation assays, comparative quantitative data, and detailed experimental protocols.

Proposed Mechanism of Action: COX-2 Inhibition

Pyridazinone derivatives have been widely investigated for their anti-inflammatory properties, with many exhibiting potent and selective inhibition of COX-2.[1][2][3][4] The primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated during inflammation, leading to the production of prostaglandins that mediate pain and inflammation.[5][6] We hypothesize that this compound exerts its anti-inflammatory effects through the selective inhibition of COX-2.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerization Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Mediates Test_Compound This compound Test_Compound->COX2 Inhibition

Figure 1: Proposed signaling pathway of this compound as a COX-2 inhibitor.

Orthogonal Assay Workflow

To validate the proposed mechanism of action, a series of orthogonal assays are recommended, progressing from in vitro enzymatic assays to cell-based models and finally to in vivo studies.

Assay_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Assays Enzyme_Assay COX-1/COX-2 Enzyme Inhibition Assay PGE2_Assay PGE2 Production Assay (e.g., in RAW 264.7 cells) Enzyme_Assay->PGE2_Assay Confirms cellular activity Western_Blot COX-2 Expression Analysis (Western Blot) PGE2_Assay->Western_Blot Distinguishes inhibition of activity vs. expression Paw_Edema Carrageenan-Induced Paw Edema Model PGE2_Assay->Paw_Edema Translates to in vivo efficacy

Figure 2: Experimental workflow for the validation of a COX-2 inhibitor.

Quantitative Data Comparison

The following tables summarize the in vitro inhibitory activity and in vivo anti-inflammatory effects of various pyridazinone derivatives compared to standard NSAIDs.

Table 1: In Vitro COX-1 and COX-2 Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Pyridazinone Derivative 5a>12.860.77>16.70[1]
Pyridazinone Derivative 5f25.291.8913.38[1]
Pyridazinone Derivative 3g0.510.0411.51
Pyridazinone Derivative 6b1.140.186.33[3]
Pyrazole-Pyridazine Hybrid 5f14.341.509.56[4]
Pyrazole-Pyridazine Hybrid 6f9.561.158.31[4]
Celecoxib 4.190.3511.87
Indomethacin 0.070.740.10

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDose (mg/kg)Edema Inhibition (%)Reference
Pyridazinone Derivative 3g1068
Pyridazinone Derivative 5a1072[1]
Pyridazinone Derivative 6b1065[3]
Celecoxib 1070
Indomethacin 1075

Experimental Protocols

In Vitro COX-1/COX-2 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection Enzyme Prepare COX-1 and COX-2 Enzyme Solutions Preincubation Pre-incubate Enzyme with Test Compound Enzyme->Preincubation Compound Prepare Serial Dilutions of Test Compound Compound->Preincubation Reaction Initiate Reaction with Arachidonic Acid Preincubation->Reaction Termination Stop Reaction Reaction->Termination Measurement Measure Prostaglandin Production (e.g., ELISA) Termination->Measurement

Figure 3: Workflow for the in vitro COX enzyme inhibition assay.

Protocol:

  • Reagents and Materials: Purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), reaction buffer, test compound, and a prostaglandin E2 (PGE2) ELISA kit.[7][8]

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors (e.g., celecoxib, indomethacin) in a suitable solvent (e.g., DMSO).

  • Pre-incubation: In a 96-well plate, add the reaction buffer, enzyme, and the test compound or vehicle control. Incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[7]

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction. Incubate for a defined period (e.g., 2 minutes) at 37°C.[7]

  • Reaction Termination: Stop the reaction by adding a suitable reagent, such as stannous chloride or a strong acid.[7]

  • PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.[8]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay assesses the ability of the test compound to inhibit PGE2 production in a cellular context, typically using macrophages stimulated with an inflammatory agent.

Protocol:

  • Cell Culture: Culture a suitable cell line, such as RAW 264.7 murine macrophages, in DMEM supplemented with 10% FBS and antibiotics.[9]

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 1 hour).

  • Inflammatory Stimulation: Induce inflammation and COX-2 expression by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium.[9][10]

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for PGE2 production.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a competitive ELISA or HTRF assay.[11][12]

  • Data Analysis: Determine the effect of the test compound on LPS-induced PGE2 production and calculate the IC₅₀ value.

Western Blot Analysis of COX-2 Expression

This assay is used to determine if the test compound inhibits COX-2 activity directly or by downregulating its expression.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells (e.g., RAW 264.7) with the test compound and LPS as described in the PGE2 production assay.[13][14]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.[13]

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.[13]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for COX-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[10] A loading control, such as β-actin or GAPDH, should also be probed.[13]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

  • Analysis: Quantify the band intensities to determine the relative expression level of COX-2 in treated versus untreated cells.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[15][16]

Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats of a specific weight range.

  • Compound Administration: Administer the test compound, a positive control (e.g., indomethacin), or vehicle orally or intraperitoneally at a predetermined time before carrageenan injection.[17]

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[17][18]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[17]

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.[18]

By employing this series of orthogonal assays, researchers can robustly confirm the mechanism of action of this compound as a COX-2 inhibitor, providing a comprehensive understanding of its pharmacological profile from the molecular to the whole-organism level.

References

A Head-to-Head Comparison of Synthetic Routes to 6-Chloro-5-methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Synthesis of a Key Heterocyclic Scaffold

6-Chloro-5-methylpyridazin-3(2H)-one is a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. Its synthesis can be approached through various routes, each with distinct advantages and disadvantages. This guide provides a detailed, head-to-head comparison of two prominent synthetic pathways, offering experimental data and protocols to inform researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparing the Synthetic Pathways

ParameterRoute 1: From Levulinic AcidRoute 2: From Methylmaleic Anhydride
Starting Materials Levulinic acid, hydrazine hydrateMethylmaleic anhydride, hydrazine hydrate
Number of Steps 32
Key Intermediates 4,5-dihydro-6-methylpyridazin-3(2H)-one, 5-methylpyridazin-3(2H)-one4-methyl-1,2-dihydropyridazine-3,6-dione
Reagents Hydrazine hydrate, bromine, acetic acid, phosphorus oxychlorideHydrazine hydrate, phosphorus oxychloride
Overall Yield ModeratePotentially Higher
Scalability Readily scalablePotentially scalable
Safety Considerations Use of bromine and phosphorus oxychloride requires caution.Use of phosphorus oxychloride requires caution.

Visualizing the Synthetic Pathways

To illustrate the logical flow of each synthetic route, the following diagrams were generated using the DOT language.

Synthetic_Routes cluster_0 Route 1: From Levulinic Acid cluster_1 Route 2: From Methylmaleic Anhydride Levulinic Acid Levulinic Acid Intermediate_1A 4,5-dihydro-6-methyl- pyridazin-3(2H)-one Levulinic Acid->Intermediate_1A Hydrazine Hydrate Intermediate_1B 5-methylpyridazin- 3(2H)-one Intermediate_1A->Intermediate_1B Br2, Acetic Acid Final_Product_1 6-Chloro-5-methyl- pyridazin-3(2H)-one Intermediate_1B->Final_Product_1 POCl3 Methylmaleic Anhydride Methylmaleic Anhydride Intermediate_2 4-methyl-1,2-dihydro- pyridazine-3,6-dione Methylmaleic Anhydride->Intermediate_2 Hydrazine Hydrate Final_Product_2 6-Chloro-5-methyl- pyridazin-3(2H)-one Intermediate_2->Final_Product_2 POCl3

Figure 1. Comparative workflow of the two primary synthetic routes to this compound.

Route 1: A Three-Step Synthesis from Levulinic Acid

This route builds the pyridazinone core through a classical cyclocondensation reaction, followed by aromatization and chlorination.

Step 1: Synthesis of 4,5-dihydro-6-methylpyridazin-3(2H)-one

The initial step involves the reaction of levulinic acid with hydrazine hydrate to form the dihydro-pyridazinone intermediate.

Experimental Protocol: To a solution of levulinic acid (1 equivalent) in ethanol, hydrazine hydrate (1 equivalent) is added dropwise with stirring. The reaction mixture is then refluxed for 4 hours. After cooling, the precipitated product is collected by filtration and washed with cold ethanol. This reaction typically proceeds with a high yield.[1]

Step 2: Dehydrogenation to 5-methylpyridazin-3(2H)-one

The dihydro-intermediate is then aromatized to the corresponding pyridazinone.

Experimental Protocol: 4,5-dihydro-6-methylpyridazin-3(2H)-one (1 equivalent) is dissolved in glacial acetic acid. A solution of bromine (1 equivalent) in acetic acid is added dropwise with stirring. The mixture is heated to facilitate the dehydrogenation process. Upon completion, the reaction mixture is poured into ice water to precipitate the product, which is then collected by filtration.[2]

Step 3: Chlorination to this compound

The final step introduces the chlorine atom at the 6-position of the pyridazinone ring.

Experimental Protocol: 5-methylpyridazin-3(2H)-one (1 equivalent) is treated with an excess of phosphorus oxychloride (POCl₃). The mixture is heated under reflux for several hours. After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate is filtered, washed with water, and dried to afford the final product.

Route 2: A Two-Step Synthesis from Methylmaleic Anhydride

This more convergent approach directly forms a pyridazinedione intermediate which is then chlorinated.

Step 1: Synthesis of 4-methyl-1,2-dihydropyridazine-3,6-dione

Methylmaleic anhydride reacts with hydrazine hydrate to form the heterocyclic core.

Experimental Protocol: To a solution of methylmaleic anhydride (1 equivalent) in a suitable solvent such as ethanol or acetic acid, hydrazine hydrate (1 equivalent) is added portion-wise.[3] The reaction mixture is then heated to reflux for a specified period. Cooling the mixture and filtration of the resulting solid yields the 4-methyl-1,2-dihydropyridazine-3,6-dione.

Step 2: Chlorination to this compound

The pyridazinedione intermediate is then converted to the final product in a single chlorination step.

Experimental Protocol: 4-methyl-1,2-dihydropyridazine-3,6-dione (1 equivalent) is heated with an excess of phosphorus oxychloride (POCl₃). The reaction is typically carried out at reflux temperature for several hours. After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice, and the precipitated product is collected by filtration, washed with water, and dried.

Head-to-Head Analysis

Route 1 from levulinic acid is a well-established and reliable method. The starting materials are readily available and relatively inexpensive. However, the three-step sequence may result in a lower overall yield compared to a more convergent route. The use of bromine in the dehydrogenation step requires appropriate safety precautions.

Route 2 from methylmaleic anhydride offers a more direct, two-step pathway to the target molecule, which could potentially lead to a higher overall yield and improved atom economy. The direct formation of the pyridazinedione ring simplifies the synthetic sequence. However, the availability and cost of methylmaleic anhydride should be considered. Both routes utilize phosphorus oxychloride for the final chlorination step, a reagent that must be handled with care due to its corrosive and reactive nature.

The choice between these two synthetic routes will ultimately depend on factors such as the availability and cost of starting materials, desired scale of the synthesis, and the laboratory's capabilities for handling the reagents involved. Both methods provide viable pathways to this compound, a key building block for further chemical exploration.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-5-methylpyridazin-3(2h)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 6-Chloro-5-methylpyridazin-3(2h)-one (CAS No. 1703-07-7), a halogenated pyridazine derivative. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental protection.

Due to its chemical properties, this compound is classified as hazardous waste. The precautionary statement P501 applies, which mandates disposal of contents and container at an approved waste disposal facility in accordance with local, state, and federal regulations.[1] Improper disposal, such as drain disposal or mixing with non-hazardous waste, is strictly prohibited.

Hazard Profile at a Glance

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Source: ChemScene Safety Data Sheet[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound from the laboratory setting.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Segregation: Proper segregation is critical for safe disposal.

  • Solid Waste: Collect any solid this compound, along with any contaminated consumables (e.g., weighing paper, pipette tips), in a designated, compatible hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designated for halogenated organic liquid waste.[3][4]

  • Do not mix halogenated waste with non-halogenated waste streams.[3][5]

3. Container Management:

  • Use only containers that are in good condition and compatible with the chemical.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3]

  • Keep the container securely closed at all times, except when adding waste.[3][6]

4. Storage:

  • Store the designated hazardous waste container in a well-ventilated, designated "Satellite Accumulation Area" (SAA) within the laboratory.[7][8]

  • The SAA should be away from heat sources and incompatible materials, such as strong oxidizing agents.

5. Disposal Request and Collection:

  • Once the waste container is full, or if it has been in storage for a prolonged period (consult your institution's guidelines), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to treat or dispose of the chemical waste yourself. All hazardous waste must be disposed of through an authorized program.[6]

6. Decontamination of Empty Containers:

  • An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.

  • If institutional policy allows for the decontamination of "empty" containers, triple rinse the container with a suitable solvent (e.g., acetone or methanol).

  • The rinsate must be collected and disposed of as halogenated hazardous waste.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Waste Management A Generation of This compound Waste B Wear Appropriate PPE A->B C Segregate into Halogenated Waste Container B->C D Label Container Correctly C->D E Store in Satellite Accumulation Area D->E F Container Full? E->F F->E No G Request Waste Pickup from EHS/Contractor F->G Yes H Professional Disposal (e.g., Incineration) G->H

Caption: Workflow for the safe disposal of this compound.

Final Recommended Disposal Method

The recommended and most environmentally sound disposal method for halogenated organic compounds like this compound is high-temperature incineration.[9] This process, when conducted in a specialized hazardous waste incinerator, ensures the complete destruction of the compound and prevents the formation of toxic byproducts such as dioxins and furans.[9] This final disposal step is handled exclusively by licensed waste management facilities.

References

Essential Safety and Operational Protocols for 6-Chloro-5-methylpyridazin-3(2h)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 6-Chloro-5-methylpyridazin-3(2h)-one. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on available safety data for this compound and structurally similar pyridazinone derivatives.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling to avoid potential health risks. While a comprehensive toxicological profile is not available, related pyridazinone compounds are known to cause skin, eye, and respiratory irritation. Therefore, a cautious approach with a comprehensive suite of personal protective equipment is necessary.

Hazard Pictograms:

(Note: Specific pictograms for this exact compound are not universally established, but based on related compounds, the following are likely applicable.)

  • GHS07: Exclamation Mark (indicating potential for skin/eye irritation, harmful if swallowed, or respiratory irritation)

Hazard Statements:

Based on data for similar compounds, the following hazards should be assumed:

  • H302: Harmful if swallowed.[1][2]

  • H312: Harmful in contact with skin.[1][2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.[1][2]

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Summary:

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or Neoprene gloves. Avoid latex gloves.[3]Provides chemical resistance against related pyridine and pyridazinone derivatives. Studies on chlorinated aromatic compounds show nitrile gloves have breakthrough times of less than 1 hour, so they should be changed frequently.[4]
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn with goggles if there is a significant risk of splashing.Protects against splashes and fumes that can cause serious eye irritation.
Skin and Body Protection Chemical-resistant lab coat. Consider flame-retardant and antistatic protective clothing for larger quantities.Protects against skin contact.
Respiratory Protection Use in a certified chemical fume hood or a well-ventilated area. If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.Fumes and dust may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Protocol

Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, inspect all PPE for integrity.

2. Handling Procedures:

  • Weighing and Transfer:

    • Handle as a solid to minimize dust generation. If the compound is a fine powder, use a balance with a draft shield or conduct the transfer within a fume hood.

    • Use spark-proof tools for handling larger quantities.

  • In Solution:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and a reflux condenser to prevent the release of vapors.

  • General Hygiene:

    • Wash hands and face thoroughly after handling.[5]

    • Do not eat, drink, or smoke in the work area.

    • Remove contaminated clothing and PPE before leaving the laboratory.

3. Storage:

  • Store in a tightly closed, suitable container.

  • Keep in a dry, cool, and well-ventilated place.

  • Store away from strong oxidizing agents.

Experimental Workflow Diagram

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_workspace Prepare workspace in fume hood prep_ppe->prep_workspace weigh Weigh solid compound prep_workspace->weigh transfer Transfer to reaction vessel weigh->transfer dissolve Dissolve in solvent transfer->dissolve reaction Perform chemical reaction dissolve->reaction workup Reaction workup and purification reaction->workup decontaminate Decontaminate glassware and surfaces workup->decontaminate dispose_waste Dispose of waste decontaminate->dispose_waste conclusion conclusion dispose_waste->conclusion End of procedure

Caption: A logical workflow for the safe handling of this compound.

Emergency and Disposal Plans

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Get medical help.[1]

Spill Management:

  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment and Cleanup: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Collect the material into a sealed, properly labeled container for disposal. Do not allow the spillage to enter drains or water courses.

Disposal Plan:

All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.

Waste TypeDisposal Procedure
Contaminated Materials Place in a clearly labeled, sealed container.
Unused Compound Dispose of through a licensed hazardous waste disposal contractor.
Empty Containers Triple rinse with a suitable solvent (e.g., acetone, ethanol) and dispose of the rinsate as hazardous waste. The rinsed container should also be disposed of as hazardous waste.

Disposal Workflow Diagram

Disposal Workflow cluster_waste_streams Waste Streams cluster_segregation Segregation and Collection cluster_disposal Final Disposal start Waste Generation solid_waste Contaminated Solids (PPE, absorbent) start->solid_waste liquid_waste Liquid Waste (solvents, reaction mixtures) start->liquid_waste sharps_waste Contaminated Sharps start->sharps_waste collect_solid Collect in labeled solid waste container solid_waste->collect_solid collect_liquid Collect in labeled liquid waste container liquid_waste->collect_liquid collect_sharps Collect in sharps container sharps_waste->collect_sharps licensed_disposal Arrange for pickup by licensed hazardous waste contractor collect_solid->licensed_disposal collect_liquid->licensed_disposal collect_sharps->licensed_disposal end Proper Disposal licensed_disposal->end

Caption: A clear process for the safe disposal of waste generated from handling the compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.